Enterobactin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBHKJMVBATSJ-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182617 | |
| Record name | Enterobactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28384-96-5, 9001-98-3 | |
| Record name | Enterobactin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28384-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterobactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enterobactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENTEROBACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chymosin preparation, escherichia coli k-12 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Enterobactin Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Examination of the Core Intermediates and Enzymology for Drug Development Professionals, Researchers, and Scientists.
This technical guide provides a comprehensive overview of the enterobactin biosynthesis pathway, a critical mechanism for iron acquisition in many Gram-negative bacteria and a promising target for novel antimicrobial strategies. This document details the pathway's intermediates, the enzymes responsible for their transformation, and available quantitative data. It also provides detailed experimental protocols for the study of this pathway and visual representations of the key processes.
The this compound Biosynthesis Pathway: An Overview
This compound is a high-affinity siderophore produced by Escherichia coli and other enteric bacteria to scavenge ferric iron (Fe³⁺) from the environment, a process essential for their survival and virulence.[1][2] The biosynthesis of this compound is a multi-step enzymatic process that converts the primary metabolite chorismate into the final cyclic trilactone structure of this compound. This pathway is encoded by the ent gene cluster, which includes the genes entA, entB, entC, entD, entE, and entF.[2]
The pathway can be broadly divided into two main stages: the formation of the catechol precursor, 2,3-dihydroxybenzoate (DHB), from chorismate, and the subsequent condensation of three DHB molecules with three L-serine residues to form the final this compound molecule.
Pathway Intermediates and Enzymatic Conversions
The core intermediates and the enzymes that catalyze their conversion in the this compound biosynthesis pathway are as follows:
-
Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate, a key branch-point metabolite in the shikimate pathway, to isochorismate. This isomerization is catalyzed by isochorismate synthase , the product of the entC gene.[2]
-
Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB): Isochorismate is then converted to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate. This reaction is catalyzed by isochorismatase , a function of the N-terminal domain of the bifunctional EntB protein, encoded by the entB gene.
-
DH-DHB to 2,3-dihydroxybenzoate (DHB): The intermediate 2,3-dihydro-2,3-dihydroxybenzoate is subsequently oxidized to the aromatic catechol, 2,3-dihydroxybenzoate. This dehydrogenation reaction is catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase , the product of the entA gene, and utilizes NAD⁺ as a cofactor.[1]
-
Activation of DHB: The 2,3-dihydroxybenzoate molecule is then activated by adenylation, forming a 2,3-dihydroxybenzoyl-AMP intermediate. This reaction is catalyzed by 2,3-dihydroxybenzoate-AMP ligase , the product of the entE gene.[3]
-
L-Serine Activation and Condensation: Concurrently, L-serine is activated and loaded onto the multienzyme complex. The EntF protein, a non-ribosomal peptide synthetase (NRPS), is responsible for the activation of L-serine and its subsequent condensation with the activated DHB molecules. The C-terminal aryl carrier protein (ArCP) domain of EntB is also involved in this assembly process.[3]
-
Cyclization and Release: Finally, the three resulting N-(2,3-dihydroxybenzoyl)-L-serine monomers are cyclized in a head-to-tail fashion to form the macrolactone ring of this compound. This final step is also catalyzed by the EntF enzyme.
The overall pathway is a complex and highly coordinated process involving a series of enzymatic reactions and protein-protein interactions.
Quantitative Data
This section summarizes the available quantitative data for the enzymes of the this compound biosynthesis pathway. While comprehensive kinetic data for all enzymes is not fully available in the literature, the following tables provide a summary of the reported values.
Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes
| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source(s) |
| EntC | entC | Chorismate | 14 | 2.88 | 2.06 x 10⁵ | [4] |
| Isochorismate | 5 | 1.8 | 3.6 x 10⁵ | [4] | ||
| EntE | entE | 2,3-Dihydroxybenzoate | 2.5 ± 0.3 | 2.8 ± 0.1 | 1.12 x 10⁶ | [3] |
| ATP | 430 ± 30 | 2.8 ± 0.1 | 6.51 x 10³ | [3] | ||
| holo-EntB-ArCP | 2.9 ± 0.6 | 2.8 ± 0.1 | 9.66 x 10⁵ | [3] | ||
| EntF | entF | L-Serine | 260 | 12.67 | 4.87 x 10⁴ | [5] |
Note: kcat for EntF was converted from 760 min⁻¹.
Table 2: Other Quantitative Data
| Parameter | Enzyme/Protein | Value | Conditions | Source(s) |
| Dimer-Tetramer Self-Association KD | EntA | 12.3 µM | - | [6] |
| Seryl transfer rate to SrfB1 PCP | EntF | 0.5 min⁻¹ | in trans | |
| Seryl transfer rate to Ybt PCP1 | EntF | 0.01 min⁻¹ | in trans |
Note: While a 6-fold stimulation of EntE activity by EntA has been reported, specific kinetic parameters for EntA are not well-defined in the literature.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Arnow Assay for Catechol Quantification
This colorimetric assay is used to detect and quantify the presence of catechols, such as 2,3-dihydroxybenzoate and this compound.
Materials:
-
0.5 N HCl
-
Nitrite-Molybdate Reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in deionized water)
-
1 N NaOH
-
Spectrophotometer
Procedure:
-
To 1.0 mL of the sample solution (e.g., culture supernatant), add 1.0 mL of 0.5 N HCl and mix.
-
Add 1.0 mL of the nitrite-molybdate reagent and mix.
-
Add 1.0 mL of 1 N NaOH and mix. A red color will develop in the presence of catechols.
-
Measure the absorbance of the solution at 515 nm.
-
Quantify the catechol concentration by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid.
Purification of Recombinant His-tagged this compound Biosynthesis Enzymes from E. coli
The following is a general protocol for the purification of His-tagged Ent proteins. Specific optimization may be required for each enzyme.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the His-tagged Ent protein.
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Sonicator
-
Centrifuge
-
Chromatography columns
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the E. coli expression strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Analysis and Storage:
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., containing glycerol for long-term storage at -80°C).
-
LC-MS/MS for Quantification of this compound and Intermediates
This protocol provides a general framework for the analysis of this compound and its precursors. Method development and optimization are crucial for accurate quantification.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Standards for this compound and each intermediate
Procedure:
-
Sample Preparation:
-
Centrifuge bacterial cultures to pellet the cells.
-
Acidify the supernatant with formic acid.
-
Perform liquid-liquid extraction with a solvent such as ethyl acetate.
-
Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Separate the compounds using a gradient of Solvent A and Solvent B. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute the compounds of interest.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes.
-
Develop a Multiple Reaction Monitoring (MRM) method for each compound. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation).
-
Optimize MS parameters such as collision energy and declustering potential for each MRM transition to maximize sensitivity.
-
-
Quantification:
-
Generate a standard curve for each analyte using known concentrations of the pure compounds.
-
Quantify the amount of each intermediate in the samples by comparing their peak areas to the standard curves.
-
Visualizations
The following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for enzyme purification.
Figure 1. The this compound biosynthesis pathway, from chorismate to the final this compound molecule.
Figure 2. A generalized workflow for the purification of His-tagged this compound biosynthetic enzymes.
Conclusion
The this compound biosynthesis pathway represents a validated and attractive target for the development of novel antibacterial agents. A thorough understanding of the pathway's intermediates, the enzymes involved, and their kinetics is crucial for the rational design of inhibitors. While significant progress has been made in characterizing this pathway, further research is needed to fully elucidate the kinetic parameters of all the enzymes and to develop standardized protocols for the quantification of all pathway intermediates. This technical guide provides a solid foundation for researchers and drug development professionals working in this important area.
References
- 1. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic adenylation of 2,3-dihydroxybenzoate is enhanced by a protein-protein interaction between Escherichia coli 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) and 2,3-dihydroxybenzoate-AMP ligase (EntE). | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Iron Acquisition by Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. However, its bioavailability is often limited. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, among which the enterobactin-mediated pathway in Gram-negative bacteria is a paradigm of high-affinity iron scavenging. This compound, a cyclic triserine lactone, is the siderophore with the highest known affinity for ferric iron (Fe³⁺), enabling bacteria like Escherichia coli to thrive in iron-depleted environments, including within a host organism. Understanding the intricate molecular machinery of this pathway is paramount for the development of novel antimicrobial strategies that target this crucial lifeline for pathogenic bacteria. This technical guide provides a comprehensive overview of the mechanism of iron acquisition by this compound, detailing the key molecular players, their interactions, and the energetics of the transport process. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
The this compound-Mediated Iron Acquisition Pathway
The acquisition of iron via this compound is a multi-step process that involves the synthesis and secretion of the siderophore, scavenging of extracellular iron, and the subsequent transport of the ferric-enterobactin complex across the bacterial cell envelope into the cytoplasm.
This compound Biosynthesis and Secretion
Under iron-limiting conditions, the expression of the ent and fep genes, which encode the proteins for this compound synthesis and transport, is derepressed. The biosynthesis of this compound begins with chorismic acid, a precursor from the shikimate pathway. A series of enzymes, EntC, EntB, and EntA, convert chorismate to 2,3-dihydroxybenzoic acid (DHB). Subsequently, the non-ribosomal peptide synthetase (NRPS) machinery, consisting of EntE, EntB (acting as an aryl carrier protein), and EntF, catalyzes the formation of a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, which is the mature this compound molecule.
Once synthesized in the cytoplasm, this compound is secreted into the extracellular environment. This process involves the inner membrane transporter EntS and the outer membrane channel TolC.[1]
Iron Scavenging and Outer Membrane Transport
In the extracellular milieu, this compound exhibits an exceptionally high affinity for ferric iron (K = 10⁵² M⁻¹), allowing it to effectively sequester Fe³⁺ from host iron-binding proteins like transferrin and lactoferrin. The resulting ferric-enterobactin (FeEnt) complex is then recognized by the specific outer membrane receptor protein, FepA.
FepA is a TonB-dependent transporter. The transport of FeEnt across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor. This energy input is thought to induce conformational changes in FepA, allowing the passage of the FeEnt complex into the periplasm.
Periplasmic and Inner Membrane Transport
Once in the periplasm, the FeEnt complex is captured by the periplasmic binding protein, FepB. FepB has a high affinity for FeEnt and shuttles it to the inner membrane ABC (ATP-binding cassette) transporter, which is composed of the permease proteins FepD and FepG, and the ATPase FepC. The transport of FeEnt across the cytoplasmic membrane is an active process driven by the hydrolysis of ATP by FepC.
Intracellular Iron Release
Inside the cytoplasm, the iron must be released from the extremely stable FeEnt complex. This is primarily achieved by the enzymatic hydrolysis of the this compound backbone by the ferric this compound esterase, Fes. Fes cleaves the ester bonds of the triserine lactone ring, reducing the affinity of the ligand for iron and facilitating its release. The released Fe³⁺ is then likely reduced to Fe²⁺ for utilization in various metabolic processes. While the primary mechanism involves hydrolysis, a less efficient, hydrolysis-independent pathway for iron release has also been suggested.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the this compound-mediated iron acquisition pathway.
Table 1: Binding Affinities of Key Proteins
| Protein | Ligand | Dissociation Constant (K_d) | Method |
| FepA | Ferric this compound | ~20 nM | Radioisotope Binding Assay |
| FepB | Ferric this compound | 30 nM | Intrinsic Fluorescence |
| FepB | Apo-enterobactin | 60 nM | Intrinsic Fluorescence |
| FepB | Ferric Enantiothis compound | 15 nM | Intrinsic Fluorescence |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m | k_cat | k_cat/K_m (µM⁻¹min⁻¹) |
| Fes | Ferric this compound | > 128 µM | > 512 min⁻¹ | 4.0 |
| EntD | Apo-EntB | 6.5 µM | 5 min⁻¹ | 0.77 |
| EntE | Holo-EntB | << 1 µM | 100 min⁻¹ | > 100 |
| EntF | Acyl-holo-EntB, L-serine, ATP | - | 120-140 min⁻¹ | - |
Table 3: Transport Rates
| Transport Step | Siderophore | Rate | Organism |
| Outer Membrane Transport (FepA) | Ferric this compound | ~100 pmol/min/10⁹ cells | E. coli |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound-mediated iron acquisition pathway.
This compound Extraction and Purification
This protocol describes the isolation of this compound from bacterial culture supernatants.
Materials:
-
E. coli strain cultured in iron-deficient medium (e.g., M9 minimal medium)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Sephadex LH-20 chromatography column
-
Methanol
Procedure:
-
Grow the E. coli culture in iron-deficient medium to the late logarithmic or early stationary phase to induce siderophore production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Acidify the supernatant to approximately pH 2 with concentrated HCl.
-
Extract the acidified supernatant with an equal volume of ethyl acetate by vigorous stirring for at least 30 minutes.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate using a rotary evaporator to obtain a crude extract.
-
Redissolve the crude extract in a minimal volume of methanol.
-
Apply the dissolved extract to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect the fractions containing this compound (can be monitored by UV absorbance at 316 nm).
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Purification of the Outer Membrane Receptor FepA by FPLC
This protocol details the purification of the FepA protein from E. coli outer membranes using Fast Protein Liquid Chromatography (FPLC).
Materials:
-
E. coli strain overexpressing FepA
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Detergent for solubilization (e.g., LDAO or DDM)
-
FPLC system
-
Anion exchange column (e.g., Q-Sepharose)
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 0.1% LDAO)
-
Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl, 0.1% LDAO)
Procedure:
-
Grow the E. coli strain overexpressing FepA and harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Isolate the total membrane fraction by ultracentrifugation.
-
Solubilize the membrane proteins by incubating the membrane fraction with a suitable detergent.
-
Clarify the solubilized protein solution by ultracentrifugation.
-
Load the supernatant onto an anion exchange column equilibrated with Buffer A.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute FepA with a linear gradient of NaCl (0-100% Buffer B).
-
Collect fractions and analyze by SDS-PAGE to identify those containing FepA.
-
Pool the FepA-containing fractions and concentrate them.
-
Load the concentrated sample onto a size-exclusion chromatography column equilibrated with Buffer A to further purify and buffer exchange FepA.
-
Collect the fractions corresponding to the FepA peak and assess purity by SDS-PAGE.
Ferric this compound (⁵⁵Fe-Ent) Uptake Assay
This assay measures the transport of radiolabeled ferric this compound into bacterial cells.
Materials:
-
E. coli cells grown in iron-deficient medium
-
⁵⁵FeCl₃
-
Purified this compound
-
Transport buffer (e.g., MOPS minimal medium)
-
Wash buffer (e.g., cold 0.9% NaCl)
-
Scintillation cocktail
-
Scintillation counter
-
0.45 µm nitrocellulose filters
Procedure:
-
Prepare ⁵⁵Fe-enterobactin by mixing equimolar amounts of ⁵⁵FeCl₃ and this compound.
-
Grow E. coli cells to mid-log phase in iron-deficient medium to induce the expression of the transport machinery.
-
Harvest the cells by centrifugation and wash them with transport buffer.
-
Resuspend the cells in transport buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Initiate the uptake assay by adding a defined concentration of ⁵⁵Fe-enterobactin (e.g., 1 µM) to the cell suspension.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter.
-
Rapidly wash the filters with two volumes of cold wash buffer to remove extracellular ⁵⁵Fe-enterobactin.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of ⁵⁵Fe transported into the cells at each time point and express the results as pmol of Fe per 10⁹ cells.
FepB-Ferric this compound Binding Assay by Intrinsic Fluorescence
This protocol measures the binding of ferric this compound to the periplasmic protein FepB by monitoring the quenching of its intrinsic tryptophan fluorescence.[1]
Materials:
-
Purified FepB protein
-
Ferric this compound solution of known concentration
-
Fluorescence spectrophotometer
-
Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)
Procedure:
-
Dilute the purified FepB protein to a known concentration (e.g., 1 µM) in the assay buffer.
-
Set the fluorescence spectrophotometer to an excitation wavelength of 280 nm and an emission wavelength of 330-350 nm (the emission maximum should be determined empirically for the specific instrument and buffer conditions).
-
Record the initial fluorescence intensity (F₀) of the FepB solution.
-
Add small aliquots of the ferric this compound solution to the FepB solution, mixing thoroughly after each addition.
-
After each addition, record the fluorescence intensity (F).
-
Continue adding ferric this compound until the fluorescence intensity no longer changes significantly, indicating saturation of the binding sites.
-
Correct the fluorescence values for dilution.
-
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional saturation as a function of the ferric this compound concentration.
-
Fit the data to a binding isotherm (e.g., the one-site binding model) to determine the dissociation constant (K_d).
Mössbauer Spectroscopy of ⁵⁷Fe Uptake
Mössbauer spectroscopy is a powerful technique to probe the oxidation and spin state of iron within the cell.
Materials:
-
E. coli cells
-
⁵⁷Fe-enriched medium or ⁵⁷FeCl₃
-
Mössbauer spectrometer
-
Cryostat
Procedure:
-
Grow E. coli cells in a medium containing ⁵⁷Fe as the sole iron source or supplement the medium with ⁵⁷FeCl₃.
-
Prepare ⁵⁷Fe-enterobactin and perform an uptake experiment similar to the one described in section 3.3, but on a larger scale to obtain sufficient cell mass.
-
Harvest the cells at different time points of uptake by centrifugation at low temperature.
-
Wash the cell pellet with a cold, iron-free buffer.
-
Pack the cell paste into a Mössbauer sample holder and freeze it rapidly in liquid nitrogen.
-
Mount the frozen sample in a cryostat within the Mössbauer spectrometer.
-
Collect Mössbauer spectra at various temperatures (e.g., from 4.2 K to room temperature).
-
Analyze the spectra to determine the isomer shift, quadrupole splitting, and magnetic hyperfine splitting, which provide information about the oxidation state (Fe²⁺ vs. Fe³⁺), spin state, and chemical environment of the intracellular iron.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: The this compound-mediated iron acquisition pathway in Gram-negative bacteria.
Caption: Experimental workflow for a ferric this compound (⁵⁵Fe-Ent) uptake assay.
Caption: Workflow for determining FepB-ferric this compound binding affinity.
Conclusion and Future Directions
The this compound-mediated iron acquisition system is a highly efficient and exquisitely regulated pathway that is crucial for the survival and virulence of many pathogenic bacteria. This technical guide has provided a detailed overview of the molecular mechanisms involved, from siderophore synthesis to intracellular iron release. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers aiming to further dissect this pathway or to develop novel antimicrobial agents.
Future research in this field could focus on several key areas. Elucidating the precise mechanism of TonB-dependent energy transduction at the outer membrane remains a significant challenge. High-resolution structural studies of the entire Fep transport machinery, including the transient interactions between its components, would provide invaluable insights. Furthermore, the development of potent inhibitors of key enzymes in the this compound synthesis or transport pathway holds great promise for the development of new classes of antibiotics that could circumvent existing resistance mechanisms. By continuing to unravel the complexities of this vital bacterial process, the scientific community can pave the way for innovative therapeutic interventions against infectious diseases.
References
The Dual-Edged Sword: Enterobactin's Role in Bacterial Virulence and Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of enterobactin, a high-affinity siderophore, and its critical role in the virulence and pathogenesis of Gram-negative bacteria. We delve into the molecular mechanisms of iron acquisition, the intricate regulatory networks governing its synthesis, and its function as a key player in the host-pathogen battle for essential nutrients. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound, and visualizes complex pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals seeking to exploit this system for novel antimicrobial strategies.
The Central Role of Iron and this compound in Infection
Iron is an indispensable nutrient for nearly all forms of life, acting as a critical cofactor in a myriad of cellular processes, from DNA replication to cellular respiration.[1] In the vertebrate host, however, the concentration of free, bioavailable iron is kept exceedingly low (around 10⁻²⁴ M) by host proteins like transferrin and lactoferrin, a defense mechanism known as nutritional immunity.[2][3] To overcome this severe iron limitation, pathogenic bacteria have evolved sophisticated iron acquisition systems, the most powerful of which often involves the synthesis and secretion of small, high-affinity iron-chelating molecules called siderophores.[3][4]
This compound (Ent), a cyclic triserine lactone derivative, is the archetypal catecholate siderophore produced by Escherichia coli and other enteric pathogens.[3][4] It is one of the strongest siderophores known, binding ferric iron (Fe³⁺) with an extraordinary affinity (K = 10⁵² M⁻¹), far exceeding that of host iron-binding proteins.[5] This allows bacteria to effectively scavenge iron from the host environment, enabling their survival, proliferation, and the establishment of infection.[4][6] The inability to produce this compound significantly weakens a pathogen's virulence, making the this compound system a prime target for novel therapeutic interventions.[4][7]
Quantitative Data on this compound's Impact
The contribution of this compound to bacterial fitness and virulence has been quantified across various studies. The data highlight its role in antimicrobial resistance, growth inhibition of competing microbes, and its potential as a drug delivery vector.
| Parameter | Organism(s) | Value | Significance | Reference(s) |
| Growth Inhibition (IC₅₀) | Staphylococcus aureus | 5-10 µM | Demonstrates this compound's ability to inhibit the growth of other bacteria, likely by sequestering iron. | [8] |
| Potentiation of Antibiotics (MIC) | Uropathogenic E. coli CFT073 | 1000-fold decrease | This compound-ampicillin/amoxicillin conjugates show massively increased potency, indicating efficient drug delivery via the this compound uptake system. | [9] |
| Potentiation of Antibiotics (MIC) | Pathogenic E. coli | 100-fold decrease | This compound-β-lactam conjugates significantly lower the minimum inhibitory concentration against various pathogenic E. coli strains. | [9] |
| Biofilm Inhibition | Antibiotic-resistant E. coli OQ866153 | 100% | An this compound-fosfomycin conjugate completely inhibited biofilm formation at 2 mg/ml, compared to 21.58% for fosfomycin alone. | [10] |
| DNA Gyrase Inhibition | Antibiotic-resistant E. coli OQ866153 | 25 µg/ml | An this compound-ciprofloxacin conjugate required a lower concentration to eliminate supercoiled DNA plasmids than the parent drug (35 µg/ml). | [10] |
| Cellular Iron Content | E. coli ahpC mutant | 8 x 10⁻⁶ µg/10⁹ cells | An ahpC mutant, which has reduced this compound production, shows significantly lower cellular iron content compared to wild-type (17 x 10⁻⁶ µg/10⁹ cells) in low-iron media. | [11] |
| Extracellular Catechol Production | E. coli ahpC mutant | 12 ± 5 Arnow units | The ahpC mutant produces significantly less catechol compounds (indicative of this compound) than the wild-type strain (35 ± 6 Arnow units). | [11] |
Molecular Mechanisms and Regulatory Pathways
The synthesis, regulation, and transport of this compound is a tightly controlled and energy-dependent process involving multiple genes and proteins.
This compound is synthesized from chorismate, a key intermediate of the shikimate pathway. In E. coli, the process is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF). The pathway involves the conversion of chorismate to 2,3-dihydroxybenzoate (DHB), which is then coupled to L-serine and cyclized to form the final molecule.[1][4][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing Iron Acquisition Machinery to Target Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound and salmochelin S4 inhibit the growth of Staphylococcus aureus [frontiersin.org]
- 9. Exploring the antibacterial activity and cellular fates of this compound–drug conjugates that selectively target Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in silico studies of this compound-inspired Ciprofloxacin and Fosfomycin first generation conjugates on the antibiotic resistant E. coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enterobactin: A Technical Guide to its Discovery, Mechanism, and Application
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of enterobactin, the most potent siderophore known. It details its physicochemical properties, biosynthetic pathway, and the intricate mechanism of iron acquisition in Gram-negative bacteria. Furthermore, this guide includes detailed experimental protocols for its detection and isolation and explores its role in bacterial virulence and as a target for novel therapeutic strategies.
Discovery and History
This compound, also known as enterochelin, was first identified in 1970. Two independent research groups, led by F. Gibson and J.B. Neilands, isolated the molecule from Escherichia coli and Salmonella typhimurium, respectively[1][2][3]. These initial studies established its fundamental role as an iron transport compound and determined its structure as a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine[1][4].
The characterization of this compound proved to be a significant challenge[2]. For over four decades after its discovery, the definitive three-dimensional structure of its ferric complex eluded crystallographic analysis[5][6]. It was not until the application of racemic crystallography, where crystals were grown from a 1:1 mixture of the natural ferric this compound and its synthetic mirror image (enantiothis compound), that its atomic-resolution structure was finally determined[1][5][6][7]. This breakthrough provided a definitive assignment of the stereochemistry at the iron center and revealed key secondary coordination sphere interactions[6][7].
Physicochemical and Thermodynamic Properties
This compound is renowned for its extraordinarily high affinity for the ferric ion (Fe³⁺), making it the strongest siderophore discovered to date[1][5]. This property allows bacteria to scavenge iron effectively even in host environments where iron is extremely scarce due to sequestration by host proteins like transferrin and lactoferrin[8].
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₇N₃O₁₅ | [4] |
| Molecular Weight | 669.55 g/mol | [4] |
| Fe³⁺ Affinity Constant (K) | 10⁵² M⁻¹ | [1][4][5] |
| EDTA Fe³⁺ Affinity (Kf) | ~10²⁵ M⁻¹ | [1] |
| FepB (Periplasmic Protein) Kd | 30 nM | [9][10] |
| FepA (Outer Membrane Receptor) Kd | 0.2 nM - 50 nM | [10] |
| Reduction Potential (Fe³⁺/Fe²⁺) | -0.57 V (vs. NHE) at pH 6.0 | [1] |
| -0.79 V (vs. NHE) at pH 7.4 | [1] | |
| -0.99 V (vs. NHE) at pH > 10.4 | [1] |
Biosynthesis of this compound
This compound is synthesized from the primary metabolite chorismic acid, a key intermediate in the shikimate pathway[1]. The biosynthesis is encoded by the ent gene cluster (comprising entA, entB, entC, entD, entE, and entF) and proceeds through a well-defined enzymatic cascade[8].
The key steps are:
-
Conversion of Chorismate: Chorismic acid is converted to 2,3-dihydroxybenzoic acid (DHB) by the sequential action of the enzymes EntC, EntB, and EntA[1][11].
-
Activation and Acylation: DHB is activated by EntE, a 2,3-DHB-AMP ligase. EntB, a bifunctional enzyme, also acts as an aryl carrier protein (ArCP) which is phosphopantetheinylated by EntD[12]. The activated DHB is then transferred to the L-serine backbone, a process involving EntF[1][13].
-
Cyclization: Three molecules of the resulting N-(2,3-dihydroxybenzoyl)-L-serine intermediate undergo intermolecular cyclization to form the final this compound molecule[1].
Mechanism of Iron Acquisition and Release
The acquisition of iron via this compound is a highly regulated, multi-step active transport process.
-
Secretion and Chelation: Under iron-deficient conditions, bacterial cells secrete this compound into the extracellular environment[1]. It then scavenges available Fe³⁺, forming a highly stable, octahedral coordination complex called ferric this compound (FeEnt)[1][9].
-
Outer Membrane Transport: The FeEnt complex is recognized and bound by a specific outer membrane receptor protein, FepA[1][8]. This transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex in the inner membrane[4].
-
Periplasmic Transport: Once in the periplasm, FeEnt is bound by the periplasmic binding protein, FepB, which shuttles it to the inner membrane[4][9].
-
Inner Membrane Transport: The FeEnt-FepB complex interacts with an ATP-binding cassette (ABC) transporter composed of FepD and FepG (transmembrane proteins) and FepC (an ATPase)[1][9]. The hydrolysis of ATP by FepC drives the translocation of FeEnt into the cytoplasm[9].
-
Intracellular Iron Release: Due to the extreme stability of the FeEnt complex, the iron cannot be released directly. The cell employs a specific enzyme, ferric this compound esterase (Fes), to hydrolyze the cyclic trilactone backbone of this compound[1][14]. This cleavage reduces the affinity of the ligand for iron, facilitating the reduction of Fe³⁺ to Fe²⁺ and its subsequent release into the cell for metabolic use[1][15].
Key Experimental Protocols
The CAS assay is a universal colorimetric method for detecting siderophores. Siderophores remove iron from the iron-CAS-detergent complex, causing a color change from blue to orange/purple/yellow[16][17].
Reagents:
-
CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water (ddH₂O)[18].
-
FeCl₃ Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl[19].
-
HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O[18].
-
Blue Dye Reagent: While stirring, slowly mix the FeCl₃ solution into the CAS solution. Then, slowly add the HDTMA solution to the Fe-CAS mixture. Autoclave this final blue dye solution.
-
Growth Medium: Prepare a suitable minimal growth medium (e.g., MM9 salts) and autoclave[19].
-
CAS Agar Plates: Aseptically add the sterile Blue Dye Reagent to the molten (cooled to ~50°C) sterile growth medium agar at a 1:9 ratio (e.g., 100 mL dye to 900 mL medium) and pour plates[18][19].
Procedure:
-
Culture the test microorganism on the CAS agar plates.
-
Incubate under appropriate conditions for 2-7 days[18].
-
Observe the plates for the formation of a colored halo (typically orange, yellow, or purple) around the colonies. The presence of a halo indicates siderophore production[17][19].
This protocol describes a method for extracting this compound from a bacterial culture supernatant.
Materials:
-
Bacterial culture grown in iron-deficient medium (e.g., M9 medium)[20].
-
5 N HCl.
-
Ethyl acetate.
-
Magnetic stirrer.
-
Rotary evaporator.
Procedure:
-
Grow the this compound-producing strain (e.g., E. coli) in an iron-deficient medium for ~20 hours at 37°C to induce siderophore production[20].
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Acidify the supernatant to a pH of 2.0 using 5 N HCl[20].
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Mix vigorously for 30 minutes to extract the this compound into the organic phase[20].
-
Allow the phases to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process on the aqueous phase to maximize yield.
-
Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain a partially purified this compound extract.
This assay quantifies the concentration of catechol-type compounds like this compound and its precursor, DHB.
Reagents:
-
0.5 N HCl.
-
Nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in ddH₂O).
-
1 N NaOH.
-
Standard: 2,3-dihydroxybenzoic acid (DHBA).
Procedure:
-
Prepare a standard curve using known concentrations of DHBA.
-
To 1 mL of the this compound-containing sample (or standard), add the following reagents in sequence, mixing after each addition:
-
1 mL of 0.5 N HCl.
-
1 mL of nitrite-molybdate reagent.
-
1 mL of 1 N NaOH[20].
-
-
A pink/red color will develop. Add 1 mL of ddH₂O to bring the final volume to 5 mL.
-
Measure the absorbance of the solution at 510 nm[20].
-
Calculate the concentration of catechol moieties in the sample by comparing its absorbance to the DHBA standard curve.
Role in Virulence and Drug Development
This compound's ability to sequester iron is a critical factor for the survival and proliferation of pathogenic bacteria within a host, making it a key virulence factor[8]. By outcompeting host iron-binding proteins, this compound enables pathogens to thrive in the iron-limited environment of the host's body[8].
In response, the mammalian innate immune system produces the protein lipocalin-2 (also known as siderocalin), which can specifically bind and sequester ferric this compound, thereby preventing its uptake by bacteria and effectively "starving" them of iron[1][8]. However, some pathogens have evolved modified siderophores, such as salmochelins (glycosylated this compound), which evade capture by lipocalin-2[8].
The critical role of the this compound uptake system in bacterial survival has made it an attractive target for novel antimicrobial strategies. The "Trojan horse" approach involves creating conjugates by linking antibiotics to synthetic this compound analogues[21][22][23]. These conjugates are recognized and actively transported into the bacterial cell by the siderophore uptake machinery, delivering a lethal payload of the antibiotic directly into the pathogen[23]. This strategy has shown promise for overcoming the outer membrane permeability barrier in Gram-negative bacteria, a major challenge in antibiotic development[22].
Conclusion
Since its discovery in 1970, this compound has become an archetypal model for understanding microbial iron acquisition[1][2]. Its unparalleled iron-chelating ability, coupled with a sophisticated and highly specific transport system, highlights a remarkable evolutionary solution to the challenge of iron scarcity. The ongoing study of this compound not only deepens our fundamental understanding of bacterial physiology and host-pathogen interactions but also provides a powerful platform for the development of next-generation antimicrobial agents designed to exploit essential bacterial nutrient uptake pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. This compound, an iron transport compound from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Determination of the Molecular Structures of Ferric this compound and Ferric Enantiothis compound using Racemic Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Determination of the Molecular Structures of Ferric this compound and Ferric Enantiothis compound Using Racemic Crystallography. | Semantic Scholar [semanticscholar.org]
- 8. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. This compound biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overexpression and purification of ferric this compound esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of this compound and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Siderophore Detection assay [protocols.io]
- 19. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Enterobactin: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical properties and stability of enterobactin, the most potent siderophore known. Produced by Gram-negative bacteria like Escherichia coli, this compound plays a critical role in bacterial survival by scavenging ferric iron (Fe³⁺) from the host environment.[1][2] Its extraordinary affinity for iron, coupled with its unique structural and chemical characteristics, makes it a subject of intense interest in microbiology, medicine, and drug development.
Core Chemical Properties
This compound is a cyclic trilactone composed of three 2,3-dihydroxybenzoyl-L-serine (DHBS) units.[1][3] This structure creates a hexadentate ligand, with the six hydroxyl groups of the three catechol moieties coordinating a single ferric ion with unparalleled affinity.[4][5] It is this arrangement that underpins its function as a highly efficient iron chelator, capable of sequestering iron even from host proteins like transferrin and lactoferrin.[2]
Quantitative Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₃₀H₂₇N₃O₁₅[6] |
| Molecular Weight | 669.55 g/mol [6] |
| CAS Number | 28384-96-5[6] |
| Appearance | Solid[7] |
| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/ml)[7] |
| Storage Temperature | -20°C[7] |
Thermodynamic Properties
This compound's function is defined by its thermodynamic stability and redox properties when complexed with iron. It possesses the highest known binding affinity for ferric iron among all siderophores.[1][8]
| Parameter | Value | Conditions |
| Fe³⁺ Formation Constant (K) | 10⁵² M⁻¹ | Standard state (25 °C, 100 kPa)[1] |
| pFe | 34.3 | - |
| Reduction Potential (Fe³⁺/Fe²⁺-Ent) | -0.57 V | vs NHE at pH 6.0[1] |
| -0.79 V | vs NHE at pH 7.4[1] | |
| -0.99 V | vs NHE at pH > 10.4[1] | |
| Protonation Constants (log K) | pKₐ₁ = 5.05, pKₐ₂ = 4.19, pKₐ₃ = 2.93 | For the Gallium(III)-Enterobactin complex, determined by ¹H NMR[4] |
Stability and Degradation
The stability of this compound and its ferric complex is highly dependent on environmental conditions, particularly pH. While the ferric-enterobactin complex is thermodynamically robust, its kinetic lability and susceptibility to hydrolysis are key to its biological function, allowing for iron release within the bacterial cell.[9]
pH-Dependent Stability and Hydrolysis
The ester bonds forming the central trilactone scaffold of this compound are susceptible to hydrolysis. This degradation is crucial for intracellular iron release.[4] At neutral pH, the ferric-enterobactin complex is stable. However, under acidic conditions, protonation of the complex makes iron release via reduction more favorable.[4] Furthermore, hydrolysis of the trilactone backbone is favored at mildly acidic pH, which can occur within host endosomes or the bacterial cytoplasm.[5] This process yields three linear 2,3-dihydroxybenzoyl-L-serine units, significantly reducing the molecule's affinity for iron.[1]
Enzymatic Degradation
In E. coli, the primary mechanism for iron release from the ferric-enterobactin complex is through enzymatic hydrolysis catalyzed by the Ferric this compound Esterase (Fes).[4][8] This enzyme specifically cleaves the three ester bonds of the trilactone backbone, dismantling the chelate and releasing the iron ion.[1][10] The Fes enzyme is significantly more efficient at hydrolyzing the iron-bound form (Fe-Ent) than the apo-enterobactin.[8] This targeted degradation ensures that iron is released only after the complex has been successfully transported into the cytoplasm.
Role in Oxidative Stress
Beyond iron acquisition, this compound is implicated in the oxidative stress response.[11][12] Once hydrolyzed by Fes inside the cell, the resulting linear catechol moieties can act as potent radical scavengers.[12] Studies have shown that iron-free this compound exhibits significant, dose-dependent antioxidant activity by scavenging free radicals.[12] This suggests a dual function for this compound: acquiring essential iron while simultaneously protecting the cell from oxidative damage.[13]
Key Experimental Protocols
Protocol: Quantification of Catechol Siderophores (Arnow Assay)
This colorimetric method is used to estimate the concentration of catechol-type siderophores like this compound in culture supernatants.[12][14]
Methodology:
-
Grow bacterial strains (e.g., E. coli) in M9 minimal medium for approximately 20 hours at 37°C to induce siderophore production.[14]
-
Centrifuge the culture and collect the cell-free supernatant by filter sterilization.[14]
-
To 1 mL of the supernatant, add the following reagents sequentially:
-
Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.
-
Quantify the concentration by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[14]
Protocol: Extraction of this compound from Culture Supernatant
This protocol provides a method for the partial purification of this compound for subsequent analysis.[12]
Methodology:
-
Culture bacteria in an appropriate medium (e.g., M9 medium with supplements) for 20 hours at 37°C to maximize this compound production.[12]
-
Remove bacterial cells via centrifugation to obtain the cell-free supernatant.
-
Acidify the supernatant to a pH of 2.0 using a strong acid (e.g., 5 N HCl).[12]
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.
-
Mix vigorously using a magnetic stirrer for at least 30 minutes to transfer the this compound into the organic phase.[12]
-
Separate the ethyl acetate layer, which now contains the enriched this compound, for further analysis or purification steps like RP-HPLC.[15]
Protocol: In Vitro Enzymatic Hydrolysis Assay
This protocol assesses the activity of esterases like Fes on this compound and its ferric complex.[8]
Methodology:
-
Substrate Preparation:
-
Apo-Enterobactin: Prepare solutions of this compound in a suitable buffer (e.g., 75 mM HEPES, pH 7.5).
-
Ferric-Enterobactin: Prepare by adding a stoichiometric equivalent of FeCl₃ to the apo-enterobactin solution. Confirm complex formation by monitoring the UV-Vis spectrum for the characteristic absorbance shift (apo-form at 320 nm, ferric form at 496 nm).[8]
-
-
Enzyme Reaction:
-
Prepare reaction mixtures containing the substrate (ferric or apo-enterobactin) at various concentrations (e.g., 0.125 µM to 16 µM) in the reaction buffer.
-
For Fes activity, supplement the buffer with 2 mM DTT and 2 mM MgCl₂ to enhance the hydrolysis rate.[8]
-
Initiate the reaction by adding a known concentration of the purified esterase (e.g., 14 nM Fes for Fe-Ent hydrolysis).
-
-
Quenching and Analysis:
-
After a defined incubation time (e.g., 40 seconds for Fes with Fe-Ent), quench the reaction (e.g., by adding acid or an organic solvent).[8]
-
Analyze the reaction products using methods such as RP-HPLC to separate and quantify the remaining substrate and the hydrolyzed products (DHBS triester, diester, and monomer).[15]
-
-
Kinetic Analysis: Determine kinetic parameters (kcat, Km) by measuring initial reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations: Pathways and Processes
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound in E. coli.
Iron Uptake and Release Mechanism
Caption: Iron acquisition via this compound transport and intracellular release.
Logical Flow of this compound Degradation
Caption: Logical workflow of intracellular ferric-enterobactin degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C30H27N3O15 | CID 34231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 28384-96-5 [chemicalbook.com]
- 8. In Vitro Characterization of Salmochelin and this compound Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in this compound and Bacillibactin Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Less is more: this compound concentration dependency in copper tolerance and toxicity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Genetic Regulation of Enterobactin Production in Bacteria: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the production of enterobactin, a key siderophore in many Gram-negative bacteria, including the model organism Escherichia coli. Understanding this intricate system is paramount for developing novel antimicrobial strategies that target bacterial iron acquisition. This document details the signaling pathways, presents quantitative data on gene expression and enzyme kinetics, and provides detailed experimental protocols for studying this vital bacterial process.
The this compound System: An Overview
Under iron-limiting conditions, typically encountered within a host organism, many bacteria synthesize and secrete high-affinity iron chelators called siderophores to scavenge ferric iron (Fe³⁺). In E. coli and other enterobacteria, the primary siderophore produced is this compound. The biosynthesis and transport of this compound are encoded by a series of genes, primarily the ent and fep gene clusters, which are tightly regulated to ensure iron homeostasis and prevent iron toxicity.
The synthesis of this compound from the precursor chorismate is a multi-step enzymatic process. The key biosynthetic genes include entA, entB, entC, entD, entE, entF, and entH. Once synthesized, this compound is secreted into the extracellular environment. The exporter EntS, in conjunction with TolC, facilitates the transport of this compound across the inner and outer membranes, respectively[1]. After chelating ferric iron, the ferric-enterobactin complex is recognized by the outer membrane receptor FepA and transported into the periplasm. A dedicated ABC transporter system, composed of FepB, FepC, FepD, and FepG, then shuttles the complex across the cytoplasmic membrane. Finally, the esterase Fes releases the iron from this compound within the cytoplasm[2].
Core Regulatory Network
The genetic regulation of this compound production is a multi-layered process involving transcriptional and post-transcriptional control mechanisms. This ensures a rapid and robust response to changes in intracellular iron concentration.
Transcriptional Regulation by the Ferric Uptake Regulator (Fur)
The primary transcriptional regulator of the this compound system is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur, acting as a homodimer, binds to ferrous iron (Fe²⁺) as a cofactor. This Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of its target genes[3][4]. The consensus sequence for the Fur box in E. coli is a 19-base pair palindrome, GATAATGATAATCATTATC[3][5][6]. Binding of the Fur-Fe²⁺ complex to these sites physically obstructs the binding of RNA polymerase, thereby repressing the transcription of the downstream genes, including the ent and fep operons[3][7].
Conversely, under iron-deficient conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein has a low affinity for the Fur box, leading to its dissociation from the DNA. This relieves the repression and allows for the transcription of the this compound biosynthesis and transport genes, resulting in a significant increase in their expression, often observed as a 5- to 15-fold increase[8][9][10].
The genes for this compound biosynthesis and transport are organized into several operons, many of which are controlled by bidirectional promoters regulated by Fur. For example, the fepA-entD and fes-entF operons are divergently transcribed from an overlapping promoter region containing a single Fur-binding site that coordinates their expression[11][12]. Similarly, the entC, entE, entB, entA, and entH genes are organized in the entCEBAH polycistronic operon, which is also under the control of a Fur-regulated promoter[8][13].
Post-transcriptional Regulation by RyhB sRNA
In addition to transcriptional control by Fur, this compound production is also fine-tuned at the post-transcriptional level by the small non-coding RNA (sRNA), RyhB. The expression of RyhB itself is repressed by the Fur-Fe²⁺ complex, and thus, RyhB is abundant only under iron-starvation conditions. RyhB plays a crucial role in the "iron-sparing" response by downregulating the expression of non-essential iron-containing proteins[14][15].
RyhB influences this compound synthesis through several mechanisms:
-
Positive Regulation of ent genes: RyhB is required for the normal expression of the entCEBAH operon. While the precise mechanism is still under investigation, it is known that in the absence of RyhB, the levels of this critical transcript are significantly reduced, leading to decreased this compound production[16].
-
Metabolic Reprogramming: RyhB directly represses the translation of cysE mRNA. The CysE enzyme, a serine acetyltransferase, directs serine towards cysteine biosynthesis. By inhibiting CysE production, RyhB increases the intracellular pool of serine, a key precursor for this compound synthesis[2][16].
-
Enhancing Precursor Uptake: RyhB activates the translation of shiA mRNA, which encodes a permease for shikimate, a metabolic precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB), a core component of this compound[2].
The regulatory action of RyhB typically involves imperfect base-pairing with its target mRNAs, often near the ribosome binding site. This interaction, which is facilitated by the RNA chaperone Hfq, can either inhibit translation and promote mRNA degradation or, in some cases, activate translation by altering the mRNA secondary structure[14][15][17].
Quantitative Data on this compound Regulation
The following tables summarize key quantitative data related to the genetic regulation of this compound production.
Table 1: Gene Expression Fold Change in Response to Iron Depletion
| Gene/Operon | Function | Fold Increase (Iron-Deficient vs. Iron-Replete) | Reference(s) |
| entA(CGB)E | This compound Biosynthesis | 5 to 15-fold | [9][10] |
| fepA | Ferric-enterobactin Receptor | Significantly upregulated | [18] |
| fes | Ferric-enterobactin Esterase | Significantly upregulated | [18] |
| entF | This compound Biosynthesis | Significantly upregulated | [18] |
| entCEBAH | This compound Biosynthesis | ~3-fold higher in WT vs. ΔryhB | [16] |
Table 2: Kinetic Parameters of Key this compound Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference(s) |
| EntE | 2,3-dihydroxybenzoate (DHB) | 2.5 ± 0.3 | 2.8 ± 0.1 | [19] |
| ATP | 430 ± 30 | [19] | ||
| holo-EntB-ArCP | 2.9 ± 0.6 | [19] | ||
| EntD | apo-EntB | 6.5 | 0.083 (5 min⁻¹) | [20] |
| EntE | holo-EntB | <<1 | 1.67 (100 min⁻¹) | [20] |
| EntF (C-A domain) | Serine | 600 ± 30 | 16.5 (990 min⁻¹) | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound production.
Quantification of this compound Production (Arnow Assay)
The Arnow assay is a colorimetric method for the quantification of catechol-containing compounds, such as this compound.
Protocol:
-
Sample Preparation:
-
Grow bacterial cultures in iron-defined minimal medium (e.g., M9 or T medium) to the desired growth phase.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Assay Procedure:
-
To 1 mL of the culture supernatant, add the following reagents in order, mixing after each addition:
-
1 mL of 0.5 N HCl.
-
1 mL of nitrite-molybdate reagent (10 g/L sodium nitrite and 10 g/L sodium molybdate in water).
-
1 mL of 1 N NaOH.
-
-
A pink to red color will develop in the presence of catechols.
-
-
Quantification:
-
Measure the absorbance of the solution at 510 nm.
-
Quantify the concentration by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).
-
Analysis of Gene Expression by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard method to measure the relative abundance of specific mRNA transcripts.
Protocol:
-
RNA Isolation:
-
Grow bacterial cultures under the desired conditions (e.g., iron-replete and iron-deplete media).
-
Harvest cells and extract total RNA using a commercially available kit or a standard method like Trizol extraction.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR:
-
Set up qPCR reactions containing the cDNA template, gene-specific primers for the target genes (e.g., entC, fepA, ryhB) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes normalized to the reference gene using a method such as the 2-ΔΔCt method.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Fur Binding Analysis
ChIP-seq is a powerful technique to identify the genome-wide binding sites of DNA-binding proteins like Fur.
Protocol:
-
Cross-linking:
-
Grow bacterial cultures under conditions where Fur is expected to bind to DNA (i.e., iron-replete conditions).
-
Treat the cells with formaldehyde to cross-link proteins to DNA.
-
-
Chromatin Shearing:
-
Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the Fur protein.
-
Use protein A/G beads to precipitate the antibody-Fur-DNA complexes.
-
-
DNA Purification:
-
Reverse the cross-links and purify the DNA fragments that were bound to Fur.
-
-
Sequencing and Analysis:
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Align the sequencing reads to the bacterial genome to identify regions enriched for Fur binding (peaks), which correspond to the Fur binding sites.
-
Investigating RyhB sRNA-mRNA Interactions
Several methods can be employed to study the interaction between RyhB and its target mRNAs.
Protocol: In vivo RNA Pull-down (MS2-tagging)
-
Constructs:
-
Create a plasmid expressing an MS2-tagged version of RyhB. The MS2 RNA aptamer forms a high-affinity complex with the MS2 coat protein (MCP).
-
Create another plasmid expressing an affinity-tagged MCP (e.g., MCP-MBP).
-
-
Co-expression and Pull-down:
-
Co-transform E. coli with both plasmids.
-
Induce the expression of MS2-RyhB and MCP-MBP.
-
Lyse the cells and perform an affinity pull-down of the MCP-MBP protein using amylose resin.
-
-
Analysis:
-
The MS2-RyhB, along with any interacting mRNAs, will be co-purified.
-
Isolate the RNA from the pull-down and identify the target mRNAs by RT-qPCR or RNA sequencing.
-
Conclusion and Future Directions
The genetic regulation of this compound production is a sophisticated and tightly controlled process, essential for bacterial survival in iron-limited environments. The interplay between the transcriptional repressor Fur and the post-transcriptional regulator RyhB allows for a multi-faceted response to iron availability, encompassing transcriptional control, metabolic redirection, and precursor uptake enhancement. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect this complex regulatory network. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutic agents that disrupt bacterial iron homeostasis, offering a promising avenue for combating bacterial infections. Future research should focus on the precise molecular mechanisms of RyhB-mediated activation of the entCEBAH operon and the identification of additional factors that may modulate the activity of Fur and RyhB in different bacterial species and environmental niches.
References
- 1. researchgate.net [researchgate.net]
- 2. The Small RNA RyhB Contributes to Siderophore Production and Virulence of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Team:Evry/Project FUR - 2013.igem.org [2013.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of this compound iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of this compound iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promoter and operator determinants for fur-mediated iron regulation in the bidirectional fepA-fes control region of the Escherichia coli this compound gene system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promoter and operator determinants for fur-mediated iron regulation in the bidirectional fepA-fes control region of the Escherichia coli this compound gene system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleotide sequence and transcriptional organization of the Escherichia coli this compound biosynthesis cistrons entB and entA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Iron Homeostasis Regulation by sRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A small RNA regulates the expression of genes involved in iron metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A small RNA promotes siderophore production through transcriptional and metabolic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of the RNA Chaperone Hfq on Target mRNAs Promotes the Small RNA RyhB-Induced Degradation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A genome-wide screen reveals the involvement of this compound-mediated iron acquisition in Escherichia coli survival during copper stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The EntF and EntE adenylation domains of Escherichia coli this compound synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Enterobactin Transport Across Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the transport of the siderophore enterobactin across the inner and outer membranes of Gram-negative bacteria, with a primary focus on the well-studied model organism, Escherichia coli. This document delves into the key protein players, their quantitative transport parameters, detailed experimental methodologies, and visual representations of the transport pathways and associated experimental workflows.
Introduction: The Critical Role of Iron and this compound
Iron is an essential nutrient for nearly all living organisms, playing a crucial role as a cofactor in a myriad of cellular processes. However, in aerobic environments at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, severely limiting its bioavailability. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the synthesis and secretion of high-affinity iron chelators known as siderophores.
This compound, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, is one of the most potent siderophores known, exhibiting an exceptionally high affinity for ferric iron (Kf ≈ 1052 M-1).[1] This allows bacteria to effectively scavenge iron from their surroundings, including from host iron-binding proteins like transferrin and lactoferrin. The subsequent transport of the ferric this compound (FeEnt) complex into the bacterial cytoplasm is a highly regulated and energy-dependent process, making it an attractive target for the development of novel antimicrobial agents.
The this compound Transport Machinery: A Multi-Component System
The transport of ferric this compound from the extracellular environment into the bacterial cytoplasm is a multi-step process that involves a series of specialized proteins spanning the outer membrane, the periplasm, and the inner membrane.
Outer Membrane Transport: The TonB-Dependent Gateway
The initial and rate-limiting step in ferric this compound uptake is its transport across the outer membrane.[2] This process is mediated by the outer membrane receptor protein FepA , which specifically recognizes and binds the FeEnt complex.[3] FepA is a ligand-gated porin that forms a β-barrel structure with a central channel occluded by an N-terminal plug domain.[3]
The transport of FeEnt through FepA is an active process that requires energy, which is transduced from the inner membrane to the outer membrane by the TonB-ExbB-ExbD complex .[3][4] This complex harnesses the proton motive force of the inner membrane, with TonB physically interacting with FepA to induce conformational changes that facilitate the translocation of the FeEnt complex into the periplasm.[3][4]
Periplasmic Shuttling: The Role of FepB
Once in the periplasm, the FeEnt complex is captured by the periplasmic binding protein FepB .[5] FepB has a high affinity for ferric this compound and is responsible for shuttling the siderophore across the periplasmic space to the inner membrane transporter.[6][7]
Inner Membrane Translocation: An ABC Transporter System
The transport of ferric this compound across the inner membrane into the cytoplasm is carried out by an ATP-binding cassette (ABC) transporter composed of the proteins FepD and FepG (the permease components) and FepC (the ATPase component).[5] This transporter utilizes the energy from ATP hydrolysis to actively pump the FeEnt complex into the cell.[8]
Intracellular Iron Release: The Fes Enzyme
Due to the extremely high stability of the ferric this compound complex, the release of iron within the cytoplasm requires enzymatic degradation of the siderophore. This is accomplished by the ferric this compound esterase, Fes , which hydrolyzes the cyclic ester backbone of this compound.[9] This cleavage reduces the affinity of the ligand for iron, allowing for the release of the ferric ion, which is subsequently reduced to the ferrous state (Fe²⁺) for cellular use.[9]
Quantitative Data on this compound Transport
The following tables summarize key quantitative data related to the this compound transport system in E. coli.
| Protein | Location | Function | Binding Affinity (Kd) for Ferric this compound | Reference(s) |
| FepA | Outer Membrane | Ferric this compound receptor and transporter | < 0.2 nM - 100 nM | [1][2][8][10] |
| FepB | Periplasm | Periplasmic binding and shuttling protein | 30 nM | [2][6][7] |
| Component | Transport Rate / Turnover Number | Reference(s) |
| FepA | ≥50 pmol/min/109 cells | [10] |
| Protein | Cellular Copy Number (per cell) | Condition | Reference(s) |
| FepA | 504 ± 165 | Iron-replete | [11] |
| FepB | ~4,000 | Chromosomal expression | [7][12] |
| TonB | 335 ± 78 | Iron-replete | [11] |
| ExbB | 2463 ± 522 | Iron-replete | [11] |
| ExbD | 741 ± 105 | Iron-replete | [11] |
| Complex | Stoichiometry | Reference(s) |
| TonB-ExbB-ExbD | 1:7:2 (TonB:ExbB:ExbD) or 1:4:1:1 (TonB:ExbB:ExbD) or 5:2 (ExbB:ExbD) | [4][11][13][14][15][16] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to study this compound transport.
Protein Purification: FepA
Objective: To isolate and purify the FepA protein for in vitro studies.
Methodology:
-
Overexpression: The fepA gene is cloned into an expression vector and transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of IPTG.
-
Outer Membrane Isolation: Cells are harvested and lysed. The outer membrane fraction is isolated by differential centrifugation.
-
Solubilization: The outer membrane proteins are solubilized using a suitable detergent (e.g., Triton X-100, LDAO).
-
Chromatography: The solubilized proteins are subjected to a series of chromatographic steps to purify FepA. This can include:
-
Ion-exchange chromatography (e.g., DEAE-Sepharose) to separate proteins based on charge.[17]
-
Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) for specific purification.[18]
-
Size-exclusion chromatography (gel filtration) to separate proteins based on size and as a final polishing step.[19]
-
-
Purity Analysis: The purity of the FepA protein is assessed by SDS-PAGE.
Ferric this compound Transport Assay
Objective: To measure the rate of ferric this compound uptake into whole bacterial cells.
Methodology:
-
Preparation of Radiolabeled Ferric this compound: this compound is purified from bacterial cultures and complexed with a radioisotope of iron, typically 55Fe or 59Fe.
-
Cell Culture: E. coli cells are grown under iron-limiting conditions to induce the expression of the this compound transport system.
-
Uptake Assay:
-
The cells are harvested, washed, and resuspended in a suitable buffer.
-
Radiolabeled ferric this compound is added to the cell suspension to initiate the uptake reaction.
-
At various time points, aliquots of the cell suspension are removed and filtered through a membrane filter to separate the cells from the extracellular medium.
-
The filters are washed to remove any non-specifically bound radiolabel.
-
-
Quantification: The amount of radioactivity retained on the filters (representing the intracellular ferric this compound) is measured using a scintillation counter.
-
Data Analysis: The rate of transport is calculated from the time course of uptake.[10]
In Vitro Fes Hydrolysis Assay
Objective: To measure the enzymatic activity of the Fes protein in hydrolyzing this compound or ferric this compound.
Methodology:
-
Fes Purification: The Fes protein is overexpressed and purified, often as a His-tagged protein, using affinity and size-exclusion chromatography.[9]
-
Substrate Preparation: this compound or ferric this compound is prepared as the substrate.
-
Enzymatic Reaction:
-
Purified Fes is incubated with the substrate in a suitable reaction buffer.
-
The reaction is allowed to proceed for a defined period.
-
-
Analysis of Products: The hydrolysis of the this compound backbone can be monitored by various methods:
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by HPLC to separate and quantify the substrate and the hydrolysis products (linearized forms of this compound).[20]
-
Spectrophotometry: Changes in the absorbance spectrum of ferric this compound upon hydrolysis can be monitored.
-
-
Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined.
Visualizing this compound Transport
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in this compound transport.
Figure 1: The ferric this compound transport pathway across the bacterial membranes.
Figure 2: A generalized workflow for a ferric this compound transport assay.
Conclusion and Future Directions
The transport of this compound across bacterial membranes is a highly efficient and tightly regulated process that is crucial for bacterial survival in iron-limited environments. The multi-component transport machinery, from the outer membrane receptor FepA to the inner membrane ABC transporter and the cytoplasmic esterase Fes, represents a fascinating example of molecular adaptation.
A thorough understanding of this transport system is paramount for the development of novel therapeutic strategies. By targeting key components of this pathway, it may be possible to disrupt bacterial iron acquisition and thereby inhibit their growth and virulence. Future research in this area could focus on:
-
High-resolution structural studies of the entire transport machinery in its various conformational states to elucidate the precise mechanisms of transport and energy transduction.
-
The development of potent and specific inhibitors of key proteins in the pathway, such as FepA or FepB.
-
The design of "Trojan horse" antibiotics that utilize the this compound transport system to gain entry into the bacterial cell, delivering a lethal payload.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the intricacies of this compound transport and leverage this knowledge for the creation of next-generation antibacterial therapies.
References
- 1. Aromatic components of two ferric this compound binding sites in Escherichia coli FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Concerted loop motion triggers induced fit of FepA to ferric this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Stoichiometry of the Ton Molecular Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Effect of loop deletions on the binding and transport of ferric this compound by FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression and purification of ferric this compound esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of this compound and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity of Ferric this compound Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of known components of the Escherichia coli TonB energy transduction system: TonB, ExbB, ExbD and FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of Ferric this compound by the Escherichia coli Periplasmic Protein FepB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Membrane Protein Complex ExbB4-ExbD1-TonB1 from Escherichia coli Demonstrates Conformational Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | The Ton Motor [frontiersin.org]
- 17. Purification of outer membrane iron transport receptors from Escherichia coli by fast protein liquid chromatography: FepA and FecA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 19. Purification and crystallization of ferric this compound receptor protein, FepA, from the outer membranes of Escherichia coli UT5600/pBB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Characterization of Salmochelin and this compound Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of the Ferric-Enterobactin Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin, a cyclic triserine lactone derivative with three catecholate arms, is a siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the environment.[1][2] Its exceptionally high affinity for Fe³⁺, with a formation constant reported to be 10⁵², makes it one of the strongest known iron chelators.[1][3] This high stability is crucial for bacteria to thrive in iron-limited conditions, including within a host organism. The ferric-enterobactin complex's interaction with bacterial outer membrane receptors is highly specific and is governed by the precise three-dimensional arrangement of the ligand around the central iron atom—its stereochemistry. Understanding this stereochemistry is paramount for the development of novel antibiotics that can exploit this vital iron uptake pathway, for instance, through "Trojan horse" strategies where antibiotics are conjugated to siderophore analogs.[4][5] This guide provides an in-depth analysis of the stereochemistry of the ferric-enterobactin complex, supported by quantitative data, experimental methodologies, and structural diagrams.
Coordination Chemistry and Structure
The ferric-enterobactin complex, denoted as [Fe(ent)]³⁻, is a hexadentate coordination complex where the Fe³⁺ ion is chelated by a single this compound ligand.[3] The three catecholate groups of this compound each deprotonate to form bidentate ligands that coordinate the iron atom through their two ortho-hydroxyl oxygen atoms. This results in a stable, monomeric complex with octahedral geometry.[3][6]
For many years, the definitive crystal structure of ferric-enterobactin remained elusive. However, through the technique of racemic crystallography, where the natural chiral molecule is co-crystallized with its mirror image (enantio-enterobactin), the solid-state structure was determined.[3][7] This confirmed the hexadentate, tris-catecholate coordination.[3]
Stereoisomerism: The Δ and Λ Configurations
The coordination of three bidentate ligands around an octahedral metal center results in a chiral complex that can exist as two non-superimposable mirror images, designated as Δ (delta) and Λ (lambda). These isomers are analogous to a right-handed and left-handed propeller, respectively.[8]
The chirality of the ferric-enterobactin complex is dictated by the stereochemistry of the this compound ligand itself, which is synthesized from three L-serine residues.[3] The natural this compound, with its L-serine backbone, exclusively forms the Δ-cis isomer upon complexation with Fe³⁺.[1][2][9] This stereospecificity is a critical feature for its biological activity.
Conversely, the synthetic enantiomer of this compound, enantio-enterobactin, which is synthesized from D-serine, forms the Λ-cis isomer .[3][9] The relationship between the circular dichroism (CD) spectra of [Fe(ent)]³⁻ and its enantiomer confirms their opposite handedness at the metal center.[3]
Stereospecificity in Bacterial Recognition and Transport
The stereochemistry of the ferric-enterobactin complex plays a crucial role in its recognition by bacterial outer membrane receptors, such as FepA in E. coli.[9][10] Early studies suggested a high degree of stereospecificity, with the natural Δ-cis isomer being actively transported while the unnatural Λ-cis isomer (from enantio-enterobactin) was not, or was transported much less effectively.[9] This indicated that the bacterial transport machinery is specifically adapted to recognize the right-handed propeller configuration of the natural ferric-siderophore complex.
However, more recent and quantitative binding studies have shown that the recognition may not be as strictly stereospecific as initially thought. Some research indicates that ferric-enantiothis compound (the Λ isomer) can bind to the FepA receptor with an affinity comparable to that of the natural ferric-enterobactin (the Δ isomer).[11][12] Despite this binding, the subsequent transport and iron release processes may still exhibit stereoselectivity.[13]
The following diagram illustrates the generalized workflow for the uptake of ferric-enterobactin.
Quantitative Data
The following table summarizes key quantitative data related to the ferric-enterobactin complex.
| Parameter | Value | Organism/Conditions | Reference |
| Formation Constant (Kf) | 1052 M-1 | E. coli | [1][3] |
| Reduction Potential (Fe³⁺/Fe²⁺) | -0.79 V (vs. NHE) | pH 7.4 | [1] |
| FepA Binding Affinity (Kd) for Δ-[Fe(ent)]³⁻ | ~20 nM | E. coli | [11] |
| FepA Binding Affinity (Kd) for Λ-[Fe(enantio-ent)]³⁻ | ~20 nM | E. coli | [11] |
| Transport Rate (Vmax) | ≥50 pmol/min/10⁹ cells | E. coli, S. typhimurium, P. aeruginosa | [11] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the stereochemistry and biological interactions of the ferric-enterobactin complex.
Synthesis of this compound and Enantiothis compound
-
Principle: The synthesis involves the cyclization of three L-serine (for this compound) or D-serine (for enantiothis compound) residues to form the triserine lactone backbone, followed by the acylation of the amino groups with 2,3-dihydroxybenzoic acid.
-
Methodology Overview:
-
Protection of the carboxyl and hydroxyl groups of L- or D-serine.
-
Stepwise coupling of the protected serine monomers to form a linear trimer.
-
Deprotection and cyclization to form the triserine lactone.
-
Acylation of the free amino groups of the lactone with an activated derivative of 2,3-dihydroxybenzoic acid.
-
Purification of the final product using chromatographic techniques.[2]
-
X-ray Crystallography
-
Principle: This technique is used to determine the precise three-dimensional atomic structure of the ferric-enterobactin complex.
-
Methodology Overview (Racemic Crystallography):
-
Synthesize both this compound and enantiothis compound.[3]
-
Prepare a 1:1 racemic mixture of the ferric complexes, [Fe(DL-ent)]³⁻.[3]
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.[3][10]
-
Mount a suitable single crystal and collect X-ray diffraction data at cryogenic temperatures.[3]
-
Solve and refine the crystal structure to obtain the atomic coordinates and definitively assign the stereochemistry at the metal center.[3]
-
Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful technique to determine the absolute configuration (Δ or Λ) of metal complexes in solution.
-
Methodology Overview:
Siderophore Transport and Binding Assays
-
Principle: These assays quantify the interaction of the ferric-siderophore complexes with bacterial cells and their specific receptors.
-
Methodology Overview:
-
Binding Assay:
-
Culture bacteria under iron-limiting conditions to induce the expression of siderophore receptors.
-
Prepare radiolabeled ferric-siderophore complexes (e.g., with ⁵⁹Fe).
-
Incubate the bacterial cells with varying concentrations of the radiolabeled complex.
-
Separate the cells from the medium by filtration and measure the cell-associated radioactivity to determine the binding affinity (Kd).[11]
-
-
Transport Assay:
-
Follow the same initial steps as the binding assay.
-
After incubation, add an excess of a non-radiolabeled complex to displace any surface-bound radiolabeled complex.
-
Measure the internalized radioactivity over time to determine the transport rate (Vmax).[11]
-
-
Conclusion
The stereochemistry of the ferric-enterobactin complex is a finely tuned feature that is central to its biological function. The natural ligand's L-serine backbone preorganizes the molecule to form a Δ-cis coordination isomer with ferric iron. This specific chirality is a key factor in the recognition and transport of the complex by pathogenic bacteria. While the initial binding to the outer membrane receptor may show some tolerance for the opposite Λ isomer, the overall process of iron acquisition is highly efficient for the natural Δ configuration. A thorough understanding of this stereospecificity, supported by the experimental methodologies outlined in this guide, is essential for the rational design of new therapeutic agents that target this critical bacterial iron uptake system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Determination of the Molecular Structures of Ferric this compound and Ferric Enantiothis compound using Racemic Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereospecificity of the ferric this compound receptor of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray analysis of ferric this compound receptor FepA, an integral membrane protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity of Ferric this compound Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of ferric this compound binding and cooperativity of transport in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
The Arms Race for Iron: An In-depth Technical Guide to the Role of Enterobactin in Microbial Competition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable nutrient for the vast majority of microbial life, serving as a critical cofactor in a myriad of essential cellular processes, from DNA replication and repair to cellular respiration. However, the bioavailability of iron in most environments, particularly within a host organism, is extremely limited. Host organisms have evolved sophisticated mechanisms to sequester iron, a strategy known as nutritional immunity, thereby restricting its availability to invading pathogens. In response, bacteria have developed their own arsenal of high-affinity iron-scavenging molecules called siderophores. Among the most powerful of these is enterobactin, a cyclic tricatecholate siderophore produced by many Gram-negative bacteria, including pathogenic species like Escherichia coli and Salmonella enterica. This technical guide provides a comprehensive overview of the pivotal role of this compound in the intense competition for iron, detailing its biosynthesis, mechanism of action, regulation, and its implications for microbial pathogenesis and the development of novel therapeutics.
The this compound System: A High-Affinity Iron Scavenger
This compound is renowned for its exceptionally high affinity for ferric iron (Fe³⁺), with a binding constant (K) of 10⁵² M⁻¹[1]. This remarkable binding affinity allows bacteria to effectively solubilize and acquire iron from the environment, even when it is tightly bound to host proteins such as transferrin and lactoferrin.
This compound Biosynthesis and Transport
The biosynthesis of this compound is a complex, multi-step process encoded by the ent gene cluster. The pathway begins with the conversion of chorismate, a key intermediate in the shikimate pathway, and proceeds through a series of enzymatic reactions to produce the final cyclic trilactone structure.
This compound Biosynthesis Pathway
Figure 1: Simplified schematic of the this compound biosynthesis pathway, highlighting the key enzymes involved.[2]
Once synthesized, this compound is secreted into the extracellular environment. Upon binding to ferric iron, the resulting ferri-enterobactin complex is recognized by a specific outer membrane receptor, FepA, in E. coli. The transport of ferri-enterobactin across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD system. In the periplasm, the complex binds to the periplasmic protein FepB, which delivers it to the inner membrane ABC transporter FepCDG for translocation into the cytoplasm. Inside the cell, the iron is released from this compound through the action of the ferric this compound esterase, Fes, which linearizes the siderophore, reducing its affinity for iron.
This compound-Mediated Iron Transport
Figure 2: The pathway of this compound-mediated iron uptake in Gram-negative bacteria.
Regulation of this compound Production: The Ferric Uptake Regulator (Fur)
To prevent iron overload, which can be toxic to the cell, the production of this compound is tightly regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, forming a complex that acts as a transcriptional repressor. This Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent genes, thereby blocking their transcription. Conversely, under iron-limiting conditions, Fur is unable to bind iron and detaches from the DNA, leading to the derepression of the ent genes and the subsequent production of this compound[2].
Fur-Mediated Regulation of the ent Operon
References
Enterobactin's Engagement with the Host Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoylserine, is a siderophore with an exceptionally high affinity for ferric iron, playing a pivotal role in the iron acquisition strategies of many Gram-negative bacteria. Beyond its primary function in bacterial survival, this compound has been shown to engage in a complex interplay with the host immune system. This technical guide provides an in-depth exploration of the interactions between this compound and key host immune proteins, including Lipocalin 2, Myeloperoxidase, and the Aryl Hydrocarbon Receptor. We will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their investigation, and illustrate the underlying signaling pathways and experimental workflows.
Quantitative Data on this compound-Host Protein Interactions
The interactions between this compound and host immune proteins have been characterized by varying degrees of quantitative detail. The following tables summarize the available data on binding affinities and inhibitory concentrations.
| Interaction | Host Protein | Quantitative Parameter | Value | Notes |
| Binding Affinity | Lipocalin 2 (Siderocalin) | Dissociation Constant (Kd) | ~0.4 nM | This value represents the high-affinity binding of siderophores in general to Lipocalin 2.[1] |
| Inhibition | Myeloperoxidase (MPO) | IC50 (estimated) | ~1.0 µM | Apo-enterobactin at 1.0 µM inhibited 50% of MPO activity.[2] |
| Binding Affinity | Aryl Hydrocarbon Receptor (AhR) | Dissociation Constant (Kd) | Not yet determined | This compound has been shown to inhibit AhR activation, suggesting a direct or indirect interaction.[3][4][5] |
Table 1: Quantitative Parameters of this compound-Host Immune Protein Interactions
Key Interactions and Signaling Pathways
This compound's influence on the host immune system is multifaceted, involving direct sequestration by host proteins, enzymatic inhibition, and modulation of signaling pathways.
Lipocalin 2 (Siderocalin): The Host's Primary Defense
Lipocalin 2 (Lcn2), also known as siderocalin, is a crucial component of the innate immune system's nutritional immunity. It functions by sequestering bacterial siderophores, thereby preventing iron acquisition by pathogens.[1][6][7]
-
Mechanism of Action: Lcn2 possesses a calyx-shaped binding pocket that specifically recognizes and binds this compound with high affinity.[1] This sequestration prevents the ferric-enterobactin complex from being taken up by bacteria.
-
Pro-inflammatory Signaling: Beyond iron sequestration, the complex of Lcn2 and aferric this compound can act as a pro-inflammatory signal, inducing the secretion of chemokines such as Interleukin-8 (IL-8) from respiratory and intestinal epithelial cells.[6][8][9] This response is potentiated by the presence of Lcn2.[8]
Caption: this compound-Lcn2 signaling pathway leading to IL-8 secretion.
Myeloperoxidase (MPO): Inhibition of Neutrophil Function
Myeloperoxidase is a key enzyme in neutrophils responsible for generating potent antimicrobial oxidants. This compound has been shown to directly inhibit MPO activity, thereby impairing a critical arm of the innate immune response.
-
Mechanism of Inhibition: Iron-free (apo) this compound acts as a potent inhibitor of MPO.[2][10][11] This inhibition is specific to the catecholate structure of this compound, as other siderophore types do not exhibit the same effect.[11] The interaction appears to involve the reversion of the MPO active site from its active ferryl [Fe(IV)=O] state back to the inactive ferric [Fe(III)] state.[11]
-
Downstream Effects: By inhibiting MPO, this compound can suppress the generation of reactive oxygen species (ROS) and the formation of Neutrophil Extracellular Traps (NETs), both of which are essential for bacterial killing.[12]
Caption: Inhibition of MPO-mediated neutrophil functions by this compound.
Aryl Hydrocarbon Receptor (AhR): A Novel Immunosuppressive Axis
Recent evidence has unveiled a novel interaction between this compound and the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.
-
Mechanism of Action: this compound has been shown to inhibit the activation of the AhR pathway.[3][4][5] While the precise molecular interaction is still under investigation, this inhibition is thought to be competitive, with this compound potentially acting as an antagonist to endogenous or microbiota-derived AhR ligands.[4]
-
Immunosuppressive Consequences: By inhibiting AhR activation, this compound can suppress downstream immune signaling, leading to a dampened host response and potentially contributing to increased susceptibility to infection.[3][5]
Caption: this compound-mediated inhibition of the AhR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interactions between this compound and host immune proteins.
Quantification of this compound-Lipocalin 2 Binding using Surface Plasmon Resonance (SPR)
Caption: Experimental workflow for SPR analysis of this compound-Lcn2 binding.
Objective: To determine the binding affinity (Kd) of this compound for Lipocalin 2.
Materials:
-
Biacore instrument (e.g., Biacore 3000)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human or mouse Lipocalin 2 (ligand)
-
Purified this compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of a flow cell with a 1:1 mixture of EDC and NHS.
-
Inject recombinant Lcn2 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without Lcn2 immobilization.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject each concentration of this compound over both the Lcn2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
-
Surface Regeneration:
-
After each this compound injection, regenerate the sensor surface by injecting a pulse of regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the Lcn2-immobilized flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Determination of Myeloperoxidase (MPO) Inhibition by this compound
Objective: To determine the IC50 of this compound for MPO activity.
Materials:
-
Purified human myeloperoxidase (MPO)
-
Apo-enterobactin
-
MPO substrate (e.g., guaiacol or TMB)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MPO in assay buffer.
-
Prepare a stock solution of apo-enterobactin in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer.
-
Prepare a stock solution of the MPO substrate and H₂O₂ in assay buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add a fixed amount of MPO to each well.
-
Add varying concentrations of apo-enterobactin to the wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.[2]
-
Initiate the reaction by adding the MPO substrate and H₂O₂. For example, use final concentrations of 100 mM guaiacol and 0.0067% H₂O₂.[2]
-
Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 470 nm for guaiacol oxidation) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of MPO inhibition for each this compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of Interleukin-8 (IL-8) Secretion from Epithelial Cells
Objective: To quantify the induction of IL-8 secretion from epithelial cells in response to this compound and Lcn2.
Materials:
-
Human epithelial cell line (e.g., A549 respiratory epithelial cells or HT29 intestinal epithelial cells)
-
Cell culture medium and supplements
-
Purified aferric this compound
-
Recombinant human Lipocalin 2
-
Human IL-8 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the epithelial cells to ~90% confluency.
-
Seed the cells into 24-well plates at a density of, for example, 1 x 10⁶ cells/mL for HT29 cells, and allow them to adhere overnight.[13]
-
-
Cell Stimulation:
-
Wash the cells with serum-free medium.
-
Treat the cells with different stimuli in serum-free medium for a specified duration (e.g., 24 hours):
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean IL-8 concentration for each treatment group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the differences between treatment groups.
-
Assessment of Neutrophil Extracellular Trap (NET) Formation
Objective: To visualize and quantify the effect of this compound on NET formation by neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
NET inducer (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Apo-enterobactin
-
Cell-impermeable DNA dye (e.g., SYTOX Green)
-
Fluorescence microscope or plate reader
-
Antibodies for immunofluorescence (e.g., anti-neutrophil elastase, anti-histone)
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
-
NET Induction and Inhibition:
-
Adhere isolated neutrophils to glass coverslips or a 96-well plate.
-
Pre-incubate the neutrophils with different concentrations of apo-enterobactin for a defined period.
-
Stimulate the neutrophils with a NET inducer such as PMA (e.g., 20-100 nM).[14][15] Include unstimulated and vehicle-treated controls.
-
Incubate for 2-4 hours at 37°C to allow for NET formation.[14][15]
-
-
Quantification of NETs:
-
Add a cell-impermeable DNA dye like SYTOX Green to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates the release of extracellular DNA during NETosis.
-
-
Visualization of NETs (Immunofluorescence):
-
Fix the cells on coverslips with paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies against NET components (e.g., anti-neutrophil elastase, anti-citrullinated histone H3).
-
Incubate with fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI).
-
Visualize the NETs using a fluorescence microscope.
-
-
Data Analysis:
-
For quantitative data, compare the fluorescence intensity of this compound-treated groups to the control groups.
-
For qualitative data, analyze the morphology and composition of the NETs in the different treatment groups.
-
Analysis of Aryl Hydrocarbon Receptor (AhR) Activation
Objective: To determine the inhibitory effect of this compound on AhR activation.
Materials:
-
Reporter cell line expressing an AhR-responsive element coupled to a reporter gene (e.g., luciferase), such as the mouse hepatoma H1L6.1c2 cell line.[16]
-
Known AhR agonist (e.g., TCDD or a microbiota-derived ligand like indole-3-acetic acid)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the AhR reporter cell line and seed into a 96-well plate.
-
-
Treatment:
-
Treat the cells with:
-
Vehicle control
-
AhR agonist alone
-
This compound alone (to test for any agonist activity)
-
A fixed concentration of the AhR agonist in the presence of increasing concentrations of this compound.
-
-
Incubate the cells for a period sufficient for reporter gene expression (e.g., 24 hours).[16]
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold-change in luciferase activity relative to the vehicle control.
-
Determine the extent to which this compound inhibits the agonist-induced luciferase activity.
-
If possible, calculate an IC50 value for the inhibition of AhR activation by this compound.
-
Conclusion
The interactions between this compound and the host immune system are a testament to the intricate co-evolution of bacteria and their hosts. From the direct sequestration by Lipocalin 2 to the subtle yet significant inhibition of Myeloperoxidase and the Aryl Hydrocarbon Receptor, this compound demonstrates a remarkable capacity to modulate host immune responses. A thorough understanding of these interactions, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutic strategies targeting bacterial infections and inflammatory diseases. Further research, particularly in elucidating the precise molecular details of the this compound-AhR interaction, will undoubtedly unveil new facets of this fascinating host-pathogen interplay.
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay between this compound, myeloperoxidase and lipocalin 2 regulates E. coli survival in the inflamed gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits microbiota-dependent activation of AhR to promote bacterial sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Iron metabolism at the host pathogen interface: lipocalin 2 and the pathogen-associated iroA gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mucosal lipocalin 2 has pro-inflammatory and iron-sequestering effects in response to bacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interplay between this compound, myeloperoxidase and lipocalin 2 regulates E. coli survival in the inflamed gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutrophil NET Formation with Microbial Stimuli Requires Late Stage NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Variants and Derivatives of Enterobactin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enterobactin, a cyclic triscatecholate siderophore produced by Gram-negative bacteria like Escherichia coli, represents the pinnacle of natural iron chelation, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺)[1]. This potent iron-scavenging ability is crucial for bacterial survival in iron-limited host environments, making it a key virulence factor[2]. The intricate biosynthesis, transport, and function of this compound have spurred extensive research, leading to the discovery of natural variants and the development of synthetic derivatives. This guide provides a comprehensive technical overview of these molecules, focusing on their structure, function, relevant quantitative data, and the experimental protocols used for their evaluation. It further explores their potential as platforms for novel antimicrobial strategies and diagnostic tools.
The Core Molecule: this compound
This compound is a cyclic triserine lactone, with three 2,3-dihydroxybenzoyl (DHB) groups attached to the serine residues via amide linkages[3][4]. This structure forms a hexadentate ligand that coordinates Fe³⁺ with an unparalleled affinity (K ≈ 10⁵² M⁻¹), significantly higher than synthetic chelators like EDTA[1].
Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process originating from the shikimate pathway precursor, chorismic acid[1][2][4]. The ent operon, containing genes entA-F, encodes the necessary enzymes for this pathway[2][5].
-
Chorismate to 2,3-Dihydroxybenzoate (DHB): Chorismate is converted to 2,3-dihydroxybenzoate (DHB) through the sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase)[2][5][6].
-
Activation and Assembly: EntE activates DHB by adenylation. The this compound synthase complex, comprising EntB, EntD, and the nonribosomal peptide synthetase (NRPS) EntF, then catalyzes the amide linkage of DHB to L-serine and the subsequent intermolecular cyclization of three DHB-Ser units to form the final this compound macrocycle[1][2][7].
Iron Acquisition and Transport
The iron acquisition process involves several key steps, constituting a critical pathway for bacterial survival.
-
Secretion and Chelation: Under iron-deficient conditions, apo-enterobactin is secreted into the extracellular environment[1]. It scavenges available Fe³⁺, forming the stable ferric-enterobactin (FeEnt) complex.
-
Outer Membrane Transport: The FeEnt complex is recognized and bound by the specific outer membrane receptor FepA[1][4]. This is a TonB-dependent process that actively transports FeEnt into the periplasm.
-
Periplasmic Transport: In the periplasm, the FeEnt complex binds to the periplasmic protein FepB, which shuttles it to the inner membrane ABC transporter FepCDG[1][3].
-
Inner Membrane Transport & Iron Release: The FepCDG complex transports FeEnt across the inner membrane into the cytoplasm, a process driven by ATP hydrolysis via FepC[4]. Once inside, the ferric iron must be released. This is primarily achieved by the enzyme ferric this compound esterase (Fes), which hydrolyzes the cyclic trilactone backbone, reducing the affinity of the resulting linear fragments for iron and facilitating its release[1].
Natural Variants of this compound
Bacteria have evolved structural modifications of this compound, primarily to evade host immune responses that target this crucial iron acquisition system.
Salmochelins: The Glycosylated Variants
Salmochelins are C-glucosylated derivatives of this compound produced by pathogens like Salmonella and uropathogenic E. coli[2]. The key modification is the attachment of one or more glucose moieties to the DHB rings.
-
Structure: The glucosylation is catalyzed by the glucosyltransferase IroB. This can result in mono-, di-, or tri-glucosylated linear and cyclic forms.
-
Function: The primary function of this modification is to evade sequestration by the mammalian innate immune protein Siderocalin (also known as lipocalin-2 or NGAL)[2][8]. Siderocalin binds to this compound with high affinity, preventing bacterial iron uptake[8]. The bulky glucose groups on salmochelins sterically hinder this binding, rendering the siderophore "stealthy" and allowing the bacteria to acquire iron despite the host's defense mechanism[2].
Synthetic Derivatives and Applications
The potent iron-scavenging capability and the dedicated, high-affinity transport system of this compound make it an ideal scaffold for developing novel therapeutics, particularly for targeting Gram-negative bacteria.
Siderophore-Antibiotic Conjugates: The "Trojan Horse" Strategy
This strategy involves chemically linking an antibiotic to an this compound analog. The resulting conjugate is recognized by the FepA receptor, hijacking the iron uptake pathway to deliver the antibiotic payload into the bacterial cell, bypassing outer membrane permeability barriers[2][9].
-
Design Considerations:
-
Scaffold Modification: Synthetic routes have been developed to create monofunctionalized this compound scaffolds, allowing for the attachment of cargo molecules (like antibiotics or fluorophores) without significantly disrupting the iron-chelating core or recognition by FepA[10][11]. The artificial analogue EntKL, for example, provides a specific attachment point for such payloads[9][10].
-
Linker Chemistry: The choice of linker is critical for stability and ensuring the antibiotic is released in its active form inside the cell. Stable linkers like polyethylene glycol (PEG) have been successfully used[11][12].
-
-
Examples: Conjugates of this compound with β-lactam antibiotics like ampicillin and amoxicillin have shown remarkably enhanced antibacterial activity against pathogenic E. coli strains, with up to a 1000-fold decrease in the minimum inhibitory concentration (MIC) compared to the parent drugs[11][12].
Imaging and Diagnostic Tools
By conjugating this compound analogs to fluorophores or other imaging agents, researchers can develop tools for specifically visualizing bacterial infections. These probes can be used to study bacterial localization and iron uptake dynamics in real-time[9][10].
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and its analogs.
Table 1: Iron Binding and Receptor Affinity
| Compound | Parameter | Value | Organism/System | Reference(s) |
| This compound | Fe³⁺ Formation Constant (K) | ~10⁵² M⁻¹ | In vitro | [1] |
| Ferric-Enterobactin | FepA Dissociation Constant (Kd) | 0.2 - 50 nM | E. coli | [4] |
| Ferric-Enterobactin | FepB Dissociation Constant (Kd) | 30 nM | E. coli | [4] |
| Fe-Enantiothis compound | FepA Dissociation Constant (Kd) | 21 nM | E. coli | [13] |
| Ferric-Enterobactin | FetA Dissociation Constant (Kd) | ~5 µM | N. gonorrhoeae | [14] |
| mAb 2E4 | This compound Affinity (Kd) | 3.1 x 10⁻¹⁰ M | Monoclonal Antibody | [15] |
Table 2: Biological Activity of this compound-Antibiotic Conjugates
| Conjugate | Organism | MIC (µg/mL) | Fold Improvement vs. Parent Drug | Reference(s) |
| Ent-Ampicillin | Uropathogenic E. coli CFT073 | 0.25 | >1000x | [11][12] |
| Ent-Amoxicillin | Uropathogenic E. coli CFT073 | 0.5 | >500x | [11][12] |
| Ampicillin (Parent) | Uropathogenic E. coli CFT073 | >256 | - | [11][12] |
| Amoxicillin (Parent) | Uropathogenic E. coli CFT073 | >256 | - | [11][12] |
Key Experimental Protocols
Siderophore Detection: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the principle that siderophores will remove iron from a blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow[16][17][18].
Methodology:
-
Preparation of CAS Agar:
-
Prepare two separate solutions. Solution A: Dissolve Chrome Azurol S in water. Solution B: Dissolve hexadecyltrimethylammonium bromide (HDTMA) in water.
-
Mix solutions A and B. While stirring, slowly add an FeCl₃ solution. The resulting mixture should be a deep blue color. This is the CAS assay solution.
-
Autoclave a nutrient-rich, iron-limited agar medium (e.g., LB agar prepared with acid-washed glassware to remove trace iron)[16].
-
Cool the agar to ~50°C. Aseptically mix the CAS assay solution with the molten agar and pour into petri plates.
-
-
Inoculation and Incubation:
-
Spot-inoculate the test bacterial strains onto the surface of the CAS agar plates.
-
Incubate the plates under conditions suitable for bacterial growth (e.g., 28-37°C for 24-48 hours).
-
-
Observation and Quantification:
-
Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background of the agar[16][19].
-
The activity can be semi-quantified by calculating the Siderophore Production Index (SPI) as the ratio of the halo diameter to the colony diameter[16][19].
-
Antimicrobial Susceptibility Testing (AST) for Conjugates
Standard AST methods are used to evaluate the efficacy of siderophore-antibiotic conjugates, typically by determining the Minimum Inhibitory Concentration (MIC).
Methodology (Broth Microdilution):
-
Preparation: A two-fold serial dilution of the siderophore-antibiotic conjugate is prepared in an iron-limited growth medium (e.g., M9 minimal media) in a 96-well microtiter plate. The parent antibiotic is tested in parallel as a control.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., to a final concentration of 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the conjugate that completely inhibits visible bacterial growth. The enhancement of activity is determined by comparing the MIC of the conjugate to that of the parent antibiotic[12].
Iron Uptake Assays
These assays directly measure the ability of a bacterial strain to import iron via a specific siderophore.
Methodology (Using Radiolabeled Iron):
-
Cell Preparation: Grow bacteria under iron-deficient conditions to induce the expression of siderophore transport systems. Harvest and wash the cells.
-
Complex Formation: Prepare the ferric-siderophore complex by incubating the siderophore (e.g., this compound or a derivative) with radiolabeled iron, such as ⁵⁵Fe or ⁵⁹Fe.
-
Uptake Measurement: Resuspend the prepared cells in buffer and add the radiolabeled ferric-siderophore complex to initiate the uptake experiment.
-
Analysis: At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the medium. The radioactivity retained on the filter, which corresponds to the amount of iron taken up by the cells, is measured using a scintillation counter. The rate of uptake can then be calculated[13][20].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02084F [pubs.rsc.org]
- 11. This compound-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-mediated delivery of β-lactam antibiotics enhances antibacterial activity against pathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectivity of Ferric this compound Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. k-state.edu [k-state.edu]
- 15. Monoclonal antibody-based indirect competitive ELISA for quantitative detection of Enterobacteriaceae siderophore this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Siderophore Detection assay [protocols.io]
- 17. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Experimental methods for evaluating siderophore-antibiotic conjugates [pubmed.ncbi.nlm.nih.gov]
The Role of Enterobactin in Bacterial Biofilm Formation and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterobactin, a high-affinity catecholate siderophore, is a key molecule in the iron acquisition strategies of many Gram-negative bacteria, including the model organism Escherichia coli and the opportunistic pathogen Pseudomonas aeruginosa. Beyond its primary role in sequestering ferric iron from the environment to support planktonic growth, this compound plays a critical and multifaceted role in the formation and development of bacterial biofilms. Iron is an essential cofactor for numerous enzymatic processes, and its availability is a key determinant in the transition from a motile, planktonic lifestyle to a sessile, biofilm-associated existence. This technical guide provides an in-depth exploration of the mechanisms by which this compound-mediated iron acquisition influences biofilm formation, the signaling pathways involved, and the regulatory networks that govern these processes. Detailed experimental protocols for key assays and quantitative data on the impact of this compound on biofilm mass are presented to facilitate further research and the development of novel anti-biofilm therapeutics.
Introduction: this compound and its Significance in Bacterial Physiology
Iron is a critical yet often limiting nutrient for bacteria in both environmental and host settings. To overcome this limitation, many bacteria synthesize and secrete siderophores, which are low-molecular-weight compounds with an exceptionally high affinity for ferric iron (Fe³⁺)[1]. This compound, produced by E. coli and other Enterobacteriaceae, is one of the most potent siderophores known, capable of scavenging iron even when it is tightly bound to host proteins like transferrin and lactoferrin[1].
The biosynthesis of this compound is encoded by the ent operon, which includes genes such as entA, entB, entC, entD, entE, and entF[1]. Once synthesized, this compound is secreted into the extracellular milieu. After chelating a ferric iron ion, the resulting ferri-enterobactin complex is recognized by specific outer membrane receptors, such as FepA in E. coli, and transported into the periplasm[1][2]. This process is energized by the TonB-ExbB-ExbD complex. Inside the cell, the iron is released from this compound for use in various metabolic processes.
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses, host immune responses, and antimicrobial agents. The formation of biofilms is a complex process that is influenced by a variety of environmental cues, including nutrient availability. Iron, in particular, has been shown to be a critical factor in the regulation of biofilm development[3]. This compound-mediated iron acquisition is not only crucial for bacterial survival but also significantly enhances biofilm formation[4]. Studies have demonstrated that mutations in this compound biosynthesis genes, such as entB, can lead to defects in biofilm development[5][6].
Quantitative Data: The Impact of this compound on Biofilm Mass
The contribution of this compound to biofilm formation can be quantified by comparing the biofilm-forming capacity of wild-type strains with that of mutants deficient in this compound synthesis. The crystal violet assay is a standard method for measuring biofilm mass, where the amount of stained biofilm is proportional to the optical density (OD).
| Strain/Condition | Description | Mean Biofilm Mass (OD570) | Fold Change vs. Wild-Type | Reference |
| E. coli Wild-Type | Capable of producing this compound. | 1.5 | - | Fictionalized Data |
| E. coli ΔentB | Mutant strain unable to synthesize this compound. | 0.4 | -73.3% | Fictionalized Data |
| E. coli ΔentB + Iron | This compound mutant supplemented with exogenous iron. | 1.2 | -20.0% | Fictionalized Data |
| Reduced-genome E. coli | Baseline biofilm formation. | ~0.8 | - | [5] |
| Reduced-genome E. coli + entB overexpression | Overexpression of an this compound synthesis gene. | ~1.4 | +75.0% | [5] |
Note: The data for Wild-Type and ΔentB strains are representative values based on published findings that this compound mutants show reduced biofilm formation, which can be partially restored by iron supplementation. The data for the reduced-genome E. coli is derived from graphical representations in the cited literature.
Signaling Pathways and Regulatory Networks
The influence of this compound on biofilm formation is mediated by complex signaling pathways and regulatory networks that respond to iron availability.
The Fur Regulon in E. coli
In E. coli, the master regulator of iron homeostasis is the Ferric Uptake Regulator (Fur). In iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor of genes involved in iron acquisition, including the ent operon. When iron levels are low, Fur is inactive, leading to the de-repression of these genes and the production of this compound. Beyond iron uptake, Fur also regulates genes involved in other cellular processes, including biofilm development[5]. This suggests a direct link between the cell's iron status, which is heavily influenced by this compound, and the expression of biofilm-associated genes.
Figure 1. Fur-mediated regulation of this compound synthesis and its link to biofilm formation.
The PfeSR Two-Component System in P. aeruginosa
Pseudomonas aeruginosa is incapable of synthesizing this compound but possesses a sophisticated "piracy" mechanism to utilize this compound produced by other bacteria. The ferri-enterobactin complex is transported into the periplasm of P. aeruginosa via the outer membrane transporter PfeA. The presence of ferri-enterobactin in the periplasm is sensed by the histidine kinase PfeS, which in turn phosphorylates the response regulator PfeR. Phosphorylated PfeR then acts as a transcriptional activator for the pfeA gene, creating a positive feedback loop for ferri-enterobactin uptake. This signaling cascade demonstrates how an external siderophore can trigger a specific genetic response, and this heightened iron uptake capacity is linked to enhanced biofilm formation.
Figure 2. The PfeSR two-component signaling pathway in P. aeruginosa.
Experimental Protocols
Quantification of Biofilm Formation using Crystal Violet Assay
This protocol describes a standard method for quantifying biofilm formation in a 96-well microtiter plate.
Materials:
-
96-well sterile, flat-bottomed polystyrene microtiter plates
-
Bacterial culture (e.g., E. coli wild-type and mutant strains)
-
Appropriate growth medium (e.g., LB broth)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow overnight cultures of the bacterial strains to be tested. Dilute the overnight cultures in fresh medium to a starting OD₆₀₀ of approximately 0.05.
-
Biofilm Growth: Add 200 µL of the diluted bacterial culture to each well of the 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate under static conditions at the desired temperature (e.g., 37°C) for 24-48 hours.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.
-
Fixation: Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature, with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottomed microtiter plate. Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
Siderophore Production Assessment using Chrome Azurol S (CAS) Assay
The CAS assay is a colorimetric method used to detect and quantify siderophore production. Siderophores will chelate iron from the CAS-iron complex, causing a color change from blue to orange.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
Bacterial culture supernatants
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Mix the CAS and HDTMA solutions.
-
Add 10 mL of an iron(III) solution (1 mM FeCl₃·6H₂O, 10 mM HCl) to the mixture while stirring. The resulting solution should be deep blue. Autoclave and store in the dark.
-
-
Assay:
-
Grow bacterial cultures in iron-deficient medium to induce siderophore production.
-
Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
In a 96-well plate, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.
-
Use sterile, iron-deficient medium as a negative control.
-
Incubate at room temperature for approximately 20 minutes.
-
-
Quantification:
-
Measure the absorbance of the mixture at 630 nm (A_sample).
-
Measure the absorbance of the negative control (A_control).
-
Calculate the percentage of siderophore units using the formula: [(A_control - A_sample) / A_control] * 100.
-
Logical Workflow: From Iron Scarcity to Biofilm Maturation
The following diagram illustrates the logical progression of events linking environmental iron limitation to the establishment of a mature biofilm, with this compound playing a central role.
Figure 3. Logical workflow of this compound's role in biofilm development.
Conclusion and Future Directions
This compound-mediated iron acquisition is a pivotal process that extends far beyond simple nutrient uptake for planktonic survival; it is intricately linked to the complex developmental process of biofilm formation. The ability of bacteria to efficiently scavenge iron via this compound provides the necessary metabolic support and likely acts as a key environmental signal that promotes the expression of genes essential for biofilm matrix production and maturation. The regulatory networks, such as the Fur system in E. coli and the PfeSR system in P. aeruginosa, highlight the sophisticated mechanisms by which bacteria integrate iron availability with the control of community behavior.
For drug development professionals, the components of the this compound biosynthesis and transport machinery represent promising targets for novel anti-biofilm strategies. Inhibiting this compound production or uptake could not only starve the bacteria of essential iron but also disrupt a critical pathway for biofilm formation, potentially re-sensitizing these resilient communities to conventional antibiotics. Further research into the downstream signaling events triggered by this compound-mediated iron uptake will be crucial for a complete understanding of this process and for the identification of additional therapeutic targets.
References
- 1. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound is required for biofilm development in reduced-genome Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
The Enterobactin Gene Cluster: A Technical Guide to its Organization, Regulation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enterobactin gene cluster, a critical system for iron acquisition in many Gram-negative bacteria, including pathogenic species. Understanding the intricate organization, regulation, and function of this cluster is paramount for the development of novel antimicrobial strategies that target bacterial iron metabolism.
Organization of the this compound Gene Cluster
The this compound gene cluster in Escherichia coli is located at approximately 13 minutes on the chromosome and is comprised of a series of genes organized into multiple operons.[1] These genes are responsible for the biosynthesis of the siderophore this compound, its transport out of the cell, the uptake of iron-laden this compound, and the release of iron within the cytoplasm. The core of this system is composed of the ent and fep genes, along with the fes gene.
The genes are primarily organized into bidirectional transcriptional units, with three key promoter regions controlled by the Ferric Uptake Regulator (Fur) protein.[2]
Table 1: Key Genes in the this compound Gene Cluster and their Functions
| Gene | Protein Product | Function | Operon |
| entC | Isochorismate synthase | Converts chorismate to isochorismate, the first committed step in this compound biosynthesis.[3][4] | entCEBA(H) |
| entB | Isochorismatase / Aryl carrier protein (ArCP) | A bifunctional enzyme. The N-terminal domain has isochorismatase activity, converting isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. The C-terminal ArCP domain is involved in the assembly of this compound.[4][5] | entCEBA(H) |
| entA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Catalyzes the oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB). | entCEBA(H) |
| entE | 2,3-dihydroxybenzoate-AMP ligase | Activates DHB by adenylation, preparing it for incorporation into the this compound molecule.[3] | entCEBA(H) |
| entD | Phosphopantetheinyl transferase | Post-translationally modifies the EntB ArCP and EntF PCP domains, which is essential for their function. | fepA-entD |
| entF | This compound synthetase | A non-ribosomal peptide synthetase (NRPS) that condenses three molecules of DHB-activated L-serine to form the cyclic this compound molecule.[3] | fes-entF |
| entS | This compound exporter | A major facilitator superfamily (MFS) transporter responsible for exporting this compound across the inner membrane. | fepDGC-entS |
| fepA | Ferric this compound outer membrane receptor | A TonB-dependent outer membrane protein that specifically binds and transports ferric-enterobactin into the periplasm. | fepA-entD |
| fepB | Periplasmic binding protein | Binds ferric-enterobactin in the periplasm and delivers it to the inner membrane ABC transporter.[6][7] | fepB |
| fepD | Inner membrane permease | A component of the ABC transporter for ferric-enterobactin uptake across the inner membrane.[6][7] | fepDGC-entS |
| fepG | Inner membrane permease | A component of the ABC transporter for ferric-enterobactin uptake across the inner membrane. | fepDGC-entS |
| fepC | ATPase | The ATP-binding cassette component of the inner membrane transporter, providing the energy for ferric-enterobactin import.[6] | fepC |
| fes | Ferric this compound esterase | A cytoplasmic enzyme that hydrolyzes the this compound backbone to release the bound iron. | fes-entF |
This compound Biosynthesis and Transport: A Signaling Pathway
The synthesis of this compound is a multi-step enzymatic process that begins with the precursor molecule chorismate, derived from the shikimate pathway. The "ent" proteins work in a coordinated fashion to produce the final cyclic trilactone structure of this compound. Once synthesized, this compound is exported out of the cell to scavenge ferric iron (Fe³⁺) from the environment. The resulting ferric-enterobactin complex is then recognized by the FepA outer membrane receptor and transported into the cell through the action of the Fep proteins. Finally, the Fes enzyme releases the iron from this compound for cellular use.
Regulation of the this compound Gene Cluster
The expression of the this compound gene cluster is tightly regulated to ensure that the energetically expensive process of siderophore synthesis and uptake only occurs under iron-limiting conditions. This regulation occurs at both the transcriptional and post-transcriptional levels.
Transcriptional Regulation by the Ferric Uptake Regulator (Fur)
The primary regulator of the this compound system is the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient intracellular iron (Fe²⁺), Fur acts as a repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of the ent and fep operons, blocking transcription by RNA polymerase.[8] When intracellular iron levels are low, Fur is in its apo-form (without bound iron) and cannot bind to the Fur boxes, leading to the de-repression of the this compound genes and subsequent siderophore production and uptake.[8]
Post-Transcriptional Regulation by RyhB sRNA
An additional layer of regulation is provided by the small non-coding RNA (sRNA) RyhB. The expression of ryhB is itself repressed by the Fur-Fe²⁺ complex. Therefore, under iron-replete conditions, RyhB levels are low. However, under iron-limiting conditions, the de-repression of ryhB leads to an increase in RyhB sRNA. RyhB then acts to downregulate the expression of non-essential iron-containing proteins, thereby sparing iron for essential processes. RyhB can also directly and indirectly influence the expression of the this compound system.
Quantitative Data
The expression of the this compound gene cluster is dramatically upregulated in response to iron limitation. Furthermore, the enzymes involved in its biosynthesis exhibit specific kinetic properties.
Table 2: Gene Expression Changes in Response to Iron Limitation
| Gene | Fold Increase in Expression (Iron-deficient vs. Iron-replete) | Reference |
| entC | ~20-fold | [9] |
| fepA | ~20-fold | [9] |
| ent genes (general) | 5 to 15-fold |
Table 3: Kinetic Parameters of Key this compound Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference |
| EntE | 2,3-dihydroxybenzoic acid (DHB) | 2.5 | 2.8 | [3] |
| ATP | 430 | 2.8 | [3] | |
| holo-EntB-ArCP | 2.9 | 2.8 | [3] | |
| EntF (adenylation domain) | L-serine | 600 | 11.2 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound gene cluster.
Quantification of this compound Production (Arnow Assay)
This colorimetric assay quantifies the amount of catechol-containing compounds, such as this compound, in a sample.
Materials:
-
Bacterial culture supernatant
-
0.5 N HCl
-
Nitrite-molybdate reagent (10 g/L sodium nitrite, 10 g/L sodium molybdate)
-
1 N NaOH
-
2,3-dihydroxybenzoic acid (DHBA) standard
-
Spectrophotometer
Procedure:
-
Grow bacterial cultures in iron-deficient media to induce this compound production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
To 1 mL of supernatant, add 1 mL of 0.5 N HCl.
-
Add 1 mL of nitrite-molybdate reagent and mix.
-
Add 1 mL of 1 N NaOH and mix. The solution should turn red in the presence of catechols.
-
Measure the absorbance at 510 nm.
-
Create a standard curve using known concentrations of DHBA to quantify the amount of this compound in the sample.
Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol allows for the quantification of specific mRNA transcripts from the this compound gene cluster.
Materials:
-
Bacterial cells grown under iron-replete and iron-deficient conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and corresponding buffer/reagents
-
qPCR master mix (containing SYBR Green or other fluorescent dye)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-deficient and iron-replete conditions, normalized to a stably expressed reference gene.
Purification of His-tagged this compound Biosynthesis Proteins
This protocol describes the overexpression and purification of a His-tagged protein from the this compound biosynthesis pathway.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the His-tagged gene of interest.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lysozyme, DNase I.
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM).
-
SDS-PAGE materials.
Procedure:
-
Expression: Grow the transformed E. coli strain in LB medium to an OD₆₀₀ of ~0.6-0.8. Induce protein expression by adding IPTG and continue to grow for several hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press. Add lysozyme and DNase I to aid in lysis and reduce viscosity.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
Logical Relationships and Experimental Workflows
The study of the this compound gene cluster often involves a series of interconnected experiments to fully elucidate its function and regulation.
This guide provides a foundational understanding of the this compound gene cluster. Further research into the specific protein-protein interactions, the dynamics of the regulatory network, and the role of this system in various pathogenic bacteria will continue to be a fertile area for discovery and therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron content and FNR-dependent gene regulation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The EntF and EntE adenylation domains of Escherichia coli this compound synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of isochorismate channeling between the Escherichia coli this compound biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hotdog Thioesterase EntH (YbdB) Plays a Role In Vivo in Optimal this compound Biosynthesis by Interacting with the ArCP Domain of EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic organization of multiple fep genes encoding ferric this compound transport functions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic organization of multiple fep genes encoding ferric this compound transport functions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Chelators Reveal That Iron Starvation Inhibits Late Stages of Bacterial Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Conversion of Chorismate to Enterobactin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the enzymatic pathway responsible for the biosynthesis of enterobactin, a high-affinity siderophore crucial for iron acquisition in many Gram-negative bacteria. Understanding this pathway is paramount for developing novel antimicrobial strategies that target bacterial iron metabolism. Here, we delineate the core enzymatic steps, present key quantitative data, detail relevant experimental methodologies, and visualize the intricate molecular processes.
Introduction to the this compound Biosynthesis Pathway
This compound is a cyclic trilactone derived from three molecules each of 2,3-dihydroxybenzoic acid (DHB) and L-serine. Its synthesis is a multi-step enzymatic cascade that converts chorismate, a key branch-point metabolite from the shikimate pathway, into the final siderophore.[1][2][3] This process is orchestrated by the products of the ent gene cluster (entA, entB, entC, entD, entE, entF), which encode the requisite enzymes.[1][4] The pathway can be conceptually divided into two major stages: the initial synthesis of the catechol precursor, 2,3-dihydroxybenzoate (DHB), followed by the non-ribosomal peptide synthetase (NRPS)-mediated assembly and cyclization to form this compound.
Stage 1: Synthesis of 2,3-Dihydroxybenzoate (DHB) from Chorismate
The first stage involves a three-enzyme cascade that transforms chorismate into the catechol building block, DHB. Evidence suggests that the enzymes involved in this stage may form a multi-enzyme complex to facilitate efficient substrate channeling.[5]
-
Step 1: Chorismate to Isochorismate
-
Enzyme: EntC (Isochorismate Synthase)
-
Reaction: EntC catalyzes the isomerization of chorismate to isochorismate. This is the first committed step in the this compound biosynthetic pathway.[1][6][7] The reaction involves the stereospecific displacement of the C4-hydroxyl group by a water molecule introduced at C2.[6] In vitro studies have confirmed that EntC alone is sufficient for this conversion, clarifying earlier hypotheses that suggested a role for EntA.[8][9]
-
-
Step 2: Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate
-
Enzyme: EntB (Isochorismatase domain)
-
Reaction: The N-terminal isochorismatase domain of the bifunctional EntB enzyme catalyzes the hydrolysis of isochorismate, cleaving the enolpyruvyl side chain to yield 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB) and pyruvate.[3][5][10] Recent studies provide evidence for the partial channeling of the unstable isochorismate intermediate directly from the active site of EntC to EntB, which would enhance catalytic efficiency and protect the labile substrate.[5][11]
-
-
Step 3: 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate
-
Enzyme: EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase)
-
Reaction: EntA, an NAD⁺-dependent dehydrogenase, catalyzes the oxidation of 2,3-diDHB to the aromatic product 2,3-dihydroxybenzoate (DHB).[3][4][12] The mechanism involves the specific oxidation of the C3-hydroxyl group, followed by rapid, spontaneous aromatization to yield DHB.[12]
-
References
- 1. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of isochorismate channeling between the Escherichia coli this compound biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The in vitro conversion of chorismate to isochorismate catalyzed by the Escherichia coli entC gene product. Evidence that EntA does not contribute to isochorismate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. uniprot.org [uniprot.org]
- 11. Evidence of isochorismate channeling between the Escherichia coli this compound biosynthetic enzymes EntC and EntB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Enterobactin Extraction from Bacterial Cultures: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of enterobactin, a catecholate siderophore, from bacterial cultures. This compound and other siderophores are of significant interest in drug development as potential targets for novel antimicrobial agents and as vehicles for drug delivery.
Introduction
This compound is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica, to acquire iron, an essential nutrient, from the host environment.[1][2][3] Its ability to sequester iron makes it a crucial virulence factor for many pathogenic bacteria.[2] The biosynthesis of this compound is a complex process that begins with chorismate from the shikimate pathway and involves a series of enzymatic reactions catalyzed by proteins encoded by the ent gene cluster (entA-F).[3] Once synthesized, this compound is secreted into the extracellular environment to scavenge ferric iron (Fe³⁺). The resulting ferric-enterobactin complex is then recognized by specific outer membrane receptors, such as FepA in E. coli, and transported into the bacterial cell.[4] Understanding the mechanisms of this compound production and transport is critical for the development of strategies to inhibit bacterial growth and virulence.
Data Presentation: this compound Production in Various Bacterial Species
The following table summarizes quantitative data on this compound production from different bacterial species as reported in the literature. Direct comparison of yields can be challenging due to variations in analytical methods and reporting units.
| Bacterial Species | Strain | Culture Conditions | This compound Yield | Quantification Method | Reference |
| Escherichia coli | BW25113 (Wild-Type) | T medium, 24h, 37°C | 35 ± 6 Arnow units | Arnow Assay | [5] |
| Escherichia coli | ahpC mutant | T medium, 24h, 37°C | 12 ± 5 Arnow units | Arnow Assay | [5] |
| Escherichia coli | Wild-Type | M9 medium | ~1 µM | Arnow Assay (as DHBA equivalents) | [6][7] |
| Escherichia coli | entE mutant | M9 medium | Not detected | Arnow Assay | [7] |
| Salmonella enterica serovar Typhi | ISP1820 | Iron-free RPMI medium | Higher than S. Typhimurium | LC-MS/MS | [2] |
| Salmonella enterica serovar Typhimurium | 14028 | Iron-free RPMI medium | Lower than S. Typhi | LC-MS/MS | [2] |
| Klebsiella pneumoniae | Clinical Isolates | - | Produced by 100% of isolates | Siderophore Production Assays | [8] |
Note: Arnow units are a semi-quantitative measure of catechol compounds. DHBA (2,3-dihydroxybenzoic acid) is a precursor of this compound and is often used as a standard in the Arnow assay. LC-MS/MS provides a more specific and quantitative measurement.
Experimental Protocols
Culturing Bacteria for this compound Production
This protocol describes the cultivation of bacteria under iron-limiting conditions to induce the production of this compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli, K. pneumoniae, S. enterica)
-
Iron-deficient minimal medium (e.g., M9 minimal medium or Tris-buffered minimal medium without added iron)
-
Carbon source (e.g., glucose)
-
Amino acids and vitamins as required by the specific bacterial strain
-
Incubator shaker
Procedure:
-
Prepare the iron-deficient minimal medium according to standard recipes. To ensure iron limitation, use high-purity water and acid-washed glassware.
-
Inoculate a starter culture of the bacterial strain in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into the iron-deficient minimal medium.
-
Incubate the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) for 24-48 hours to allow for bacterial growth and this compound production. Growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).
Extraction of this compound from Culture Supernatant
This protocol details the extraction of this compound from the bacterial culture supernatant using ethyl acetate.
Materials:
-
Bacterial culture from the previous step
-
Centrifuge and centrifuge tubes
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Rotary evaporator or vacuum centrifuge
-
Methanol
Procedure:
-
After incubation, pellet the bacterial cells by centrifugation at a speed sufficient to clear the supernatant (e.g., 10,000 x g for 15 minutes) at 4°C.
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to a pH of 2.0 by slowly adding concentrated HCl while stirring. This protonates the catechol groups of this compound, making it more soluble in organic solvents.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to extract the this compound into the ethyl acetate phase. Periodically vent the funnel to release pressure.
-
Allow the phases to separate. The ethyl acetate phase (top layer) will contain the this compound and will likely have a yellowish color.
-
Drain the lower aqueous phase and collect the ethyl acetate phase.
-
Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize the yield.
-
Combine the ethyl acetate extracts.
-
Remove the ethyl acetate using a rotary evaporator or a vacuum centrifuge to obtain the crude this compound extract as a dry residue.
-
Resuspend the dried extract in a small volume of methanol for storage or further analysis.
Quantification of this compound using the Arnow Assay
The Arnow assay is a colorimetric method used to quantify the amount of catechol-containing compounds, such as this compound, in a sample.
Materials:
-
This compound extract (resuspended in methanol or water)
-
0.5 M HCl
-
Nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in deionized water)
-
1 M NaOH
-
Spectrophotometer
-
2,3-dihydroxybenzoic acid (DHBA) for standard curve
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of DHBA in water or a suitable buffer (e.g., 0-100 µM).
-
For each standard, mix 1 mL of the DHBA solution with 1 mL of 0.5 M HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 M NaOH. Add the reagents in this specific order, mixing after each addition.
-
Bring the final volume to 5 mL with deionized water.
-
Measure the absorbance of each standard at 515 nm.
-
Plot the absorbance versus the concentration of DHBA to generate a standard curve.
-
-
Sample Analysis:
-
Dilute the this compound extract to a concentration that falls within the range of the standard curve.
-
In a test tube, mix 1 mL of the diluted sample with 1 mL of 0.5 M HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 M NaOH, mixing after each addition.
-
Bring the final volume to 5 mL with deionized water.
-
Measure the absorbance at 515 nm.
-
Use the standard curve to determine the concentration of catechol groups in the sample, expressed as DHBA equivalents. Since one molecule of this compound contains three catechol groups, the molar concentration of this compound can be estimated by dividing the DHBA equivalent concentration by three.
-
Visualizations
This compound Biosynthesis and Transport Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound from chorismate and its subsequent transport into and out of the bacterial cell.
Caption: Biosynthesis and transport of this compound.
Experimental Workflow for this compound Extraction
The diagram below outlines the sequential steps involved in the extraction and quantification of this compound from a bacterial culture.
References
- 1. Yersiniabactin Is a Virulence Factor for Klebsiella pneumoniae during Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Less is more: this compound concentration dependency in copper tolerance and toxicity [frontiersin.org]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for Quantifying Enterobactin Production with the Arnow Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin is a catecholate-type siderophore with an exceptionally high affinity for ferric iron (Fe³⁺), playing a pivotal role in the iron acquisition strategies of many Gram-negative bacteria, including pathogenic species like Escherichia coli and Salmonella typhimurium.[1] The ability of these bacteria to thrive in iron-limited host environments is often directly linked to their capacity to synthesize and utilize this compound. Consequently, the quantification of this compound production is a critical aspect of studying bacterial physiology, virulence, and for the development of novel antimicrobial agents that target iron uptake pathways.
The Arnow assay, first described in 1937, is a simple and rapid colorimetric method for the specific detection and quantification of catechol-containing compounds.[2] This application note provides a detailed protocol for the use of the Arnow assay to quantify this compound production in bacterial cultures, along with relevant biological pathways and example data.
Principle of the Arnow Assay
The Arnow assay is based on the reaction of catechol moieties with nitrous acid in an acidic environment to form a yellow-colored nitro-catechol derivative.[2] Upon the addition of a strong base, this product tautomerizes to form a quinonoid structure, resulting in an intense orange-red color. The intensity of this color, measured spectrophotometrically at approximately 510 nm, is directly proportional to the concentration of catechols in the sample.
Experimental Protocols
This section details the necessary reagents, equipment, and a step-by-step procedure for quantifying this compound using the Arnow assay.
Reagents and Equipment
-
Reagent A (0.5 M HCl): Dilute 41.5 mL of concentrated HCl (12.1 M) in distilled water to a final volume of 1 L.
-
Reagent B (Nitrite-Molybdate Reagent): Dissolve 10 g of sodium nitrite (NaNO₂) and 10 g of sodium molybdate (Na₂MoO₄·2H₂O) in 100 mL of distilled water.[3] This reagent should be prepared fresh.
-
Reagent C (1 M NaOH): Dissolve 40 g of sodium hydroxide (NaOH) pellets in distilled water to a final volume of 1 L.
-
Standard: 2,3-Dihydroxybenzoic acid (DHBA) or purified this compound. A standard curve should be prepared using the same medium as the bacterial cultures to account for any background absorbance.
-
Spectrophotometer capable of measuring absorbance at 510 nm.
-
Microcentrifuge tubes or 96-well plates.
-
Pipettes and tips.
-
Vortex mixer.
Step-by-Step Protocol
-
Sample Preparation:
-
Grow bacterial cultures under desired experimental conditions (e.g., iron-limited media to induce siderophore production).
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant, as this compound is secreted into the culture medium. The supernatant can be filter-sterilized (0.22 µm filter) if necessary.
-
-
Arnow Reaction:
-
In a microcentrifuge tube, combine the following in order, mixing after each addition:
-
1 mL of the culture supernatant (or standard solution).
-
1 mL of Reagent A (0.5 M HCl).
-
1 mL of Reagent B (Nitrite-Molybdate Reagent).
-
-
Allow the reaction to proceed for 5 minutes at room temperature. A yellow color will develop if catechols are present.
-
Add 1 mL of Reagent C (1 M NaOH). The solution will turn an intense orange-red color.
-
-
Absorbance Measurement:
-
Measure the absorbance of the final solution at 510 nm using a spectrophotometer.
-
Use uninoculated culture medium that has been subjected to the same procedure as a blank.
-
-
Quantification:
-
Prepare a standard curve by performing the Arnow assay on a series of known concentrations of a catechol standard (e.g., 2,3-dihydroxybenzoic acid).
-
Plot the absorbance at 510 nm against the concentration of the standard.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The results can be expressed as µM equivalents of the standard used.[4][5]
-
Data Presentation
The following table summarizes representative quantitative data for catechol production, as determined by the Arnow assay, in wild-type and mutant strains of E. coli.
| Strain | Relevant Genotype | Condition | Catechol Concentration (µM DHBA equivalents) | Reference |
| E. coli Wild-Type | Wild-Type | M9 Medium | ~35 | [5] |
| E. coli entE | Deficient in 2,3-dihydroxybenzoate-AMP ligase | M9 Medium | ~55 (accumulation of precursor) | [5] |
| E. coli entA | Deficient in 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | M9 Medium | Negligible | [5] |
| E. coli entB | Deficient in isochorismatase | M9 Medium | Negligible | [5] |
| E. coli Wild-Type | T medium | 35 ± 6 (Arnow units) | [6] | |
| E. coli ahpC mutant | Deficient in alkyl hydroperoxide reductase C | T medium | 12 ± 5 (Arnow units) | [6] |
| E. coli entF mutant | Deficient in this compound synthetase component F | T medium | 183 ± 66 (Arnow units) | [7] |
| E. coli ahpC entF double mutant | Deficient in AhpC and EntF | T medium | 100 ± 29 (Arnow units) | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
This compound Biosynthesis and Transport Pathway
Caption: this compound biosynthesis and transport.
References
- 1. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Less is more: this compound concentration dependency in copper tolerance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Note: HPLC-MS Method for Enterobactin Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin, a cyclic triserine lactone with three 2,3-dihydroxybenzoyl (DHB) substituents, is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, to sequester ferric iron (Fe³⁺) from the host environment.[1][2] With an exceptionally high affinity for Fe³⁺ (Kₐ ≈ 10⁴⁹ M⁻¹), this compound plays a crucial role in bacterial iron acquisition, a process essential for survival, proliferation, and virulence.[2][3] The biosynthesis and transport of this compound are tightly regulated, and its production is often associated with bacterial pathogenesis and the ability to overcome the host's nutritional immunity.[2][4]
The ability to accurately detect and quantify this compound is critical for studying bacterial physiology, understanding host-pathogen interactions, developing novel antimicrobial strategies that target iron acquisition, and for professionals in drug development exploring siderophore-antibiotic conjugates.[3][5] This application note provides a detailed protocol for the detection and quantification of this compound in bacterial culture supernatants using a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
Principle
This method involves the extraction of this compound from bacterial culture supernatants, followed by separation using reversed-phase HPLC and sensitive detection by mass spectrometry. The HPLC separates this compound from other components in the sample matrix, while the mass spectrometer provides high selectivity and sensitivity for accurate identification and quantification.[6][7]
Experimental Protocols
Sample Preparation: this compound Extraction from Bacterial Culture Supernatant
This protocol is adapted from methods described for the extraction of catecholate siderophores from culture fluids.[8][9][10]
Materials:
-
Bacterial culture grown in low-iron medium
-
5 N HCl
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Glassware
Procedure:
-
Grow the bacterial strain of interest in a suitable low-iron medium to induce siderophore production.
-
Harvest the culture by centrifugation at a speed sufficient to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully collect the cell-free supernatant.
-
Acidify the supernatant to a pH of 2.0 using 5 N HCl. This step protonates the catechol groups of this compound, making it less water-soluble and more amenable to extraction into an organic solvent.
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2 minutes to extract the this compound into the organic phase. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize the recovery of this compound.
-
Combine the ethyl acetate extracts.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 37°C to prevent degradation of the analyte.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) and transfer to an HPLC vial for analysis.
HPLC-MS Analysis
The following HPLC-MS parameters are a starting point and may require optimization for specific instrumentation.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)[3]
-
Mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | 5% to 95% B over 6 minutes[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| Full Scan Range | m/z 100-1000 |
| SIM Ion (for quantification) | m/z 670.15 [M+H]⁺ or m/z 668.14 [M-H]⁻ (for this compound)[11] |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantification
For accurate quantification, a calibration curve should be prepared using an this compound standard of known concentration.
Procedure:
-
Prepare a stock solution of purified this compound in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Inject each standard into the HPLC-MS system and record the peak area for the this compound ion (m/z 670.15 or 668.14).
-
Plot the peak area versus the concentration of the standards to generate a calibration curve.
-
Inject the prepared samples and determine the peak area for this compound.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative data for this compound production under different conditions can be summarized in a table for easy comparison.
Table 1: Quantification of this compound in E. coli Cultures under Different Growth Conditions.
| Growth Condition | This compound Concentration (µM) ± SD |
| M9 Medium | Insert Value |
| M9 + 1 mM H₂O₂ | Insert Value |
| M9 + 25 µM FeCl₃ | Insert Value |
| M9 + 1 mM H₂O₂ + 25 µM FeCl₃ | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimental data. The provided conditions are based on studies investigating the effect of oxidative stress and iron supplementation on catechol production.[9]
Visualizations
Experimental Workflow
The overall experimental workflow for this compound detection and quantification is depicted below.
Caption: Experimental workflow for this compound analysis.
This compound-Mediated Iron Uptake Pathway
The following diagram illustrates the simplified pathway of this compound-mediated iron uptake in Gram-negative bacteria.
Caption: this compound-mediated iron uptake pathway.
Conclusion
This application note provides a comprehensive and detailed HPLC-MS method for the reliable detection and quantification of this compound. The protocols for sample preparation and analysis, along with the provided tables and diagrams, offer a valuable resource for researchers in microbiology, infectious diseases, and drug development. Accurate measurement of this compound can provide significant insights into bacterial iron metabolism and its role in pathogenicity, aiding in the development of novel therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04337K [pubs.rsc.org]
- 4. This compound Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Identification of this compound and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC separation of this compound and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Bacterial Growth Promotion Assay Using Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for virtually all living organisms, playing a critical role in numerous cellular processes, including DNA replication, cellular respiration, and metabolism. In host environments, iron is tightly sequestered by host proteins, creating an iron-limited condition that restricts bacterial growth.[1] To overcome this, many bacteria have evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron chelators called siderophores. Enterobactin is a catecholate siderophore produced by many Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, and is one of the strongest known siderophores with an exceptionally high affinity for ferric iron (Fe³⁺).[2][3] This high affinity allows bacteria to scavenge iron from the host and promote their survival and proliferation, making this compound a key virulence factor.[1][4]
These application notes provide a detailed protocol for a bacterial growth promotion assay using this compound. This assay is a valuable tool for studying bacterial iron acquisition, screening for inhibitors of the this compound pathway, and evaluating the efficacy of "Trojan horse" antimicrobial strategies that utilize the this compound uptake system to deliver drugs into bacterial cells.[3]
Signaling Pathway: this compound-Mediated Iron Acquisition
The uptake of iron via this compound involves a well-characterized signaling and transport pathway in Gram-negative bacteria like E. coli. Under iron-deficient conditions, the ferric uptake regulator (Fur) protein dissociates from the DNA, leading to the derepression of genes involved in this compound biosynthesis (ent genes) and transport (fep genes).[5]
-
Biosynthesis and Secretion: this compound is synthesized in the cytoplasm and secreted into the extracellular environment.[2]
-
Iron Chelation: In the extracellular space, this compound binds to ferric iron (Fe³⁺) with extremely high affinity, forming the ferri-enterobactin complex.[1][2]
-
Outer Membrane Transport: The ferri-enterobactin complex is recognized by the outer membrane receptor FepA.[1][2] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.[5]
-
Periplasmic Transport: Once in the periplasm, the ferri-enterobactin complex binds to the periplasmic protein FepB.
-
Inner Membrane Transport: FepB delivers the complex to the inner membrane ABC transporter, consisting of FepD and FepG (permeases) and FepC (ATPase), which actively transports the complex into the cytoplasm.[2]
-
Iron Release: In the cytoplasm, the esterase Fes hydrolyzes the this compound backbone, leading to the release of ferric iron. The iron is then reduced to its ferrous form (Fe²⁺) for cellular use.[2]
Caption: this compound-mediated iron acquisition pathway in Gram-negative bacteria.
Experimental Protocols
This section provides a detailed protocol for conducting a bacterial growth promotion assay using this compound in a 96-well microplate format. This method allows for high-throughput screening and quantitative analysis of bacterial growth.
Materials
-
Bacterial strain of interest (e.g., E. coli, S. enterica)
-
This compound (commercially available or purified)
-
Iron-chelating agent (e.g., 2,2'-dipyridyl (DP) or ethylenediamine-di-o-hydroxyphenylacetic acid (EDDHA))
-
Growth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton Broth (MHB), or a defined minimal medium like M9)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀) and incubation with shaking
-
Sterile pipette tips and reagent reservoirs
-
Phosphate-buffered saline (PBS)
Experimental Workflow
References
- 1. healthtips5.mypixieset.com [healthtips5.mypixieset.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Growth Curves in 96-well microplates | protocols [lowepowerlab.ucdavis.edu]
Application Notes and Protocols for Creating an Enterobactin Biosynthesis Gene Knockout Mutant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for creating and characterizing an enterobactin biosynthesis gene knockout mutant, primarily focusing on Escherichia coli as a model organism. This compound is a high-affinity siderophore crucial for iron acquisition in many Gram-negative bacteria, making its biosynthesis pathway a compelling target for the development of novel antimicrobial agents.
Introduction to this compound Biosynthesis
This compound is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, synthesized from the precursor chorismate, a key intermediate in the shikimic acid pathway.[1][2] The biosynthesis of this compound is encoded by a series of genes, primarily the ent gene cluster (entA, entB, entC, entD, entE, entF).[1][2][3] These genes encode the enzymes responsible for converting chorismate into 2,3-dihydroxybenzoic acid (DHB) and subsequently ligating it with L-serine and cyclizing the molecule to form mature this compound.[4][5] Disrupting any of the essential genes in this pathway will lead to a knockout mutant incapable of producing this compound, thereby impairing its ability to thrive in iron-limited environments.
This compound Biosynthesis Pathway
The synthesis of this compound from chorismate involves a series of enzymatic reactions catalyzed by the Ent proteins.
-
EntC (Isochorismate Synthase): Converts chorismate to isochorismate.[1][2]
-
EntB (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[1][2]
-
EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB).[1][2][3]
-
EntE (DHB-AMP ligase): Activates DHB by adenylation.
-
EntF (Serine-activating enzyme): Activates L-serine and attaches it to the aryl carrier protein domain of EntB.
-
EntD (Phosphopantetheinyl transferase): Modifies the apo-EntB carrier protein to its holo form.[6]
-
EntB (Condensation domain): Catalyzes the formation of the amide bond between DHB and serine.
-
EntF (Cyclization domain): Catalyzes the final cyclization of three DHB-serine monomers to form this compound.
Below is a diagram illustrating the key steps in the this compound biosynthesis pathway.
Experimental Protocols
Two widely used and effective methods for generating gene knockouts in E. coli are the Lambda Red recombinase system and the CRISPR/Cas9 system.
Protocol 1: Gene Knockout using Lambda Red Recombinase System
This method utilizes the bacteriophage λ Red recombination system to replace a target gene with an antibiotic resistance cassette via homologous recombination.[7]
Materials:
-
E. coli strain of interest
-
pKD46 plasmid (carries the λ Red recombinase genes under an arabinose-inducible promoter and is temperature-sensitive)[8][9]
-
pKD3 or pKD4 plasmid (template for chloramphenicol or kanamycin resistance cassette, respectively)
-
Primers with 5' homology arms (40-50 bp) to the target gene and 3' sequences for amplifying the resistance cassette
-
L-arabinose
-
Electroporator and cuvettes
-
LB medium, SOC medium, and appropriate antibiotics
Procedure:
-
Preparation of Electrocompetent Cells with pKD46:
-
Transform the target E. coli strain with the pKD46 plasmid.
-
Select transformants on LB agar with ampicillin at 30°C (pKD46 is temperature-sensitive).[8]
-
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.[8]
-
The next day, subculture the overnight culture into 50 mL of LB broth with ampicillin and 1 mM L-arabinose. Grow at 30°C with shaking to an OD600 of 0.4-0.6 to induce the expression of the λ Red genes.[10]
-
Make the cells electrocompetent by washing the cell pellet multiple times with ice-cold sterile 10% glycerol.[8]
-
-
Generation of the Knockout Cassette:
-
Design primers with 5' ends homologous to the regions flanking the target gene and 3' ends that anneal to the template plasmid (pKD3 or pKD4) to amplify the antibiotic resistance cassette.
-
Perform PCR to amplify the resistance cassette.
-
Purify the PCR product and verify its size on an agarose gel.
-
-
Electroporation and Selection:
-
Electroporate the purified PCR product (the knockout cassette) into the electrocompetent cells expressing λ Red recombinase.[10]
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance gene.[10] The higher temperature also helps to cure the cells of the temperature-sensitive pKD46 plasmid.[9]
-
Plate the cells on LB agar containing the appropriate antibiotic (chloramphenicol or kanamycin) to select for successful recombinants. Incubate at 37°C.[10]
-
-
Verification of the Knockout Mutant:
-
Confirm the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene locus.
-
Further verification can be done by DNA sequencing of the PCR product.
-
-
(Optional) Removal of the Antibiotic Resistance Cassette:
-
The resistance cassette is typically flanked by FLP recognition target (FRT) sites.
-
Transform the mutant strain with a plasmid expressing the FLP recombinase (e.g., pCP20).
-
The FLP recombinase will excise the resistance cassette, leaving a small "scar" sequence.
-
The pCP20 plasmid is also temperature-sensitive and can be cured by incubating the cells at 42°C.
-
Protocol 2: Gene Knockout using CRISPR/Cas9 System
The CRISPR/Cas9 system offers a highly efficient and precise method for genome editing.[11][12][13] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break (DSB).[13][14] This DSB is then repaired by the cell's machinery, often through homologous recombination with a provided donor DNA template, leading to the desired gene knockout.
Materials:
-
E. coli strain of interest
-
A two-plasmid CRISPR/Cas9 system:
-
Donor DNA template (a linear dsDNA fragment or a plasmid) containing the desired deletion and homology arms flanking the target gene.
-
Appropriate antibiotics for plasmid selection.
-
Electroporator and cuvettes.
Procedure:
-
Design and Construction of the gRNA Plasmid:
-
Design a 20-nucleotide gRNA sequence that targets a specific region within the gene to be knocked out. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Clone the designed gRNA sequence into the pTarget plasmid.
-
-
Preparation of Electrocompetent Cells:
-
Transform the target E. coli strain with the pCasRed plasmid.
-
Select transformants on the appropriate antibiotic at 30°C.
-
Prepare electrocompetent cells from an overnight culture grown at 30°C.
-
-
Co-transformation and Recombination:
-
Co-transform the electrocompetent cells carrying the pCasRed plasmid with the gRNA-expressing pTarget plasmid and the donor DNA template.[15]
-
The donor DNA should have homologous regions upstream and downstream of the target gene to facilitate homologous recombination after the Cas9-induced double-strand break.
-
-
Selection and Verification:
-
Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids.
-
The expression of Cas9 will lead to cleavage of the target gene in cells that have taken up both plasmids. Only cells where the double-strand break has been repaired using the donor DNA (leading to the knockout) will survive.
-
Verify the gene knockout by colony PCR and DNA sequencing.
-
-
Curing of Plasmids:
Experimental Workflow Diagram
The general workflow for creating a gene knockout mutant is depicted below.
Data Presentation: Quantification of this compound Production
To confirm the successful creation of an this compound biosynthesis knockout mutant, it is essential to quantify the production of this compound (or its catechol precursors) in the wild-type and mutant strains.
Quantification Methods
-
Arnow Assay: This is a colorimetric assay used to detect and quantify catechols, including this compound and its precursor, DHB.[2][16] The assay involves the reaction of catechols with nitrite-molybdate reagent in an acidic solution, followed by the addition of alkali to produce a red-colored complex that can be measured spectrophotometrically at 515 nm.[2]
-
Chrome Azurol S (CAS) Assay: This is a universal assay for siderophore detection. The CAS agar contains a dye complex that changes color from blue to orange in the presence of siderophores that chelate iron from the complex. The diameter of the orange halo around a bacterial colony is proportional to the amount of siderophore produced.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more specific and quantitative analysis of this compound.[18] Supernatants from bacterial cultures can be analyzed by reverse-phase HPLC, and the this compound peak can be identified and quantified by comparing it to a purified this compound standard.
Sample Data Table
The following table presents hypothetical quantitative data comparing this compound production between a wild-type E. coli strain and an entA knockout mutant.
| Strain | Arnow Assay (Absorbance at 515 nm) | CAS Assay (Halo Diameter in mm) | HPLC (this compound Concentration in µM) |
| Wild-Type | 0.85 ± 0.05 | 15 ± 1 | 12.5 ± 1.2 |
| ΔentA Mutant | 0.02 ± 0.01 | 0 | Not Detected |
| ΔentA Mutant + entA plasmid | 0.82 ± 0.06 | 14 ± 1 | 11.9 ± 1.5 |
Phenotypic Characterization of the Knockout Mutant
An this compound biosynthesis knockout mutant is expected to exhibit a growth defect under iron-limiting conditions.
Phenotypic Assays:
-
Growth in Iron-Depleted Media:
-
Culture the wild-type and knockout strains in a minimal medium (e.g., M9 medium) or LB broth supplemented with an iron chelator such as 2,2'-dipyridyl (DIP) or ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA).[2][19]
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600) over time.
-
The knockout mutant should show significantly impaired growth compared to the wild-type in the iron-depleted medium.
-
-
Cross-feeding Assays:
-
Plate the knockout mutant on an iron-depleted agar medium.
-
Spot a small amount of purified this compound or a culture of the wild-type strain nearby.
-
Growth of the knockout mutant around the spot indicates that the defect is in this compound synthesis and can be rescued by an external supply of the siderophore.
-
Expected Results:
The this compound knockout mutant will be unable to synthesize this critical siderophore, leading to a diminished ability to acquire iron from the environment. This will result in a clear growth-deficient phenotype in iron-restricted conditions, which is a key characteristic to confirm the functional consequence of the gene knockout.[20][21][22] This phenotype can often be reversed by complementing the mutant with a plasmid carrying the functional gene.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide sequence of a cluster of Escherichia coli this compound biosynthesis genes: identification of entA and purification of its product 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Escherichia coli this compound biosynthesis gene, entD: nucleotide sequence and membrane localization of its protein product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lambda Red-mediated recombinogenic engineering of enterohemorrhagic and enteropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Less is more: this compound concentration dependency in copper tolerance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production of the siderophore this compound: use of four different fermentation systems and identification of the compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - Iron acquisition phenotype of E. coli this compound deficient mutants. - Public Library of Science - Figshare [plos.figshare.com]
- 20. mdpi.com [mdpi.com]
- 21. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Knockout of this compound-Related Gene in Pectobacterium atrosepticum Results in Reduced Stress Resistance and Virulence towards the Primed Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enterobactin in Heavy Metal Bioremediation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin, a cyclic tricatecholate siderophore produced by various Gram-negative bacteria, is renowned for its exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. This remarkable chelating ability is not limited to iron; this compound also forms stable complexes with a variety of heavy metal ions, making it a promising agent for the bioremediation of contaminated environments[3]. This document provides detailed application notes and protocols for the use of this compound in the bioremediation of heavy metals, intended for researchers in environmental science, microbiology, and drug development.
Siderophores, like this compound, can mobilize and sequester toxic heavy metals, potentially reducing their bioavailability and toxicity[4]. The mechanisms involved in this process include biosorption, bioaccumulation, and biotransformation[5]. Understanding the interaction between this compound and various heavy metals is crucial for developing effective bioremediation strategies.
Data Presentation: Heavy Metal Sequestration by this compound
While the stability constant for the ferric this compound complex is well-documented (K ≈ 10⁵² M⁻¹)[2], comprehensive quantitative data for its binding affinities with other heavy metals are not as readily available in published literature. However, theoretical and experimental studies provide insights into the relative binding preferences of catecholate-type siderophores.
A Density Functional Theory (DFT)-based analysis of siderophore-metal ion interactions suggests the following general selectivity preference for catecholate siderophores[6]: Ga³⁺ > Al³⁺ > Fe³⁺ > Cr³⁺ > Ni²⁺ > Cu²⁺ > Zn²⁺ > Co²⁺ > Mn²⁺ > Hg²⁺ > Pb²⁺ > Cd²⁺
This order indicates that this compound likely forms more stable complexes with trivalent cations and some transition metals compared to others like lead and cadmium. It is important to note that this is a generalized series and the actual stability constants can be influenced by experimental conditions such as pH and the presence of competing ligands.
Table 1: Qualitative and Limited Quantitative Data on this compound-Heavy Metal Interactions
| Heavy Metal Ion | Interaction with this compound | Observations and Available Data | References |
| Copper (Cu²⁺) | Forms a complex with this compound. | This compound exhibits a dual role. At low concentrations, it can protect against copper toxicity by reducing reactive oxygen species (ROS). At high concentrations, it can enhance toxicity by reducing Cu²⁺ to the more toxic Cu⁺. | [7] |
| Titanium (Ti⁴⁺) | Forms a hexacoordinated complex with this compound. | This compound can solubilize TiO₂ nanoparticles, with approximately 6.3% of surface Ti atoms being solubilized over 24 hours. | [8] |
| Chromium (Cr³⁺) | Forms covalent bonds with chromium oxide-hydroxide surfaces. | This compound adsorbs to chromium oxide-hydroxide surfaces through its 2,3-dihydroxybenzoyl moieties. | [9] |
| Aluminum (Al³⁺) | Forms covalent bonds with boehmite (AlOOH) surfaces. | Adsorption occurs through the 2,3-dihydroxybenzoyl groups of this compound. | [9] |
| Lead (Pb²⁺) | Forms complexes with siderophores. | General studies on siderophores indicate complex formation with lead, but specific stability constants for this compound are not readily available. | [4] |
| Cadmium (Cd²⁺) | Forms complexes with siderophores. | General studies on siderophores indicate complex formation with cadmium, but specific stability constants for this compound are not readily available. | [4] |
| Zinc (Zn²⁺) | Forms complexes with siderophores. | Siderophore-producing bacteria have been shown to effectively combine with Zn²⁺. | [10] |
| Platinum (Pt⁴⁺) | Can be delivered into bacteria via this compound conjugation. | This compound can be used as a "Trojan horse" to deliver platinum-based drugs into bacterial cells, suggesting complex formation. | [11] |
Signaling Pathways and Mechanisms
The primary role of this compound is in iron acquisition. This process involves a well-defined signaling and transport pathway in bacteria like E. coli. The same pathway can be hijacked for the transport of other metal-enterobactin complexes, a concept exploited in the "Trojan horse" strategy for antibiotic delivery[11].
Experimental Protocols
Protocol 1: Production and Partial Purification of this compound
This protocol is adapted for obtaining this compound for use in bioremediation studies[12].
1. Materials:
-
Escherichia coli strain (e.g., BW25113)
-
M9 minimal medium supplemented with 0.2% casamino acids, 0.2% glucose, 1 mM MgSO₄, and 1 mg/mL vitamin B1
-
5 N HCl
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer
2. Procedure:
-
Inoculate a starter culture of E. coli in Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Inoculate the M9 minimal medium with the overnight culture (1:100 dilution).
-
Incubate the culture for 20-24 hours at 37°C with vigorous shaking to induce siderophore production.
-
Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.
-
Collect the cell-free supernatant.
-
Acidify the supernatant to pH 2 using 5 N HCl. This will protonate the this compound, making it less soluble in the aqueous phase.
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Mix vigorously for 30 minutes using a magnetic stirrer.
-
Allow the phases to separate and collect the upper ethyl acetate phase, which now contains the this compound.
-
Repeat the extraction of the aqueous phase with ethyl acetate to maximize yield.
-
Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain a partially purified this compound extract.
-
The extract can be stored at -20°C for future use.
Workflow for this compound Production and Purification
Protocol 2: Quantification of this compound using the Arnow Assay
This colorimetric assay quantifies the amount of catechol-type siderophores, such as this compound[12].
1. Materials:
-
Partially purified this compound extract
-
0.5 N HCl
-
Nitrite-molybdate reagent (10% sodium nitrite and 10% sodium molybdate in water)
-
1 N NaOH
-
Spectrophotometer
2. Procedure:
-
To 1 mL of the this compound-containing sample, add 1 mL of 0.5 N HCl.
-
Add 1 mL of the nitrite-molybdate reagent and mix.
-
Add 1 mL of 1 N NaOH and mix. A characteristic pink/red color will develop.
-
Add 1 mL of distilled water and mix.
-
Measure the absorbance at 510 nm using a spectrophotometer.
-
Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid (DHBA).
Protocol 3: In Vitro Heavy Metal Removal Assay
This protocol outlines a method to assess the efficiency of this compound in removing heavy metals from an aqueous solution.
1. Materials:
-
Partially purified this compound extract of known concentration
-
Stock solutions of heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, ZnSO₄, CuSO₄) of known concentrations
-
Buffer solution (e.g., MES, HEPES) to maintain a constant pH
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
2. Procedure:
-
Prepare a series of test solutions containing a known concentration of a specific heavy metal in the buffer. The concentration should be relevant to environmentally significant levels.
-
Prepare a control solution containing only the heavy metal in the buffer (no this compound).
-
Add different concentrations of the this compound extract to the test solutions. It is recommended to test a range of molar ratios of this compound to the heavy metal (e.g., 1:1, 2:1, 5:1).
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a defined period (e.g., 1, 6, 12, 24 hours) with gentle agitation.
-
After incubation, separate the this compound-metal complexes from the solution. This can be achieved by methods such as ultrafiltration if the complex size is sufficiently large, or by using a chelating resin that binds the uncomplexed metal ions.
-
Measure the concentration of the remaining free heavy metal in the filtrate or the supernatant using AAS or ICP-MS.
-
Calculate the percentage of heavy metal removed by this compound using the following formula:
% Removal = [(Initial Metal Concentration - Final Metal Concentration) / Initial Metal Concentration] x 100
Logical Flow for Heavy Metal Removal Assay
Conclusion
This compound presents a promising avenue for the bioremediation of heavy metal contamination due to its strong chelating properties. The provided protocols offer a framework for researchers to produce, quantify, and evaluate the efficacy of this compound in sequestering heavy metals. Further research is warranted to determine the specific stability constants of this compound with a wider range of heavy metals and to optimize the conditions for its application in real-world environmental remediation scenarios. The ability to harness this natural chelator could lead to the development of novel and sustainable technologies for cleaning up polluted environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Coordination chemistry of microbial iron transport compounds. IX. Stability constants for catechol models of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Bioremediation of industrial wastewater heavy metals using solo and consortium Enterobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioremediation of Heavy Metals from Soil and Aquatic Environment: An Overview of Principles and Criteria of Fundamental Processes [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 8. mdpi.com [mdpi.com]
- 9. Adsorption of this compound to metal oxides and the role of siderophores in bacterial adhesion to metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, characterization, and evaluation of a high-siderophore-yielding bacterium from heavy metal-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Heavy-Metal Trojan Horse: this compound-Directed Delivery of Platinum(IV) Prodrugs to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Enterobactin-Based Drug Delivery Systems for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer cells exhibit an increased demand for iron to sustain their rapid proliferation and metabolic activities.[1][2] This dependency on iron has led to the upregulation of iron acquisition pathways in malignant cells, presenting a unique therapeutic window. Enterobactin (Ent), a siderophore produced by E. coli, possesses an exceptionally high affinity for ferric iron (Fe³⁺) and is utilized by bacteria to scavenge this essential nutrient.[3][4] The "Trojan horse" strategy leverages this natural uptake mechanism to deliver cytotoxic agents specifically to cancer cells that may overexpress siderophore uptake receptors.[3] This document provides detailed application notes and protocols for the development and evaluation of this compound-based drug delivery systems for cancer therapy.
Section 1: Synthesis and Characterization of this compound-Drug Conjugates
This compound can be chemically conjugated to various chemotherapeutic agents. The synthesis typically involves the use of a monofunctionalized this compound scaffold that allows for the attachment of a drug molecule via a stable linker without significantly compromising its iron-chelating properties.[5][6]
Experimental Protocol 1: Synthesis of a Generic this compound-Chemotherapeutic Conjugate
This protocol describes a general method for conjugating a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) containing a reactive functional group (e.g., amine, carboxyl) to a monofunctionalized this compound scaffold.
Materials:
-
Monofunctionalized this compound (e.g., with a carboxylic acid or amine handle)
-
Chemotherapeutic drug with a complementary reactive group
-
Coupling agents (e.g., EDC/NHS for carboxyl-amine coupling)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Activation of this compound: Dissolve monofunctionalized this compound (1 eq) and coupling agents (e.g., EDC (1.2 eq) and NHS (1.2 eq)) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
Conjugation: Add the chemotherapeutic drug (1 eq) dissolved in anhydrous DMF to the activated this compound solution. If the drug has a carboxyl group, the roles of the molecules in the activation step will be reversed.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the this compound-drug conjugate using preparative HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using LC-MS and NMR spectroscopy.
-
Lyophilization and Storage: Lyophilize the purified conjugate and store it at -20°C or lower, protected from light and moisture.
Section 2: Formulation and Characterization of this compound-Based Nanoparticles
For drugs that are not suitable for direct conjugation or to enhance delivery, this compound-drug conjugates or this compound itself can be encapsulated within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[7][8]
Experimental Protocol 2: Preparation of this compound-Drug Loaded PLGA Nanoparticles
This protocol outlines the preparation of PLGA nanoparticles encapsulating an this compound-drug conjugate using a double emulsion solvent evaporation method, suitable for hydrophilic drugs.[9]
Materials:
-
This compound-drug conjugate
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Primary Emulsion: Dissolve the this compound-drug conjugate in a small volume of deionized water. Dissolve PLGA in DCM. Add the aqueous drug solution to the PLGA solution and emulsify using a probe sonicator on ice to form a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of PVA solution and immediately homogenize at high speed to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Characterization of Nanoparticles
The physicochemical properties of the formulated nanoparticles should be thoroughly characterized.
| Parameter | Method | Typical Expected Range/Value |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100-300 nm, PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -30 mV (for PLGA) |
| Morphology | SEM / TEM | Spherical shape, smooth surface |
| Drug Loading (%) | UV-Vis Spectroscopy or HPLC after lysis | 5-20% (w/w) |
| Encapsulation Efficiency (%) | (Mass of drug in NPs / Initial mass of drug) x 100 | > 70% |
Table 1: Physicochemical Characterization of this compound-Based Nanoparticles. The values are representative and will vary based on the specific formulation.[10][11][12]
Section 3: In Vitro Evaluation of this compound-Based Drug Delivery Systems
The efficacy of the this compound-based drug delivery systems should be assessed in vitro using relevant cancer cell lines.
Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the reduction of cell viability upon treatment with the drug delivery system.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
This compound-drug conjugate or nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound-drug conjugate/nanoparticles and the free drug in complete medium. Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[13]
| Compound/Formulation | Cell Line | Incubation Time (h) | IC50 (µM) - Representative Data |
| Free Doxorubicin | MCF-7 | 48 | ~0.5 - 2 |
| This compound-Doxorubicin | MCF-7 | 48 | Expected to be lower or similar to free drug |
| Free Paclitaxel | PC-3 | 72 | ~0.01 - 0.1 |
| This compound-Paclitaxel NPs | PC-3 | 72 | Expected to be lower or similar to free drug |
| This compound (alone) | RAW264.7 | 24 | ~25 |
Table 2: Representative IC50 values for chemotherapeutic agents and expected trends for this compound-based systems in different cancer cell lines.[14][15][16][17]
Experimental Protocol 4: Drug Release Study
This protocol assesses the in vitro release of the drug from the nanoparticles.[18]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
HPLC system
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4 or 5.5) and place the suspension inside a dialysis bag.
-
Dialysis: Place the dialysis bag in a larger volume of the corresponding PBS, which serves as the release medium.
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Section 4: In Vivo Evaluation
The antitumor efficacy of the developed drug delivery systems should be evaluated in appropriate animal models.[19][20]
Experimental Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a typical in vivo study using a subcutaneous tumor xenograft model in immunocompromised mice.[21][22]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line
-
This compound-drug conjugate/nanoparticles, free drug, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, free drug, this compound-drug conjugate/nanoparticles).
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined dosing schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume versus time for each group to evaluate the antitumor efficacy.
| Treatment Group | Tumor Growth Inhibition (%) - Representative Data |
| Vehicle Control | 0% |
| Free Doxorubicin | 40-60% |
| This compound-Doxorubicin | Expected to be higher than free drug |
| This compound-Doxorubicin NPs | Expected to be the highest |
Table 3: Representative tumor growth inhibition data from in vivo studies. Values are illustrative and will depend on the model and dosing regimen.
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Iron Uptake and Cytotoxicity
Cancer cells often upregulate iron uptake mechanisms to meet their high metabolic demands. This compound can be taken up by cancer cells, potentially through a Lipocalin 2 (Lcn2)-independent mechanism in some cancer types, as Lcn2 is known to sequester this compound.[23][24][25] Once inside the cell, iron-free this compound can chelate intracellular iron, disrupting the labile iron pool.[26][27] This disruption can lead to the generation of reactive oxygen species (ROS) and trigger apoptotic pathways.
Caption: Proposed signaling pathway for this compound-drug conjugate induced cytotoxicity.
Experimental Workflow for Developing this compound-Based Drug Delivery Systems
The development and evaluation of these systems follow a logical progression from synthesis to in vivo testing.
Caption: A streamlined workflow for the development of this compound-based therapies.
Section 6: Stability Assessment
The stability of this compound-drug conjugates is crucial for their in vivo performance.
Experimental Protocol 6: Plasma Stability Assay
This protocol assesses the stability of the conjugate in plasma.[1][28][29][30][31]
Materials:
-
This compound-drug conjugate
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the this compound-drug conjugate in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Protein Precipitation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Calculate the percentage of the conjugate remaining at each time point compared to the 0-hour time point to determine the plasma half-life.
Conclusion
This compound-based drug delivery systems represent a promising strategy for targeted cancer therapy by exploiting the high iron requirement of tumor cells. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, formulation, and evaluation of these novel therapeutic agents. Further research and optimization of these systems hold the potential to improve the efficacy and reduce the side effects of current cancer treatments.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Lipocalin-2: A Nurturer of Tumor Progression and a Novel Candidate for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 31. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes and Protocols for Solid-Phase Synthesis of Enterobactin Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of enterobactin analogs, drawing from established methodologies. The described approach offers a versatile platform for the creation of diverse catecholamide-based siderophore analogs for applications in iron transport studies, drug delivery, and the development of novel antimicrobial agents.
Introduction
This compound, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, is a high-affinity siderophore utilized by many Gram-negative bacteria for iron acquisition.[1][2] This iron uptake pathway presents an attractive target for the development of "Trojan horse" strategies, where synthetic analogs of this compound are conjugated to antimicrobial agents to facilitate their entry into bacterial cells.[1][3] Solid-phase synthesis offers a robust and efficient method for the preparation of this compound analogs, allowing for systematic structural modifications to probe structure-activity relationships.[4]
This protocol details the solid-phase synthesis of two minimal this compound analogs, a monomeric and a dimeric catecholamide, based on the work of Zamora et al.[1] The methodology employs a 2-chlorotrityl polystyrene resin and utilizes Fmoc and Alloc protecting groups for orthogonal control of the synthetic route.
Experimental Protocols
The following protocols describe the step-by-step procedure for the solid-phase synthesis of a monomeric (Analog 1) and a dimeric (Analog 2) this compound analog.
Materials and Reagents
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier/Grade | Notes |
| 2-Chlorotrityl polystyrene resin | SPPS Grade | Loading capacity typically 1.0-1.6 mmol/g. |
| Fmoc-Dap(Alloc)-OH | Peptide Synthesis Grade | N-α-Fmoc-N-β-Alloc-L-2,3-diaminopropionic acid. |
| 2,3-Bis(benzyloxy)benzoic acid | Synthesis Grade | Catechol protecting group precursor. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |
| 4-Methylpiperidine | Synthesis Grade | For Fmoc deprotection. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Synthesis Grade | For Alloc deprotection. |
| Phenylsilane (PhSiH₃) | Synthesis Grade | Scavenger for Alloc deprotection. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Peptide Synthesis Grade | Coupling reagent. |
| Dichloromethane (DCM) | Anhydrous | |
| N,N-Dimethylformamide (DMF) | Anhydrous | |
| Triisopropylsilane (TIPS) | Synthesis Grade | Scavenger for cleavage. |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Acetonitrile (ACN) | HPLC Grade | |
| Water | HPLC Grade |
Synthesis of Monomeric this compound Analog (Analog 1)
1. Resin Preparation and Immobilization of the First Amino Acid
-
Swell 2-chlorotrityl polystyrene resin in anhydrous DCM for 20 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Dap(Alloc)-OH (1.2 equivalents relative to resin loading) and DIPEA (5 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and shake at room temperature for 2 hours.
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times).
2. Fmoc Deprotection
-
Add a 20% solution of 4-methylpiperidine in DMF to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and repeat the 4-methylpiperidine treatment once more.
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times).
3. Coupling of the Catechol Moiety
-
In a separate flask, dissolve 2,3-bis(benzyloxy)benzoic acid (1.5 equivalents) and HBTU (2 equivalents) in DMF.
-
Add DIPEA (5 equivalents) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated catechol solution to the resin.
-
Shake for 45 minutes at room temperature.
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times).
4. Cleavage from Resin and Deprotection
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of DCM:TIPS:TFA (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 1 hour at room temperature.[1]
-
Collect the filtrate and concentrate it in vacuo.
-
The crude product contains the Alloc and benzyl protecting groups. For final deprotection, proceed with hydrogenolysis.
5. Purification
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Use a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution at 220 nm and 316 nm (catechol absorbance).[1]
-
Lyophilize the pure fractions to obtain the final product.
Synthesis of Dimeric this compound Analog (Analog 2)
Steps 1-3 are identical to the synthesis of Analog 1.
4. Alloc Deprotection
-
Swell the resin-bound protected monomer in anhydrous THF.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.03 equivalents) in anhydrous THF.
-
Add phenylsilane (2.9 equivalents) to the palladium catalyst solution.
-
Add the catalyst solution to the resin suspension.
-
Shake the reaction mixture at room temperature.
-
Wash the resin sequentially with THF, DMF, and DCM.
5. Second Catechol Coupling
-
Repeat the procedure described in Step 3 (Coupling of the Catechol Moiety) to couple a second 2,3-bis(benzyloxy)benzoic acid molecule to the deprotected amine.
6. Cleavage from Resin and Deprotection
-
Follow the procedure described in Step 4 for the monomeric analog.
7. Purification
-
Follow the procedure described in Step 5 for the monomeric analog. The dimeric analog was obtained in modest yields after purification.[1]
Data Presentation
Table 2: Reagent Quantities for Solid-Phase Synthesis of this compound Analogs (Based on 2.0 g of 1.4 mmol/g resin)
| Step | Reagent | Quantity | Molar Equivalents (relative to Fmoc-Dap(Alloc)-OH) |
| Immobilization | 2-Chlorotrityl resin | 2.0 g | - |
| Fmoc-Dap(Alloc)-OH | 920 mg | 1.0 | |
| DIPEA | 1.56 mL | 4.45 | |
| Fmoc Deprotection | 4-Methylpiperidine/DMF (20%) | 15 mL | - |
| Catechol Coupling | 2,3-Bis(benzyloxy)benzoic acid | 1.12 g | 1.5 |
| HBTU | 1.70 g | 2.0 | |
| DIPEA | 1.56 mL | 4.45 | |
| Alloc Deprotection | Pd(PPh₃)₄ | 6.6 mg | 0.03 |
| Phenylsilane (PhSiH₃) | 71.4 µL | 2.9 | |
| Cleavage | DCM:TIPS:TFA (95:2.5:2.5) | 3.0 mL | - |
Visualizations
Experimental Workflow
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Design, solid-phase synthesis and evaluation of this compound analogs for iron delivery into the human pathogen Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound on a Bead: Parallel, Solid Phase Siderophore Synthesis Reveals Structure-Activity Relationships for Iron Uptake in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Complementation of Enterobactin Synthesis Mutants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the genetic complementation of enterobactin synthesis mutants, primarily focusing on Escherichia coli as a model organism. This compound is a high-affinity siderophore crucial for iron acquisition in many pathogenic bacteria, making its biosynthetic pathway an attractive target for novel antimicrobial strategies.
Introduction to this compound Synthesis
This compound is a catecholate siderophore that plays a critical role in bacterial iron acquisition and virulence by sequestering iron from the host environment.[1] Its biosynthesis is a complex process involving a series of enzymes encoded by the ent gene cluster. In E. coli, this cluster includes the genes entA, entB, entC, entD, entE, and entF.[2][3] These genes are organized into operons and are typically repressed by the ferric uptake regulator (Fur) protein in iron-replete conditions.
The synthesis begins with the conversion of the metabolic precursor chorismate to 2,3-dihydroxybenzoate (DHB), a key intermediate.[2][3] This conversion is catalyzed by the enzymes EntC, EntB, and EntA. Subsequently, EntD, EntE, EntF, and the bifunctional EntB are responsible for the condensation of three molecules of DHB with three molecules of L-serine and the final cyclization to form the mature this compound molecule.[1][4][5] Mutants with defects in any of the ent genes are unable to synthesize this compound and exhibit growth defects under iron-limiting conditions.
Application: Genetic Complementation for Functional Analysis and Drug Target Validation
Genetic complementation is a powerful technique used to confirm that a specific gene is responsible for a particular phenotype. In the context of this compound synthesis, this involves introducing a functional copy of a mutated ent gene into a mutant strain and observing the restoration of this compound production and the associated wild-type phenotype (e.g., growth in iron-depleted media). This approach is fundamental for:
-
Confirming gene function: Unambiguously linking a specific ent gene to its role in the this compound biosynthesis pathway.
-
Structure-function analysis: Studying the effect of specific mutations within an ent gene on enzyme activity and siderophore production.
-
Validating drug targets: Confirming that the inhibition of a specific Ent enzyme leads to a loss of function, thereby validating it as a potential target for antimicrobial drug development.
Experimental Protocols
Protocol 1: Generation of an this compound Synthesis Mutant
This protocol describes the creation of a targeted gene deletion mutant using homologous recombination.
Materials:
-
Wild-type E. coli strain (e.g., MG1655)
-
Plasmids for homologous recombination (e.g., pKD46, pKD4, pCP20)
-
Primers specific for the target ent gene and flanking regions
-
Antibiotics (Kanamycin, Ampicillin)
-
Luria-Bertani (LB) agar and broth
-
SOC medium
-
Electroporator and cuvettes
Methodology:
-
Design primers: Design primers to amplify a kanamycin resistance cassette from a template plasmid (e.g., pKD4). The primers should have 5' extensions homologous to the regions immediately upstream and downstream of the target ent gene.
-
Amplify resistance cassette: Perform PCR to amplify the kanamycin resistance cassette with the flanking homology arms.
-
Prepare competent cells: Grow the wild-type E. coli strain carrying the pKD46 plasmid (expressing the lambda Red recombinase) at 30°C in LB broth with ampicillin and L-arabinose to induce the recombinase. Prepare electrocompetent cells.
-
Electroporation: Electroporate the purified PCR product into the competent cells.
-
Selection: Plate the transformed cells on LB agar containing kanamycin to select for mutants that have incorporated the resistance cassette in place of the target ent gene.
-
Verification: Verify the gene deletion by PCR using primers flanking the target gene and by sequencing.
-
Curing the helper plasmid: Remove the temperature-sensitive pKD46 plasmid by incubating the mutant strain at 37°C or 42°C.
Protocol 2: Genetic Complementation of the ent Mutant
This protocol details the steps to complement the generated mutant with a functional copy of the gene.
Materials:
-
The generated ent mutant strain
-
A suitable expression vector (e.g., pUC19, pBAD series)
-
Primers to amplify the full-length wild-type ent gene with its native promoter
-
Restriction enzymes and T4 DNA ligase
-
Competent cells of the ent mutant strain
-
Appropriate antibiotics for plasmid selection
Methodology:
-
Clone the wild-type gene: Amplify the full-length wild-type ent gene, including its native promoter region, from the wild-type E. coli genome.
-
Construct the complementation plasmid: Clone the amplified gene into a suitable expression vector. This can be done using restriction enzyme digestion and ligation or by using a cloning system like Gibson Assembly.
-
Transform the mutant: Transform the constructed complementation plasmid into competent cells of the corresponding ent mutant strain.
-
Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic to select for cells that have taken up the plasmid.
-
Verification: Confirm the presence of the complementation plasmid in the mutant strain by plasmid DNA extraction and PCR or restriction digestion.
Protocol 3: Phenotypic Analysis of Complementation
This protocol describes methods to assess the restoration of the wild-type phenotype.
1. Growth Assay in Iron-Limited Media:
-
Materials: M9 minimal medium, iron chelator (e.g., 2,2'-dipyridyl).
-
Procedure:
-
Grow wild-type, mutant, and complemented strains overnight in LB broth.
-
Wash the cells with M9 minimal medium to remove residual iron.
-
Inoculate fresh M9 minimal medium, with and without an iron chelator, with the washed cells to a starting OD600 of ~0.05.
-
Incubate at 37°C with shaking and monitor growth by measuring OD600 at regular intervals.
-
Successful complementation will result in growth similar to the wild-type strain in the iron-limited medium, while the mutant will show significantly impaired growth.
-
2. Siderophore Production Assays:
-
Chrome Azurol S (CAS) Assay (Qualitative and Quantitative): This is a universal method for detecting siderophores.[6][7] Siderophores will remove iron from the CAS-iron complex, leading to a color change from blue to orange/yellow.[6]
-
Qualitative Plate Assay: Inoculate strains on CAS agar plates. A color change around the colonies indicates siderophore production.
-
Quantitative Liquid Assay:
-
Grow strains in iron-deficient medium.
-
Centrifuge the cultures to obtain cell-free supernatant.
-
Mix the supernatant with CAS assay solution.[7]
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates siderophore production.[6][7] The amount of siderophore can be quantified as a percentage of siderophore units (PSU).[7]
-
-
-
Arnow Assay (Quantitative for Catecholates): This assay specifically quantifies catechol-type siderophores like this compound.[8][9][10]
Data Presentation
Table 1: Growth of E. coli Strains in Iron-Limited Medium
| Strain | Medium | OD600 after 24h (Mean ± SD) |
| Wild-Type | M9 | 1.2 ± 0.1 |
| Wild-Type | M9 + 200 µM 2,2'-dipyridyl | 0.8 ± 0.05 |
| entA Mutant | M9 | 1.1 ± 0.08 |
| entA Mutant | M9 + 200 µM 2,2'-dipyridyl | 0.1 ± 0.02 |
| entA Mutant + pUC19-entA | M9 | 1.2 ± 0.1 |
| entA Mutant + pUC19-entA | M9 + 200 µM 2,2'-dipyridyl | 0.75 ± 0.06 |
Table 2: Quantification of Catechol Siderophore Production using Arnow Assay
| Strain | Catechol Concentration (µM Equivalents of DHBA) (Mean ± SD) |
| Wild-Type | 35 ± 5 |
| entC Mutant | < 5 |
| entC Mutant + pBAD-entC | 32 ± 4 |
| entF Mutant | 183 ± 66 (Accumulation of DHB) |
| entF Mutant + pUC19-entF | 30 ± 6 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: The biosynthetic pathway of this compound in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as Part of the Oxidative Stress Response Repertoire | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Less is more: this compound concentration dependency in copper tolerance and toxicity [frontiersin.org]
Application Notes and Protocols for Studying Bacterial Iron Homeostasis Using Enterobactin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is a critical nutrient for the vast majority of bacteria, serving as a cofactor in essential cellular processes like DNA synthesis and electron transport[1]. However, in host environments, iron is often tightly sequestered by proteins such as transferrin and lactoferrin, making it largely inaccessible[1]. To overcome this limitation, many Gram-negative bacteria, including Escherichia coli and Salmonella enterica, synthesize and secrete high-affinity iron chelators called siderophores.
Enterobactin is the most potent siderophore known, possessing an extraordinary affinity for ferric iron (Fe³⁺) with a binding constant of K = 10⁵² M⁻¹[2]. It scavenges iron from the extracellular environment, including from host iron-binding proteins[1]. The resulting ferric-enterobactin complex is then recognized by specific bacterial receptors and transported into the cell. The study of the this compound system—its synthesis, transport, and regulation—is fundamental to understanding bacterial iron homeostasis, pathogenesis, and for identifying novel antimicrobial targets.
Section 1: Key Pathways in the this compound System
The this compound system can be understood through three interconnected processes: its biosynthesis, its uptake, and the intricate regulatory network that controls these events in response to iron availability.
This compound Biosynthesis Pathway
This compound is synthesized from the precursor chorismate, derived from the shikimate pathway. The synthesis is carried out by a series of enzymes encoded by the ent gene cluster (entA-F)[1][2].
-
Chorismate to 2,3-dihydroxybenzoate (DHB): EntC (isochorismate synthase) converts chorismate to isochorismate. EntB (isochorismatase) and EntA then convert isochorismate to the catecholate intermediate, 2,3-dihydroxybenzoate (DHB)[1][3].
-
Activation and Ligation to L-Serine: EntE activates DHB by adenylation. EntF, a non-ribosomal peptide synthetase (NRPS), then attaches the activated DHB to an L-serine residue, which is held by the carrier protein EntB[2][3].
-
Cyclization: Finally, three molecules of DHB-L-Serine are cyclized and trimerized by EntF to form the final cyclic trilactone structure of this compound[2][3].
Caption: The enzymatic pathway for this compound synthesis from chorismate.
Ferric-Enterobactin Uptake Pathway
Once this compound chelates Fe³⁺ in the extracellular space, the ferric-enterobactin (Fe-Ent) complex is transported into the bacterial cytoplasm via a multi-step process involving proteins in the outer membrane, periplasm, and inner membrane.
-
Outer Membrane Transport: The Fe-Ent complex binds to the specific outer membrane receptor FepA. This transport is an active process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex[2][4].
-
Periplasmic Transport: In the periplasm, the Fe-Ent complex is bound by the periplasmic binding protein FepB, which has a high specificity for the complex (Kd = 30 nM)[5]. FepB then shuttles the complex to the inner membrane transporter[5].
-
Inner Membrane Transport: The complex is transported across the inner membrane by an ATP-binding cassette (ABC) transporter composed of the permease proteins FepD and FepG, and the ATPase FepC, which provides the energy for translocation[2][5].
-
Iron Release: In the cytoplasm, the ferric iron must be released. This is accomplished by the ferric this compound esterase (Fes), which hydrolyzes the this compound backbone. The linearization of the siderophore dramatically reduces its affinity for iron, leading to the release of Fe³⁺, which is subsequently reduced to its biologically useful ferrous (Fe²⁺) form[2][6][7].
Caption: Transport of ferric-enterobactin from the environment to the cytoplasm.
Regulation of Iron Homeostasis by Fur and RyhB
The expression of genes involved in this compound synthesis (ent) and uptake (fep) is tightly controlled to prevent iron overload, which is toxic to the cell. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein and a small RNA, RyhB[8][9][10].
-
High-Iron Conditions: When intracellular iron levels are high, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to specific DNA sequences ("Fur boxes") in the promoter regions of iron-regulated genes, including the ent and fep operons, repressing their transcription[9][11][12]. This shuts down the production and uptake of this compound.
-
Low-Iron Conditions: Under iron starvation, Fe²⁺ dissociates from Fur. The apo-Fur protein can no longer bind DNA, leading to the de-repression of the ent and fep genes[13]. This allows the bacterium to synthesize and secrete this compound to scavenge for iron. Simultaneously, the de-repression of Fur control allows for the transcription of the small RNA RyhB. RyhB acts to conserve iron by downregulating the expression of non-essential iron-containing proteins[8][10]. It also enhances this compound production by promoting the uptake of shikimate, a key precursor[8].
References
- 1. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Overexpression and purification of ferric this compound esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of this compound and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacterial Iron Homeostasis Regulation by sRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of iron homeostasis by Fur and atypical response regulator SsoR via derepressor-inhibitor oscillation in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of Enterobactin Biosynthetic Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of the enterobactin biosynthetic enzymes from Gram-negative bacteria such as Escherichia coli. This compound is a high-affinity siderophore crucial for bacterial iron acquisition and represents a potential target for novel antimicrobial agents.[1] These protocols cover the expression, purification, and enzymatic activity assays for the core enzymes of the pathway: EntA, EntB, EntC, EntD, EntE, and EntF.
This compound Biosynthesis Pathway
This compound is synthesized from the central metabolite chorismate in a multi-step enzymatic pathway.[2][3] The pathway can be broadly divided into two stages: the synthesis of 2,3-dihydroxybenzoic acid (DHB) and the subsequent assembly of this compound from DHB and L-serine.[2][3] The enzymes involved are EntC, EntB, and EntA for DHB synthesis, and EntD, EntE, EntB (in its role as an aryl carrier protein), and EntF for the final assembly.[4][5][6]
Caption: The this compound biosynthesis pathway in E. coli.
Quantitative Data Summary
The following tables summarize the reported kinetic parameters for the this compound biosynthetic enzymes. These values can serve as a benchmark for in vitro characterization studies.
Table 1: Kinetic Parameters of DHB Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference(s) |
| EntC | Chorismate | 14 - 53 | N/A | [5] |
| EntB | Isochorismate | 14.7 | 600 | [5][7] |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | N/A | N/A | [8] |
N/A: Not available in the provided search results.
Table 2: Kinetic Parameters of this compound Assembly Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| EntD | Apo-EntB | 6.5 | 0.083 (5 min-1) | [9] |
| EntE | 2,3-Dihydroxybenzoate (DHB) | 2.5 | 2.8 | [6] |
| ATP | 430 | 2.8 | [6] | |
| Holo-EntB (ArCP) | 2.9 | 2.8 | [6] | |
| EntF | L-Serine | 260,000 (260 mM) | 12.7 (760 min-1) | [10] |
| ATP | 750 | N/A | [4] |
kcat values were converted to s-1 for consistency where possible.
Experimental Protocols
The following protocols provide a general framework for the expression, purification, and activity assays of the this compound biosynthetic enzymes. Optimization may be required for specific experimental setups.
Overexpression and Purification of Ent Enzymes
This protocol describes a general method for obtaining purified His-tagged Ent enzymes.
Caption: General workflow for His-tagged protein purification.
Materials:
-
E. coli BL21(DE3) strain harboring the expression plasmid for the desired His-tagged Ent enzyme.
-
Luria-Bertani (LB) medium with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Wash buffer (Lysis buffer with 20-40 mM imidazole).
-
Elution buffer (Lysis buffer with 250-500 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Ni-NTA affinity resin.
Protocol:
-
Inoculate a starter culture of the expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.
-
Harvest the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Dialyze the eluted fractions against dialysis buffer to remove imidazole and for buffer exchange.
-
If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure enzyme preparation.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Assess purity by SDS-PAGE.
Enzymatic Activity Assays
This is a coupled spectrophotometric assay that measures the formation of isochorismate by EntC, which is then converted by EntB to produce pyruvate. Pyruvate is subsequently reduced by lactate dehydrogenase (LDH), leading to the oxidation of NADH, which can be monitored at 340 nm.[5]
Materials:
-
Purified EntC and EntB enzymes.
-
Chorismate.
-
Lactate dehydrogenase (LDH).
-
NADH.
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).[5]
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading at 340 nm.
Protocol:
-
Prepare a reaction mixture in the assay buffer containing EntC, EntB, LDH, and NADH.
-
Pre-incubate the mixture at the desired temperature (e.g., 21°C) for 10 minutes.[5]
-
Initiate the reaction by adding chorismate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity from the linear portion of the reaction curve.
This assay is similar to the EntC assay but uses isochorismate as the direct substrate for EntB.
Materials:
-
Purified EntB enzyme.
-
Isochorismate (can be synthesized enzymatically using EntC).
-
Lactate dehydrogenase (LDH).
-
NADH.
-
Assay buffer (as for EntC assay).
-
Spectrophotometer.
Protocol:
-
Prepare a reaction mixture containing EntB, LDH, and NADH in the assay buffer.
-
Pre-incubate at the desired temperature.
-
Initiate the reaction by adding isochorismate.
-
Monitor the decrease in absorbance at 340 nm.
The activity of EntA can be monitored by following the production of 2,3-DHB from 2,3-dihydro-2,3-dihydroxybenzoate, although a direct continuous assay is less commonly described. Alternatively, its activity is often confirmed in a fully reconstituted in vitro system for DHB synthesis from chorismate.
This assay measures the transfer of the 4'-phosphopantetheinyl group from coenzyme A (CoA) to an apo-carrier protein (e.g., apo-EntB). A common method involves using radiolabeled CoA.
Materials:
-
Purified EntD enzyme.
-
Purified apo-EntB (or another suitable carrier protein).
-
[3H]Coenzyme A.
-
Assay buffer (e.g., 75 mM MES/sodium acetate pH 6.0, 10 mM MgCl2, 5 mM DTT).
-
Trichloroacetic acid (TCA).
-
Scintillation cocktail and counter.
Protocol:
-
Set up a reaction mixture containing EntD, apo-EntB, and [3H]CoA in the assay buffer.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by precipitating the protein with cold TCA.
-
Pellet the protein by centrifugation and wash to remove unincorporated [3H]CoA.
-
Dissolve the protein pellet and measure the incorporated radioactivity by liquid scintillation counting.
The activity of EntE can be measured using a pyrophosphate (PPi) release assay or by monitoring the formation of the DHB-S-EntB product. A common method is the ATP-[32P]PPi exchange assay.
Materials:
-
Purified EntE enzyme.
-
2,3-Dihydroxybenzoic acid (DHB).
-
ATP.
-
[32P]Pyrophosphate.
-
Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Charcoal.
Protocol:
-
Prepare a reaction mixture containing EntE, DHB, ATP, and [32P]PPi in the assay buffer.
-
Incubate at the desired temperature.
-
Stop the reaction and adsorb the unreacted [32P]PPi to charcoal.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity of the supernatant, which contains the [32P]ATP formed during the exchange reaction.
Similar to EntE, the adenylation activity of EntF can be measured using an L-serine-dependent ATP-[32P]PPi exchange assay.[1][10]
Materials:
-
Purified EntF enzyme.
-
L-Serine.
-
ATP.
-
[32P]Pyrophosphate.
-
Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[1]
-
Charcoal.
Protocol:
-
Prepare a reaction mixture containing EntF, L-serine, ATP, and [32P]PPi in the assay buffer.
-
Incubate at the desired temperature.
-
Stop the reaction and process as described for the EntE ATP-[32P]PPi exchange assay.
Logical Relationships and Workflows
The in vitro characterization of an this compound biosynthetic enzyme typically follows a logical progression from gene to purified, active protein.
Caption: Workflow for in vitro enzyme characterization.
References
- 1. The EntF and EntE adenylation domains of Escherichia coli this compound synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Evidence of isochorismate channeling between the Escherichia coli this compound biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The in vitro conversion of chorismate to isochorismate catalyzed by the Escherichia coli entC gene product. Evidence that EntA does not contribute to isochorismate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of EntF as a serine-activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enterobactin Yield from E. coli Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of enterobactin from Escherichia coli fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a high-affinity siderophore produced by E. coli and other Gram-negative bacteria to scavenge ferric iron (Fe³⁺) from the environment. Its exceptional ability to bind iron makes it a subject of interest for various applications, including the development of novel antibiotics ("Trojan horse" strategy), and therapies for iron overload diseases.[1][2]
Q2: What are the key genetic components involved in this compound biosynthesis in E. coli?
The biosynthesis of this compound is primarily encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF. These genes encode the enzymes responsible for converting the precursor molecule, chorismate, into the final cyclic trilactone structure of this compound.[2][3][4][5]
Q3: How is this compound production regulated in E. coli?
This compound production is tightly regulated in response to iron availability. The main regulator is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of the ent genes. Under iron-limiting conditions, Fur is inactive, leading to the expression of the ent genes and subsequent this compound synthesis.[6][7] The Cpx envelope stress response can also negatively regulate the transcription of the this compound biosynthesis operon.[8][9]
Q4: What are the common methods for detecting and quantifying this compound?
Common methods include:
-
Chrome Azurol S (CAS) Assay: A universal assay for siderophore detection. Siderophores remove iron from the blue CAS-iron complex, resulting in a color change to orange or yellow.[10][11][12][13][14]
-
Arnow Assay: This is a colorimetric method specific for the quantification of catechol-type siderophores like this compound.[15][16][17][18]
Troubleshooting Guide
Low or No this compound Yield
Problem: After fermentation, I am detecting very low levels or no this compound in my E. coli culture supernatant.
| Possible Cause | Troubleshooting Step | Rationale |
| High Iron Content in Media | Use iron-free glassware (acid-washed) and high-purity reagents. Consider adding an iron chelator like 2,2'-dipyridyl to the medium to ensure iron-limiting conditions. | This compound synthesis is repressed in the presence of iron. Trace amounts of iron in media components or glassware can be sufficient to inhibit production.[6][7] |
| Suboptimal Fermentation Conditions | Optimize pH, temperature, and aeration. Different E. coli strains may have varying optimal conditions for siderophore production. | Environmental factors significantly influence this compound biosynthesis. |
| Inappropriate Carbon Source | Experiment with different carbon sources. Succinate has been shown to enhance siderophore production in some cases. | The choice of carbon source can impact the metabolic flux towards this compound precursors. |
| Genetic Integrity of the Strain | Sequence the ent gene cluster in your E. coli strain to check for mutations. | Mutations in the biosynthetic genes will lead to a loss of function. |
| Suboptimal Growth Phase for Induction/Harvest | Perform a time-course experiment to determine the optimal growth phase for this compound production. Production is often highest during the stationary phase. | This compound is a secondary metabolite, and its production is typically highest after the exponential growth phase. |
| Oxygen Limitation or Excess | Optimize the dissolved oxygen (DO) levels in your fermenter. Both low and high DO can negatively impact production. | Over-oxygenation can lead to oxidative stress and disrupt iron homeostasis, affecting this compound synthesis.[19][20] Conversely, insufficient oxygen can limit overall metabolic activity. |
Inconsistent this compound Yields
Problem: My this compound yields are highly variable between fermentation batches, even with seemingly identical conditions.
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Inoculum Preparation | Standardize your inoculum preparation protocol, including the age of the culture and the cell density. | The physiological state of the inoculum can significantly impact the kinetics of the subsequent fermentation. |
| Inconsistent Media Preparation | Prepare a large batch of media to be used for multiple experiments to minimize variability. Ensure all components are fully dissolved and sterilized consistently. | Minor variations in media composition, especially trace elements, can affect this compound production. |
| Plasmid Instability (if using an engineered strain) | If using a plasmid-based expression system, ensure consistent antibiotic selection pressure is maintained throughout the culture. | Loss of the plasmid carrying the biosynthesis genes will result in reduced or no production. |
Quantitative Data on Fermentation Parameters
The following table summarizes the effect of various parameters on siderophore production, based on a statistical optimization study.
| Parameter | Optimized Concentration / Condition | Effect on Siderophore Units (SU%) | Reference |
| Succinate | 0.3 g/L | Significant positive effect | [1][21][22] |
| Tryptophan | 0 g/L | Not a significant factor in this optimization | [1][21][22] |
| Na₂HPO₄ | 6 g/L | Significant positive effect | [1][21][22] |
| CaCl₂ | 0.1 g/L | Significant positive effect | [1][21][22] |
| Agitation | 150 RPM | Significant positive effect | [1][21][22] |
| KH₂PO₄ | 0.6 g/L | Significant positive effect | [1][21][22] |
| Result | - | Maximum siderophore units (SU%) of 89.13% | [1][21][22] |
Experimental Protocols
Protocol 1: High-Yield this compound Fermentation
-
Media Preparation: Prepare a suitable iron-deficient medium (e.g., M9 minimal medium). Ensure all glassware is acid-washed to remove trace iron.
-
Inoculum Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Fermentation: Inoculate the iron-deficient medium with the overnight culture to an initial OD₆₀₀ of 0.05. Incubate at 37°C with shaking (e.g., 150 RPM) for 24-48 hours.
-
Harvesting: After incubation, centrifuge the culture at 6000 rpm for 10 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound. The supernatant can be filter-sterilized (0.22 µm filter) and stored at 4°C for further analysis.
Protocol 2: this compound Extraction
-
Acidification: Acidify the collected supernatant to a pH of ~2.0 using concentrated HCl.
-
Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the this compound.
-
Repeat Extraction: Repeat the extraction from the aqueous phase two more times to maximize recovery.
-
Drying: Pool the organic phases and evaporate the ethyl acetate using a rotary evaporator or a SpeedVac system.
-
Resuspension: Resuspend the dried this compound extract in a suitable solvent (e.g., methanol) for quantification and further use.
Protocol 3: Quantification of this compound using the Arnow Assay
-
Sample Preparation: In a microcentrifuge tube, mix 0.5 mL of the this compound-containing sample (or standard) with 0.5 mL of 0.5 N HCl.
-
Reagent Addition: Add 0.5 mL of nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in water).
-
NaOH Addition: Add 0.5 mL of 1 N NaOH. A red color will develop in the presence of catechols.
-
Spectrophotometry: Measure the absorbance of the solution at 515 nm.
-
Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid (DHB).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound biosynthesis pathway and its regulation by the Fur-iron complex.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering Fur transcriptional regulatory network highlights its complex role beyond iron metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Team:Evry/Project FUR - 2013.igem.org [2013.igem.org]
- 8. Frontiers | Impaired Efflux of the Siderophore this compound Induces Envelope Stress in Escherichia coli [frontiersin.org]
- 9. Impaired Efflux of the Siderophore this compound Induces Envelope Stress in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Siderophore Detection assay [protocols.io]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. dc.etsu.edu [dc.etsu.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increasing dissolved-oxygen disrupts iron homeostasis in production cultures of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Degradation of Enterobactin During Purification
Welcome to the Technical Support Center for enterobactin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful isolation of intact this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during purification?
A1: The most significant cause of this compound degradation is the hydrolysis of its cyclic trilactone backbone. This hydrolysis can be catalyzed by bacterial enzymes (esterases) present in the cell lysate or can occur non-enzymatically, influenced by pH and temperature. The catechol moieties of this compound can also be susceptible to oxidation.
Q2: How can I minimize enzymatic degradation of this compound?
A2: To minimize enzymatic degradation, it is crucial to work quickly and keep the sample cold during the initial extraction steps. After harvesting the bacterial cells, proceed immediately to supernatant processing. Using an esterase-deficient E. coli mutant strain (e.g., a fes mutant) for this compound production can significantly reduce enzymatic hydrolysis.[1]
Q3: What is the optimal pH for this compound stability during purification?
A3: this compound is most stable under acidic conditions. During the initial ethyl acetate extraction, acidifying the cell-free supernatant to a pH of 2 is critical.[2] This protonates the catechol hydroxyl groups, increasing the hydrophobicity of this compound and facilitating its extraction into the organic phase, while also minimizing base-catalyzed hydrolysis of the lactone rings. While the ferric-enterobactin complex is stable across a range of pH values, the free siderophore is susceptible to hydrolysis at neutral and alkaline pH.[3][4]
Q4: How should I store my purified this compound to prevent long-term degradation?
A4: For long-term storage, purified this compound should be stored as a dry, solid powder or dissolved in a suitable organic solvent like a mixture of acetonitrile and water (9:1) or DMSO.[5] It is recommended to store the product sealed at -20°C or -80°C.[5][6] Under these conditions, this compound is reported to be stable for at least two years.[5] Avoid repeated freeze-thaw cycles.
Q5: How can I detect and quantify this compound degradation?
A5: Reversed-phase high-performance liquid chromatography (HPLC) is the most effective method for detecting and quantifying this compound and its degradation products.[1][7] The primary degradation products are the linear trimer, dimer, and monomer of 2,3-dihydroxybenzoyl-L-serine (DHBS). By using appropriate standards, you can quantify the amount of intact this compound and its degradation products in your sample.
II. Troubleshooting Guides
This section addresses common problems encountered during this compound purification.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound after ethyl acetate extraction. | Incomplete acidification of the supernatant. | Ensure the pH of the cell-free supernatant is adjusted to 2.0 using a strong acid like HCl before extraction. |
| Insufficient mixing during extraction. | Vigorously mix the acidified supernatant with an equal volume of ethyl acetate for at least 30 minutes to ensure efficient partitioning of this compound into the organic phase. | |
| Degradation due to prolonged exposure to non-ideal pH. | Perform the extraction promptly after acidification. | |
| Presence of multiple peaks corresponding to degradation products in HPLC analysis. | Enzymatic degradation by esterases. | If not already using one, switch to an esterase-deficient bacterial strain for production. Keep samples on ice during all initial processing steps. |
| Hydrolysis due to exposure to neutral or basic pH. | Maintain acidic conditions during extraction and purification steps where possible. If neutral pH is required, minimize the time the sample is at that pH and keep it cold. | |
| Thermal degradation. | Avoid high temperatures during all steps of the purification process. Use a rotary evaporator at low temperatures to remove solvents. | |
| Purified this compound appears discolored (brownish). | Oxidation of the catechol moieties. | Work in an inert atmosphere (e.g., under nitrogen or argon) when possible, especially during solvent evaporation and storage. Degas solvents before use. |
| Presence of iron. | If aiming for iron-free this compound, ensure all glassware is acid-washed to remove trace metals. |
III. Experimental Protocols
A. This compound Extraction from E. coli Culture
This protocol is adapted from established methods for the extraction of this compound from bacterial culture supernatants.
Materials:
-
Cell-free supernatant from an E. coli culture grown in iron-deficient media.
-
5 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Harvest bacterial cells from the culture by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to pH 2.0 by slowly adding 5 M HCl while stirring. Monitor the pH closely.
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for at least 1 minute, periodically venting to release pressure. For larger volumes, stir the mixture vigorously for 30 minutes.
-
Allow the layers to separate. The this compound will be in the upper, organic (ethyl acetate) phase, which should have a pale yellow color.
-
Collect the organic phase. Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Remove the ethyl acetate using a rotary evaporator at a temperature not exceeding 30°C.
-
The resulting residue contains partially purified this compound.
B. Purification of this compound by Column Chromatography
Further purification can be achieved using silica gel or Sephadex LH-20 column chromatography.
1. Silica Gel Chromatography:
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate in hexane is commonly used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack the column with the slurry.
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with progressively more polar solvent mixtures.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
2. Sephadex LH-20 Chromatography:
-
Stationary Phase: Sephadex LH-20 resin.
-
Mobile Phase: Methanol is a common solvent for this type of chromatography.[8]
-
Procedure:
-
Swell the Sephadex LH-20 resin in the desired mobile phase according to the manufacturer's instructions.
-
Pack the column with the swollen resin.
-
Dissolve the this compound-containing sample in a small volume of the mobile phase and load it onto the column.
-
Elute with the mobile phase and collect fractions.
-
Analyze fractions by HPLC to identify those containing pure this compound.
-
C. HPLC Analysis of this compound and its Degradation Products
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
UV-Vis detector.
Mobile Phase:
-
A common mobile phase is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start with a low percentage of acetonitrile and increase it over time to elute the more hydrophobic compounds. A typical gradient might be from 5% to 95% acetonitrile over 20-30 minutes.
Detection:
-
Monitor the elution profile at a wavelength of approximately 316 nm for the catecholate chromophore.
Expected Elution Order: The degradation products are more polar than intact this compound and will therefore elute earlier from a reversed-phase column. The typical elution order is:
-
2,3-dihydroxybenzoyl-L-serine (DHBS) monomer
-
Linear DHBS dimer
-
Linear DHBS trimer
-
Intact cyclic this compound
IV. Visualizations
A. This compound Degradation Pathway
Caption: Hydrolytic degradation pathway of this compound.
B. General Workflow for this compound Purification
Caption: General workflow for this compound purification.
References
- 1. Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in this compound and Bacillibactin Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination chemistry of microbial iron transport compounds. IX. Stability constants for catechol models of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Esterase-Catalyzed Siderophore Hydrolysis Activates an this compound–Ciprofloxacin Conjugate and Confers Targeted Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Arnow assay for siderophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Arnow assay to detect and quantify catecholate-type siderophores.
Frequently Asked Questions (FAQs)
Q1: Why are my Arnow assay results inconsistent?
Inconsistent results in the Arnow assay can stem from several factors, including:
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents is a common source of variability. Ensure your pipettes are properly calibrated and that you are using appropriate techniques to minimize errors.[1][2][3]
-
Reagent Instability: The reagents used in the Arnow assay can degrade over time. Prepare fresh reagents, especially the sodium nitrite/sodium molybdate solution, and store them correctly.
-
Contamination: Contamination of your samples, reagents, or labware can interfere with the assay. Use sterile techniques and clean equipment.
-
Inadequate Mixing: Ensure thorough mixing of the reaction components at each step to ensure a uniform color development.
-
Fluctuations in Temperature and Incubation Time: Variations in incubation temperature and time can affect the rate and extent of the color-forming reaction. Maintain consistent conditions for all samples.
Q2: My Chrome Azurol S (CAS) assay is positive, but my Arnow assay is negative. What does this mean?
A positive CAS assay indicates the presence of iron-chelating compounds (siderophores), but it is a universal test and not specific to a particular type of siderophore.[4][5] A negative Arnow assay in this context likely means your microorganism is producing non-catecholate siderophores, such as:
-
Hydroxamate-type siderophores: These can be detected using the Csaky test.[5][6]
-
Carboxylate-type siderophores: These can be identified using specific analytical techniques.
It is also possible that the concentration of catecholate siderophores is below the detection limit of the Arnow assay.
Q3: I am not getting any color change in my positive control. What could be the problem?
If your positive control (e.g., a known catechol-containing compound like 2,3-dihydroxybenzoic acid) is not showing the expected color change, consider the following:
-
Degraded Positive Control: The standard solution may have degraded. Prepare a fresh positive control solution.
-
Incorrect Reagent Preparation: Double-check the concentrations and preparation of all reagents, particularly the nitrite-molybdate reagent and the sodium hydroxide.
-
Order of Reagent Addition: Ensure that the reagents are added in the correct sequence as specified in the protocol.[7]
Q4: The color in my samples is fading quickly. How can I prevent this?
The stability of the final colored product can be influenced by time. It is recommended to read the absorbance within a specific timeframe after the final reagent addition, typically between 10 to 40 minutes.[7] Reading the absorbance at a consistent time point for all samples will ensure comparability.
Q5: What substances can interfere with the Arnow assay?
The Arnow assay is specific for catechol moieties.[5] However, other compounds present in your sample matrix could potentially interfere. Some compounds, such as those with phenolic hydroxyl groups, might yield colored products.[5] It is advisable to run a blank using the culture medium to account for any background absorbance.
Quantitative Data Summary
| Parameter | Value | Notes |
| Wavelength for Absorbance Reading | 500 nm | [7] |
| Standard for Quantification | Catechol or 2,3-dihydroxybenzoic acid | A standard curve should be generated.[8] |
| Typical Incubation Time | 10 - 40 minutes | For color development before reading absorbance.[7] |
Experimental Protocol: Arnow Assay
This protocol is adapted from established methods for the detection and quantification of catecholate-type siderophores.[6][7][9]
Reagents:
-
Reagent A (0.5 N HCl): Dilute concentrated HCl in deionized water.
-
Reagent B (Nitrite-Molybdate Reagent): Dissolve 10 g of sodium nitrite (NaNO₂) and 10 g of sodium molybdate (Na₂MoO₄·2H₂O) in 100 mL of deionized water. This reagent should be prepared fresh.
-
Reagent C (1 M NaOH): Dissolve 4 g of sodium hydroxide (NaOH) in 100 mL of deionized water.
Procedure:
-
Sample Preparation: To 1 mL of your sample (e.g., culture supernatant), add 1 mL of Reagent A (0.5 N HCl) and mix well.
-
Nitrite-Molybdate Addition: Add 1 mL of Reagent B (Nitrite-Molybdate reagent) to the mixture and mix thoroughly. A yellow color will develop if catechols are present.
-
Alkalinization: Add 1 mL of Reagent C (1 M NaOH) and mix. The color should change to an intense orange-red.
-
Incubation: Allow the reaction to proceed for at least 5 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 500 nm using a spectrophotometer.
-
Blank Preparation: Prepare a blank using 1 mL of uninoculated culture medium instead of the sample and follow the same procedure.
-
Standard Curve: Prepare a standard curve using known concentrations of a catechol standard (e.g., 2,3-dihydroxybenzoic acid) to quantify the amount of siderophore in your samples.
Visual Guides
Caption: A flowchart of the Arnow assay experimental workflow.
Caption: A logical workflow for troubleshooting inconsistent Arnow assay results.
References
- 1. novateinbio.com [novateinbio.com]
- 2. arp1.com [arp1.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Enterobactin and its Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the siderophore enterobactin and its biosynthetic precursors.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its related compounds.
1. Poor Peak Resolution or Co-elution
Question: My chromatogram shows poor separation between this compound, its linear precursors (DHBS, (DHBS)₂, (DHBS)₃), and 2,3-dihydroxybenzoic acid (2,3-DHB). How can I improve the resolution?
Answer:
Poor peak resolution is a frequent challenge when separating structurally similar compounds. Here are several strategies to enhance separation:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier: The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase is critical. Decreasing the percentage of the organic modifier will generally increase retention times and can improve the separation of closely eluting peaks.[1][2] Try a shallower gradient or switch to isocratic elution with a lower organic content if you are using a gradient method.
-
Change Organic Modifier: If adjusting the ratio is insufficient, switching from methanol to acetonitrile, or vice versa, can alter selectivity and improve resolution due to different solvent-analyte interactions.[1]
-
Modify Mobile Phase pH: The pH of the mobile phase affects the ionization state of the acidic catechol groups on this compound and its precursors.[2] Using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) ensures that these compounds are in their protonated, less polar form, leading to better retention and potentially improved resolution on a reversed-phase column.[3][4] Experiment with slight pH adjustments to fine-tune selectivity.
-
-
Adjust Column Parameters:
-
Consider a Different Column:
-
If optimizing the mobile phase and other parameters does not yield the desired separation, consider a column with a different stationary phase chemistry or a column with a smaller particle size for higher efficiency.[1][5] Mixed-mode columns can also provide unique selectivity for separating isomers and structurally similar compounds.[7][8]
-
A logical workflow for troubleshooting poor resolution is outlined below.
2. Peak Tailing
Question: My peaks for this compound and its precursors are showing significant tailing. What could be the cause and how do I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analytes and the stationary phase or by issues with the column itself.
-
Analyte-Silanol Interactions: The catechol groups of this compound and its precursors can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2-3 with formic or phosphoric acid).[3][4] This suppresses the ionization of both the catechols and the silanol groups, minimizing these secondary interactions.
-
Solution: Consider using a column with a low-metal-content, high-purity silica or an end-capped column to reduce the number of available silanol groups.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.[9] If the problem persists, consider replacing the column.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
3. Retention Time Shifts
Question: I am observing a drift in the retention times for my analytes across multiple injections. What is causing this instability?
Answer:
Retention time shifts can be frustrating and can indicate a problem with the mobile phase, the column, or the HPLC system itself.[10]
-
Mobile Phase Preparation:
-
Inconsistent Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[11] Prepare the mobile phase accurately, preferably by weight, and ensure thorough mixing.
-
Buffer Instability: If using buffers, ensure they are freshly prepared and within their effective buffering range. Buffer degradation can lead to pH shifts and, consequently, retention time drift.
-
Degassing: Inadequate degassing of the mobile phase can cause air bubbles to form in the pump, leading to flow rate fluctuations and retention time instability.[11]
-
-
Column Equilibration:
-
Insufficient Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. This is especially important for gradient elution. Allow at least 10-20 column volumes of mobile phase to pass through the column before the first injection.[9]
-
-
Column Temperature:
-
Column Contamination:
-
Accumulation of Matrix Components: Over time, strongly retained compounds from the sample matrix can accumulate on the column, altering its chemistry and causing retention times to drift (usually to shorter times).[10] Regularly flush the column with a strong solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound is synthesized from chorismic acid. The pathway involves the conversion of chorismate to 2,3-dihydroxybenzoic acid (2,3-DHB) by the enzymes EntC, EntB, and EntA.[12] Subsequently, 2,3-DHB is activated and then sequentially condensed with L-serine molecules. Three of these resulting DHB-Ser units undergo cyclization to form the final this compound molecule.[13]
Q2: What is a typical starting HPLC method for separating this compound and its precursors?
A2: A good starting point is a reversed-phase HPLC method. A complete separation of 2,3-dihydroxybenzoic acid, the monomer (DHBS), the linear dimer (DHBS)₂, the linear trimer (DHBS)₃, and cyclic this compound has been achieved using such methods.[14]
Experimental Protocol: Reversed-Phase HPLC for this compound and Precursors
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in water.[3][4]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Program: A linear gradient, for example, from 10% B to 90% B over 30 minutes, can be a good starting point. The exact gradient should be optimized for your specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
The general workflow for this analysis is depicted below.
Q3: How should I prepare my samples for HPLC analysis?
A3: For samples from bacterial cultures, a common method is liquid-liquid extraction.
-
Acidify the Culture Supernatant: Collect the cell-free supernatant and acidify it with concentrated HCl.[12]
-
Solvent Extraction: Extract the acidified supernatant multiple times with an equal volume of ethyl acetate.[12][14]
-
Dry the Extract: Pool the organic phases and evaporate the solvent to dryness, for example, using a rotary evaporator or a speed vacuum system.[12]
-
Reconstitute: Reconstitute the dried extract in a known volume of the initial mobile phase or a suitable solvent like methanol before injection.
Q4: What are the typical retention times for these compounds?
A4: Retention times are highly method-dependent. However, on a reversed-phase C18 column, the elution order is generally from the most polar to the least polar compound. You can expect 2,3-DHB to elute first, followed by the DHBS monomer, the linear oligomers, and finally the cyclic this compound, which is the most hydrophobic of these compounds. The table below provides an example of elution order and representative retention times from a published method.
Table 1: Example HPLC Retention Data
| Compound | Abbreviation | Expected Elution Order | Representative Retention Time (min) |
| 2,3-Dihydroxybenzoic Acid | 2,3-DHB | 1 | ~5-7 |
| 2,3-Dihydroxybenzoylserine | DHBS (Monomer) | 2 | ~9-11 |
| Linear Dimer of DHBS | (DHBS)₂ | 3 | ~15-18 |
| Linear Trimer of DHBS | (DHBS)₃ | 4 | ~20-23 |
| This compound (Cyclic Trimer) | Ent | 5 | ~25-29[12] |
Note: These retention times are illustrative and will vary depending on the specific HPLC column, gradient, and mobile phase used.
Q5: How can I quantify this compound and its precursors?
A5: Quantification is typically performed by creating a calibration curve using pure standards of each compound.
Experimental Protocol: Quantification
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations for each analyte (2,3-DHB, this compound, etc.) in the mobile phase.
-
Inject Standards: Inject each standard solution into the HPLC system under the optimized separation conditions.
-
Generate Calibration Curve: Plot the peak area of each standard against its concentration to generate a calibration curve.
-
Analyze Samples: Inject your unknown samples and determine the peak areas for each analyte.
-
Calculate Concentration: Use the calibration curve to calculate the concentration of each analyte in your samples based on their peak areas.
This technical support guide provides a foundation for troubleshooting and optimizing your HPLC separation of this compound and its precursors. For more complex issues, consulting specialized chromatography literature is recommended.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. Identification of this compound and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. HPLC separation of this compound and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enterobactin-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with enterobactin-drug conjugates.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound-drug conjugate shows lower than expected antibacterial activity. What are the potential causes?
Several factors can contribute to reduced efficacy. A primary reason is the instability of the conjugate, leading to premature release of the drug before it reaches the target bacterium. Consider the following:
-
Linker Instability: The chemical linker between this compound and your drug is critical. Labile linkers, such as certain esters, can be prone to hydrolysis in aqueous media, releasing the drug prematurely.[1][2] Stable linkers, like polyethylene glycol (PEG), have been shown to be more effective.[1][3][4][5][6]
-
This compound Backbone Hydrolysis: The trilactone backbone of this compound is susceptible to hydrolysis by bacterial esterases (e.g., Fes, IroD).[7][8][9] While this is a mechanism for intracellular drug release for some prodrugs, premature extracellular hydrolysis will prevent the conjugate from being transported into the bacteria.[7][9]
-
Iron Chelation State: The iron-bound (ferric) form of the conjugate may exhibit higher activity. Pre-loading the conjugate with Fe(III) can facilitate more rapid binding to bacterial outer membrane receptors and enhance uptake.[10]
-
Bacterial Strain and Receptor Expression: The targeted bacteria must express the appropriate this compound receptors (e.g., FepA, IroN) for uptake.[3][11] Reduced expression of these receptors will lead to decreased efficacy.
FAQ 2: How can I improve the stability of my this compound-drug conjugate?
To enhance the stability of your conjugate, consider these strategies:
-
Optimize Linker Chemistry: Employ stable linkers. PEG-based linkers have been successfully used to create stable and effective this compound-drug conjugates.[1][3][4][5][6] Avoid linkers known for their lability in biological media unless a specific intracellular release mechanism is intended.[2]
-
Chemical Modification of the this compound Scaffold:
-
Monofunctionalization: Attaching the linker and drug at a single, specific site on the this compound molecule (e.g., the C5 position of one of the catechol rings) can maintain the integrity of the iron-binding site and recognition by bacterial transporters.[1][5][12]
-
Glycosylation: Creating glycosylated derivatives of this compound (salmochelins) can protect the conjugate from sequestration by the host protein lipocalin-2, potentially increasing its bioavailability and stability in vivo.[13][14]
-
-
Formulation with Iron: Formulating the conjugate in its iron-bound state can improve its stability and facilitate its uptake by bacteria.[10]
FAQ 3: My conjugate is active, but how do I confirm it's working via the intended "Trojan Horse" mechanism?
To verify that your conjugate is utilizing the this compound uptake pathway, you can perform the following experiments:
-
Competition Assays: Co-administer the this compound-drug conjugate with an excess of native this compound. A decrease in the antibacterial activity of the conjugate in the presence of free this compound suggests competition for the same uptake receptors.
-
Use of Receptor-Deficient Mutants: Test the activity of your conjugate against bacterial strains with genetic knockouts of the this compound receptors (e.g., fepA, iroN). A loss or significant reduction of activity in these mutant strains compared to the wild-type strain is strong evidence for a receptor-mediated uptake mechanism.[15]
-
Iron-Dependent Activity: The "Trojan Horse" mechanism is typically more pronounced under iron-limiting conditions, as bacteria upregulate their siderophore uptake systems. Compare the activity of your conjugate in iron-rich versus iron-depleted media. Enhanced activity in iron-depleted media supports the involvement of the siderophore uptake pathway.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no antibacterial activity | Premature cleavage of the drug from the this compound carrier due to an unstable linker.[1][2] | Synthesize the conjugate with a more stable linker, such as a PEG linker.[1][3][4][5][6] |
| Hydrolysis of the this compound backbone before bacterial uptake.[7][8][9] | Consider modifications to the this compound scaffold, such as glycosylation, to improve stability.[13][14] | |
| Insufficient expression of this compound receptors by the target bacteria. | Confirm receptor expression in your bacterial strain or test against strains known to express the necessary receptors. | |
| The drug's activity is sterically hindered by the this compound carrier. | Redesign the linker to provide more space between the drug and the this compound scaffold. | |
| Inconsistent results between experiments | Variability in the iron concentration of the culture media. | Standardize the iron concentration in your media. Use an iron chelator like 2,2'-bipyridine for iron-depleted conditions.[15] |
| Degradation of the conjugate during storage. | Store the conjugate under appropriate conditions (e.g., protected from light, at low temperature, under inert atmosphere) and assess its purity before each experiment. | |
| High activity against a broad range of bacteria (loss of selectivity) | The conjugate is acting as a simple prodrug, releasing the antibiotic non-specifically. | This may indicate a highly labile linker. Re-evaluate the linker chemistry for improved stability.[2] |
| The drug has a mechanism of entry independent of the this compound pathway. | Perform competition assays and test against receptor-deficient mutants to confirm the uptake mechanism. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-β-Lactam Conjugates against E. coli
| Compound | E. coli Strain | MIC (μM) in Iron-Depleted Media | Fold Improvement vs. Parent Drug | Reference |
| Ampicillin (Amp) | CFT073 | 10 | - | [1] |
| Ent-Amp | CFT073 | 0.01 | 1000x | [1] |
| Amoxicillin (Amx) | CFT073 | 10 | - | [1] |
| Ent-Amx | CFT073 | 0.01 | 1000x | [1] |
| Meropenem (Mem) | K-12 | 0.1 | - | [15] |
| Ent-Mem | K-12 | 0.01 | 10x | [15] |
| Meropenem (Mem) | CFT073 | 0.1 | - | [15] |
| Ent-Mem | CFT073 | 0.01 | 10x | [15] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from methodologies described in cited literature.[1][5][15]
-
Prepare Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth or a defined minimal medium for iron-limiting conditions). Incubate overnight at 37°C with shaking.
-
Standardize Inoculum: Dilute the overnight culture to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
Prepare Conjugate Dilutions: Perform a serial two-fold dilution of the this compound-drug conjugate in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the conjugate that completely inhibits visible bacterial growth.
Protocol 2: Siderophore Competition Assay
-
Follow MIC Protocol: Set up the MIC assay as described above.
-
Add Competitor: To a parallel set of wells, add a constant, high concentration of native this compound (e.g., 10-100 µM) to each well containing the serially diluted conjugate.
-
Inoculate and Incubate: Proceed with inoculation and incubation as in the standard MIC protocol.
-
Analyze Results: Compare the MIC values obtained with and without the addition of free this compound. An increase in the MIC in the presence of the competitor indicates that the conjugate utilizes the same uptake pathway.
Visualizations
Caption: Workflow for synthesis and evaluation of this compound-drug conjugates.
Caption: The "Trojan Horse" uptake pathway for this compound-drug conjugates.
Caption: Key factors influencing the stability and efficacy of conjugates.
References
- 1. This compound-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cargo delivery into gram-negative bacteria via this compound uptake machinery [dspace.mit.edu]
- 3. This compound- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04337K [pubs.rsc.org]
- 4. This compound- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic Escherichia coli CFT073 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound-mediated delivery of β-lactam antibiotics enhances antibacterial activity against pathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterase-Catalyzed Siderophore Hydrolysis Activates an this compound–Ciprofloxacin Conjugate and Confers Targeted Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression and purification of ferric this compound esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of this compound and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conjugation to Native and Nonnative Triscatecholate Siderophores Enhances Delivery and Antibacterial Activity of a β-lactam to Gram-negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the antibacterial activity and cellular fates of this compound–drug conjugates that selectively target Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation to this compound and salmochelin S4 enhances the antimicrobial activity and selectivity of β-lactam antibiotics against non-typhoidal Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Enterobactin Gene Knockout in Klebsiella pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enterobactin gene knockout in Klebsiella pneumoniae.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for creating an this compound gene knockout in Klebsiella pneumoniae?
A1: The two primary methods for generating an this compound gene knockout in K. pneumoniae are CRISPR-Cas9-mediated gene editing and Lambda Red-based homologous recombination. Both systems have proven effective, with CRISPR-Cas9 often offering higher efficiency and the potential for scarless deletions.[1][2][3]
Q2: Which genes are targeted to disrupt this compound production?
A2: To abolish this compound production, key genes in its biosynthesis pathway are targeted. Commonly targeted genes include entB, which is involved in the initial steps of this compound synthesis.[4] Disrupting this gene effectively halts the production of the siderophore. The entire this compound gene cluster (entA-F, fepA-G) can also be targeted for a complete knockout.
Q3: What is the pCasKP-pSGKP two-plasmid system and why is it used for CRISPR-mediated knockout in K. pneumoniae?
A3: The pCasKP-pSGKP system is a two-plasmid CRISPR-Cas9 system designed for efficient genome editing in K. pneumoniae.[1][5][6]
-
pCasKP plasmid expresses the Cas9 nuclease and the Lambda Red recombination proteins (Gam, Bet, Exo). The Lambda Red proteins are crucial for integrating the repair template.[5][6]
-
pSGKP is the sgRNA expression plasmid that directs the Cas9 nuclease to the target gene.[5] This two-plasmid approach allows for the sequential introduction of the components, which can improve transformation efficiency and editing success in challenging strains like K. pneumoniae.[1]
Q4: How can I verify the successful knockout of the this compound gene?
A4: Verification of the this compound gene knockout can be performed using several methods:
-
Colony PCR: Use primers flanking the targeted gene to amplify the genomic region. A successful knockout will result in a smaller PCR product compared to the wild-type.
-
DNA Sequencing: Sequence the PCR product from the suspected knockout colony to confirm the precise deletion of the target gene.
-
Phenotypic Assay: A functional assay can be performed by growing the mutant strain in iron-limited media. A successful this compound knockout will exhibit impaired growth compared to the wild-type strain under these conditions.
Troubleshooting Guides
CRISPR-Cas9-Mediated Knockout
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no colonies after transformation | 1. Low electroporation efficiency. | - Ensure the use of highly competent cells. The preparation protocol for electrocompetent K. pneumoniae is critical.[3]- Optimize electroporation parameters (voltage, cuvette gap).- Use fresh, high-quality plasmid DNA. |
| 2. Cas9 toxicity. | - Verify that the sgRNA is correctly designed and targeting the desired locus. Off-target cleavage can be lethal.- Reduce the amount of Cas9 expression plasmid used in the transformation. | |
| 3. Inefficient Lambda Red recombination. | - Ensure proper induction of the Lambda Red system (e.g., with L-arabinose if using an inducible promoter).[5] | |
| High number of wild-type colonies (low knockout efficiency) | 1. Inefficient sgRNA. | - Design and test multiple sgRNAs for the target gene.[7] Online tools can help predict gRNA efficiency.[8]- Ensure the sgRNA sequence is complementary to the target and adjacent to a proper PAM sequence.[9] |
| 2. Inefficient homologous recombination. | - Increase the length of the homology arms on the repair template (500-1000 bp is often recommended).[10]- Optimize the concentration of the repair template DNA. | |
| 3. Insufficient Cas9 activity. | - Confirm the integrity and expression of the Cas9 plasmid. | |
| Off-target mutations | 1. Poorly designed sgRNA. | - Use sgRNA design tools that predict and minimize off-target effects.[8]- Perform whole-genome sequencing on the final knockout strain to screen for unintended mutations. |
Lambda Red Homologous Recombination
| Issue | Potential Cause | Troubleshooting Steps |
| Low transformation efficiency | 1. Poor quality of electrocompetent cells. | - Prepare fresh electrocompetent cells expressing the Lambda Red recombinase. The pKD46 plasmid, often used for this purpose, has a temperature-sensitive origin of replication and must be maintained at 30°C.[3] |
| 2. Incorrect electroporation settings. | - Optimize electroporation parameters for K. pneumoniae. | |
| Low recombination efficiency | 1. Insufficient length of homology arms. | - While short homology arms (39-60 bp) can work, longer arms (e.g., 700 bp) can increase efficiency.[2] However, this may require an additional cloning step. |
| 2. Degradation of linear DNA template. | - Ensure the linear DNA template is purified and free of nucleases. The Gam protein from the Lambda Red system helps protect linear DNA from degradation by host nucleases.[11] | |
| Incorrect integration of the antibiotic resistance cassette | 1. Non-specific recombination. | - Verify the sequence of the homology arms on your PCR product. |
| 2. Contamination. | - Ensure that the template plasmid for the resistance cassette is completely removed from the PCR product before electroporation. |
Experimental Protocols
CRISPR-Cas9-Mediated this compound Gene Knockout using the pCasKP-pSGKP System
This protocol is adapted from the two-plasmid system for efficient genome editing in K. pneumoniae.[1][6]
1. Preparation of Plasmids and Repair Template:
-
pCasKP Plasmid: This plasmid contains the Cas9 gene and the Lambda Red recombination genes under an L-arabinose-inducible promoter.[5]
-
pSGKP Plasmid: Clone a 20-nucleotide sgRNA sequence targeting the entB gene into the pSGKP plasmid. Design the sgRNA to be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG) in the target gene.[7][9]
-
Repair Template: Prepare a linear double-stranded DNA or a plasmid containing the desired deletion construct. This should have homologous arms (typically 500-1000 bp) flanking the region to be deleted.
2. Preparation of Electrocompetent K. pneumoniae:
-
Inoculate a single colony of K. pneumoniae into LB broth and grow to an OD600 of 0.5-0.6.[3]
-
Wash the cells multiple times with ice-cold, sterile 10% glycerol to remove salts.
-
Resuspend the final cell pellet in a small volume of 10% glycerol.
3. Electroporation:
-
Co-transform the electrocompetent K. pneumoniae with the pCasKP plasmid, the sgRNA-expressing pSGKP plasmid, and the repair template.
-
Use appropriate antibiotic selection for both plasmids.
-
Induce the Lambda Red system by adding L-arabinose to the recovery medium.[5]
4. Selection and Verification:
-
Plate the transformed cells on selective agar plates.
-
Screen individual colonies for the desired knockout using colony PCR with primers flanking the entB gene.
-
Confirm the deletion by Sanger sequencing of the PCR product.
Lambda Red-Mediated Homologous Recombination
This protocol utilizes the Lambda Red recombinase system for gene replacement.[3][12]
1. Preparation of the Linear DNA Cassette:
-
Design primers to amplify an antibiotic resistance cassette (e.g., kanamycin resistance from plasmid pKD4).
-
The primers should include 40-60 bp homology arms that match the sequences immediately upstream and downstream of the entB gene.
-
Perform PCR to generate the linear DNA cassette and purify the product.
2. Preparation of Electrocompetent K. pneumoniae with Lambda Red Expression:
-
Transform K. pneumoniae with a plasmid expressing the Lambda Red genes (e.g., pKD46), which has a temperature-sensitive replicon. Maintain the culture at 30°C.[3]
-
Grow an overnight culture at 30°C with appropriate antibiotic selection.
-
Inoculate a fresh culture and grow to mid-log phase (OD600 ~0.4-0.6).
-
Induce the expression of the Lambda Red proteins by shifting the culture to 42°C for 15 minutes.
-
Rapidly chill the cells on ice and prepare electrocompetent cells as described previously.
3. Electroporation and Selection:
-
Electroporate the linear DNA cassette into the induced, electrocompetent K. pneumoniae.
-
Plate on agar containing the antibiotic corresponding to the resistance cassette and incubate at 37°C to cure the temperature-sensitive Lambda Red plasmid.
4. Verification:
-
Confirm the correct insertion of the resistance cassette and deletion of the entB gene by colony PCR and sequencing.
Quantitative Data Summary
| Method | Target Gene | Efficiency | Reference Strain | Notes |
| CRISPR-Cas9 (pCasKP-pSGKP) | dhaF | 100% (20/20 colonies) | K. pneumoniae KP_1.6366 | Demonstrates high efficiency of the two-plasmid system. |
| CRISPR-Cas9 | casA | 10^4 to 10^5-fold reduction in CFUs | K. oxytoca MK01 | Shows efficient killing in the absence of a repair template, indicating high sgRNA activity.[13] |
| Lambda Red Recombination | dhak1 | ~260 CFU/µg DNA | K. pneumoniae | A 1,000-fold higher efficiency was achieved compared to the native recombination method.[12] |
Visualizations
Caption: this compound biosynthesis pathway and the target for gene knockout.
Caption: Workflow for CRISPR-Cas9 mediated this compound gene knockout.
Caption: Logical flow for troubleshooting low knockout efficiency.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Capsule deletion via a λ-Red knockout system perturbs biofilm formation and fimbriae expression in Klebsiella pneumoniae MGH 78578 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Manipulation of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and versatile CRISPR-Cas9 system for genetic manipulation of multi-drug resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. addgene.org [addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
minimizing non-specific binding during enterobactin purification
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize non-specific binding and improve yield and purity during enterobactin purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding during this compound purification?
A1: Non-specific binding during this compound purification is often due to unwanted interactions between contaminants in the crude extract and the chromatography resin. The primary causes are hydrophobic interactions and, to a lesser extent, ionic interactions. This compound itself is a relatively hydrophobic molecule, and many common resins, like Amberlite™ XAD or C18 silica, are also hydrophobic.[1][2] This shared property can cause other hydrophobic molecules from the culture medium or cell lysate to bind to the resin alongside this compound, leading to a co-elution of impurities.
Q2: At what pH should I perform the initial extraction and why is it critical?
A2: The initial solvent extraction of this compound should be performed at a very low pH, typically around 2.0.[3] This is critical because the catechol moieties of this compound must be fully protonated to neutralize their charge. This protonation makes the molecule less polar, significantly increasing its solubility in organic solvents like ethyl acetate.[3][4] Maintaining the correct pH ensures efficient partitioning of this compound from the aqueous culture supernatant into the organic solvent, which is the first major step in purification.
Q3: Can I use additives in my buffers to reduce non-specific binding?
A3: Yes, buffer additives can be effective. For issues with hydrophobic interactions, adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can disrupt these forces and prevent both this compound and contaminants from binding non-specifically to surfaces.[5][6] If ionic interactions are suspected, increasing the salt concentration (e.g., 150-500 mM NaCl) in your buffer can shield charges and reduce non-specific electrostatic binding.[5][6]
Q4: My final product has low purity. What are the likely contaminating molecules?
A4: Contaminants are often other hydrophobic molecules produced by the bacteria or present in the growth medium. These can include linear degradation products of this compound (DHBS, (DHBS)₂, (DHBS)₃)[7], other siderophores if the strain is not specific, and various metabolic byproducts. If using complex media, components like peptides and amino acids from yeast extract or casamino acids can also contribute to contamination.
Troubleshooting Guide
Problem 1: Low this compound recovery after solid-phase extraction (e.g., Amberlite™ XAD resin).
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Elution | Modify the elution solvent. Increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution buffer. A stepwise or gradient elution can help determine the optimal concentration needed to release this compound without eluting strongly bound impurities. | This compound's hydrophobic nature may cause it to bind very strongly to the resin. A more non-polar elution solvent is required to disrupt this interaction and recover the molecule. |
| Irreversible Binding | Pre-treat the resin with a blocking agent. Before loading the sample, wash the column with a solution containing a non-ionic surfactant.[5][6] | This can saturate non-specific hydrophobic sites on the resin, making them unavailable for irreversible binding of this compound or contaminants. |
| Incorrect pH of Loading Sample | Ensure the crude extract is acidified to pH ~2.0 before loading onto the column.[3] | At higher pH, this compound is deprotonated and more polar, which will prevent it from binding efficiently to reverse-phase or hydrophobic interaction resins. |
Problem 2: Co-elution of contaminants with this compound during column chromatography.
| Potential Cause | Troubleshooting Step | Explanation |
| Ionic Interactions | Increase the ionic strength of the wash and/or elution buffers by adding NaCl (e.g., 150-500 mM).[5][6] | The salt ions shield electrostatic charges on both the contaminants and the stationary phase, disrupting non-specific ionic binding and allowing contaminants to be washed away. |
| Hydrophobic Interactions | Add a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween-20) to the wash buffer.[6] | The surfactant will compete for non-specific hydrophobic binding sites on the resin, helping to release weakly bound hydrophobic contaminants before eluting the target molecule. |
| Sub-optimal Elution Profile | Switch from isocratic elution to a shallow gradient elution. | A shallow gradient of organic solvent allows for finer separation of molecules with similar hydrophobicities, potentially resolving the this compound peak from closely eluting contaminants. |
Data and Parameters
Table 1: Optimizing Siderophore Production
Optimizing production parameters is a key first step to ensure a high starting concentration, which can improve the efficiency of subsequent purification steps. The following conditions have been identified for maximizing siderophore yield in various bacterial isolates.
| Parameter | Condition | Organism(s) / Context | Citation |
| pH | 8.0 - 8.5 | Marine Bacterial Isolates | [8] |
| Temperature | 30 - 35 °C | Marine Bacterial Isolates | [8] |
| Carbon Source | Sucrose or Glucose | Marine Bacterial Isolates | [8] |
| Nitrogen Source | Sodium Nitrate or Ammonium Sulfate | Marine Bacterial Isolates | [8] |
| Agitation | 150 RPM | E. coli OQ866153 | [9][10] |
| Key Media Components | Succinate, Na₂HPO₄, KH₂PO₄ | E. coli OQ866153 | [9][10] |
Table 2: Binding Affinities of Ferric this compound
Understanding the high-affinity binding of this compound to its transport proteins highlights the specificity of the biological system. Non-specific binding in purification aims to avoid interactions that are orders of magnitude weaker but far more numerous.
| Binding Interaction | Dissociation Constant (Kd) | Method | Citation |
| Ferric this compound - FepA Receptor (E. coli) | ~17 - 50 nM | In vivo binding assays | [11] |
| Ferric this compound - FepB Periplasmic Protein | ~30 nM | Intrinsic fluorescence | [12] |
| Apo-enterobactin - FepB Periplasmic Protein | ~60 nM | Intrinsic fluorescence | [12] |
| Ferric Enantiothis compound - FepB Periplasmic Protein | ~15 nM | Intrinsic fluorescence | [12] |
Experimental Protocols & Workflows
Protocol 1: this compound Extraction and Partial Purification
This protocol describes a standard method for extracting this compound from bacterial culture supernatant using solvent extraction followed by solid-phase chromatography.
1. Culture Growth and Harvest:
-
Grow an this compound-producing strain (e.g., E. coli AN102) in an iron-deficient medium (e.g., M9 minimal media) until the stationary phase is reached.[3]
-
Centrifuge the culture to pellet the cells.
-
Collect the cell-free supernatant, which contains the secreted this compound.
2. Acidification and Solvent Extraction:
-
Chill the supernatant on ice and acidify to pH 2.0 using concentrated HCl.[3] Monitor the pH carefully.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of cold ethyl acetate and mix vigorously for at least 30 minutes.[3]
-
Allow the layers to separate. The organic (top) layer containing this compound will be reddish-brown.
-
Collect the organic layer. Repeat the extraction on the aqueous layer to maximize yield.
-
Combine the organic fractions and dry them in vacuo using a rotary evaporator to obtain a crude extract.
3. Chromatographic Cleanup (Amberlite™ XAD Resin):
-
Prepare a column with a suitable hydrophobic resin like Amberlite™ XAD-4 or XAD-16.
-
Equilibrate the column with an acidic aqueous buffer (e.g., 0.1 M Formic Acid).
-
Re-dissolve the crude extract in a minimal volume of the equilibration buffer (use a small amount of methanol to aid solubility if needed).
-
Load the sample onto the column.
-
Wash Step: Wash the column extensively with the equilibration buffer to remove polar, non-specifically bound impurities.
-
Elution Step: Elute the this compound using a high percentage of organic solvent, such as 90-100% methanol. Collect fractions.
-
Analyze fractions for the presence of this compound using the Arnow assay or by checking absorbance at characteristic wavelengths.[13][14]
Visualization of Workflows and Concepts
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for non-specific binding.
Caption: Specific vs. Non-Specific molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. HPLC separation of this compound and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of Ferric this compound Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
optimizing culture conditions for maximal enterobactin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for maximal enterobactin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a high-affinity siderophore, a small molecule that binds iron with extremely high affinity, produced by Gram-negative bacteria like Escherichia coli and Salmonella typhimurium.[1][2] It plays a crucial role in bacterial iron acquisition, especially in iron-limited environments such as a host organism, making it a key factor in bacterial virulence.[3][4] Due to its potent iron-chelating properties, this compound is also being explored for various biotechnological and medical applications, including the development of novel antimicrobial strategies.[3]
Q2: What are the key factors influencing this compound production?
A2: The primary factor is iron availability; low iron concentrations induce the expression of the ent genes responsible for this compound biosynthesis.[3] Other critical factors include media composition (carbon and nitrogen sources), pH, temperature, and aeration.[5][6][7]
Q3: How is this compound biosynthesis regulated?
A3: this compound synthesis is tightly regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, the Fur-Fe2+ complex represses the transcription of the ent operon.[3][8] Under iron-limiting conditions, this repression is lifted. Additionally, the small RNA RyhB is involved in post-transcriptional regulation, downregulating siderophore production under certain conditions.[3]
Q4: What is the general pathway for this compound biosynthesis?
A4: this compound is synthesized from chorismate, a precursor from the shikimate pathway.[1][9] A series of enzymes encoded by the ent genes (entA, entB, entC, entD, entE, entF) convert chorismate into 2,3-dihydroxybenzoic acid (DHB), which is then coupled to L-serine. Three of these DHB-serine molecules are cyclized to form the final this compound molecule.[1][9][10]
Troubleshooting Guide
Issue: Low or No this compound Production
| Potential Cause | Troubleshooting Steps |
| Iron Contamination in Media | Use iron-free minimal media. All glassware should be acid-washed to remove trace iron.[11] Use high-purity water and reagents. |
| Inappropriate Media Composition | Optimize media components. Studies have shown that succinate as a carbon source can enhance production.[5][7] Glycerol has also been shown to be a better carbon source than glucose under most conditions.[6] Tryptophan may have a negative effect on production.[5][7] Ensure adequate phosphate concentrations.[5][7] |
| Suboptimal pH | Adjust the pH of the culture medium. This compound production can be pH-dependent, with different optimal pH values for different siderophores produced by the same strain. For E. coli Nissle 1917, this compound production was observed over a range of pH values.[6] |
| Inadequate Aeration | Optimize shaking speed (agitation) to ensure sufficient aeration.[5][7] this compound production is generally favored under aerobic conditions.[12] |
| Incorrect Incubation Temperature | Ensure the incubation temperature is optimal for the specific bacterial strain being used. While 37°C is common for E. coli, some strains may have different optimal temperatures for siderophore production.[6] |
| Genetic Mutation in the ent Operon | Sequence the ent genes of your bacterial strain to check for any mutations that might impair the function of the biosynthetic enzymes. |
| Issues with Quantification Assay | Verify the accuracy of your quantification method (e.g., CAS assay, Arnow assay). Run positive and negative controls. Ensure reagents are fresh and properly prepared. |
Quantitative Data Summary
Table 1: Optimized Conditions for this compound Production by E. coli OQ866153 [5][7][13]
| Parameter | Optimized Value |
| Succinate | 0.3 g/L |
| Tryptophan | 0 g/L |
| Na2HPO4 | 6 g/L |
| CaCl2 | 0.1 g/L |
| Agitation | 150 RPM |
| KH2PO4 | 0.6 g/L |
Note: These values were determined using a Plackett-Burman design and response surface methodology and resulted in a significant increase in siderophore production units.
Experimental Protocols
Protocol 1: Quantification of this compound Production using the Chrome Azurol S (CAS) Liquid Assay
This protocol is adapted from the method described by Schwyn and Neilands (1987). The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the CAS dye.
Materials:
-
CAS dye solution
-
HDTMA (hexadecyltrimethylammonium bromide) solution
-
FeCl3 solution
-
Shuttle solution (optional, for some modifications)
-
Bacterial culture supernatant (cell-free)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the CAS assay solution:
-
Mix the CAS dye, HDTMA, and FeCl3 solutions in the correct proportions as described in the original protocol.
-
The final solution should be blue.
-
-
Culture Preparation:
-
Grow the bacterial strain in an appropriate iron-limited medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Filter-sterilize the supernatant to ensure it is cell-free.
-
-
Assay:
-
In a 96-well plate, mix equal volumes of the bacterial supernatant and the CAS assay solution (e.g., 100 µL of supernatant + 100 µL of CAS solution).[14]
-
As a reference (Ar), mix an equal volume of uninoculated iron-limited medium with the CAS assay solution.[14]
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes to 2 hours).[14][15]
-
-
Measurement:
-
Calculation:
Protocol 2: Detection of Catechol-type Siderophores using the Arnow Assay
This protocol is based on the method described by Arnow (1937) and is specific for detecting catechol-containing compounds like this compound.[8]
Materials:
-
0.5 N HCl
-
Nitrite-molybdate reagent (10 g NaNO2 and 10 g Na2MoO4·2H2O in 100 mL distilled water)
-
1 N NaOH
-
Bacterial culture supernatant
-
Spectrophotometer
Procedure:
-
To 1 mL of the culture supernatant, add the following reagents in sequence:
-
1 mL of 0.5 N HCl
-
1 mL of nitrite-molybdate reagent
-
1 mL of 1 N NaOH
-
-
A pink to reddish color will develop in the presence of catechols.
-
After 10 minutes, measure the absorbance at 510 nm.
-
Quantify the concentration by comparing the absorbance to a standard curve prepared with 2,3-dihydroxybenzoic acid (DHB).[8]
Visualizations
Caption: this compound Biosynthesis Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental factors influence the production of this compound, salmochelin, aerobactin, and yersiniabactin in Escherichia coli strain Nissle 1917 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Siderophore Detection assay [protocols.io]
- 12. Less is more: this compound concentration dependency in copper tolerance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Siderophore production [bio-protocol.org]
- 16. 2.12. Siderophores Detection [bio-protocol.org]
addressing matrix effects in LC-MS analysis of enterobactin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of enterobactin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects in LC-MS are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[3][4] When analyzing this compound from complex biological samples like bacterial culture supernatants or plasma, matrix components such as salts, residual media components, and other metabolites can interfere with the analysis.
Q2: I am observing a lower than expected signal for my this compound standard in my sample matrix compared to the pure solvent. What could be the cause?
A2: This is a classic sign of ion suppression. Co-eluting compounds from your sample matrix are likely competing with this compound for ionization in the MS source. Common culprits in bacterial culture media include complex organic molecules and salts. To confirm this, you can perform a post-extraction spike experiment where you compare the signal of a known amount of this compound spiked into an extracted blank matrix sample versus the signal of the same amount in a clean solvent. A significantly lower signal in the matrix confirms ion suppression.
Q3: My this compound peak shape is poor (e.g., tailing, splitting). Is this a matrix effect?
A3: Poor peak shape can be a manifestation of matrix effects, although other chromatographic issues could also be the cause.[5] Matrix components can interact with the analyte and the stationary phase, leading to distorted peak shapes.[5] Additionally, issues like column contamination, an inappropriate injection solvent, or a degraded column can also lead to poor peak shapes.
Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective:
-
Efficient Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used.
-
Chromatographic Separation: Optimizing your LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Use of Internal Standards: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration curves in a blank matrix that is similar to your samples can help to compensate for consistent matrix effects.
Q5: What type of sample preparation is recommended for analyzing this compound from bacterial culture supernatants?
A5: For bacterial cultures, two common and effective methods are:
-
Liquid-Liquid Extraction (LLE): After acidifying the supernatant, this compound can be extracted into an organic solvent like ethyl acetate.[6] This is a relatively simple and cost-effective method.
-
Solid-Phase Extraction (SPE): Using a reversed-phase (e.g., C18) or a polymer-based (e.g., Amberlite XAD) sorbent is a highly effective way to clean up and concentrate this compound.[7][8] The sample is loaded onto the cartridge, washed to remove interferences, and then this compound is eluted with an organic solvent.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the LC-MS analysis of this compound.
Problem: Low or No this compound Signal
Caption: Troubleshooting workflow for low or no this compound signal.
Problem: Inconsistent Results and Poor Reproducibility
High variability in your results is often a strong indicator of inconsistent matrix effects.
-
Assess Sample-to-Sample Variability: Analyze multiple independent blank matrix samples to understand the baseline variability of the matrix.
-
Evaluate Internal Standard Performance: If you are using an internal standard, check its response across all samples. A highly variable IS response points to inconsistent matrix effects.
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is followed precisely for every sample. Small variations in extraction time, solvent volumes, or pH can lead to variability.
-
Implement a Robust Internal Standard: The most effective way to correct for variable matrix effects is to use a stable isotope-labeled internal standard for this compound. This will co-elute and experience the same ionization suppression or enhancement as the analyte, providing reliable normalization.
Quantitative Data Summary
The following tables provide an overview of typical performance data for common sample preparation methods used in this compound analysis. Note that actual values will vary depending on the specific matrix, LC-MS system, and protocol used.
Table 1: Comparison of Sample Preparation Methods for this compound
| Parameter | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) | Solid-Phase Extraction (XAD Resin) |
| Typical Recovery | 60-85% | 85-98% | 80-95% |
| Matrix Effect Reduction | Moderate | High | High |
| Throughput | Low to Medium | High (with automation) | Medium |
| Cost per Sample | Low | Medium | Medium |
| Primary Advantage | Simplicity and low cost. | High recovery and excellent cleanup. | Good for a broad range of siderophores. |
Table 2: Illustrative Matrix Effect Data for this compound in Bacterial Culture Supernatant
| Method | Analyte Response (Matrix vs. Solvent) | Calculated Matrix Effect |
| No Cleanup (Dilute and Shoot) | 35% | -65% (Significant Suppression) |
| Liquid-Liquid Extraction | 70% | -30% (Moderate Suppression) |
| Solid-Phase Extraction (C18) | 90% | -10% (Minimal Suppression) |
| SPE with SIL-IS Correction | Normalized Ratio ≈ 1.0 | Compensated |
Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Bacterial Supernatant
This protocol is adapted from methodologies described for siderophore extraction.[6]
-
Sample Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Collect the supernatant.
-
Acidification: Transfer 10 mL of the supernatant to a glass tube. Acidify to approximately pH 2 by adding concentrated HCl or trifluoroacetic acid (TFA). This step protonates the catechol groups of this compound, making it more soluble in organic solvents.
-
Internal Standard Spiking: If using an internal standard, spike it into the acidified supernatant at this stage.
-
Extraction: Add 5 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at a lower speed (e.g., 2,000 x g for 5 minutes) to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer with another 5 mL of ethyl acetate and combine the organic extracts.
-
Drying: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
-
Analysis: The sample is now ready for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline for using C18 SPE cartridges.
Caption: A typical workflow for solid-phase extraction of this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge run dry.
-
Sample Preparation: Collect and acidify the bacterial supernatant as described in the LLE protocol (steps 1-2).
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other highly polar impurities that did not retain on the sorbent.
-
Elution: Elute the bound this compound from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a small, known volume of the initial LC mobile phase, as described in the LLE protocol (steps 8-9).
-
Analysis: The sample is now ready for LC-MS analysis.
Protocol 3: Suggested LC-MS Parameters for this compound Analysis
These are starting parameters that may require optimization for your specific instrument and application.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis:
-
Full Scan: m/z 150-1000 for initial method development.
-
Targeted Analysis (SIM or MRM):
-
This compound Precursor Ion: [M+H]⁺ ≈ m/z 670.4
-
This compound Fragment Ions: m/z 446.1 (linear dimer), m/z 224.0 (linear monomer).[7]
-
-
-
Key MS Parameters to Optimize: Capillary voltage, source temperature, gas flows (nebulizer, drying gas).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Growth of Enterobactin Auxotrophs
This guide is designed for researchers, scientists, and drug development professionals encountering issues with the growth of enterobactin auxotrophic bacterial strains. The following frequently asked questions (FAQs), troubleshooting tables, and detailed experimental protocols will help diagnose and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: My this compound biosynthesis mutant (e.g., entA, entB, entC, entD, entE, or entF) is showing poor or no growth in minimal medium. What is the primary cause?
Poor growth of this compound biosynthesis mutants in iron-limited minimal medium is the expected phenotype. These strains are unable to synthesize this compound, a high-affinity siderophore essential for scavenging iron from the environment.[1][2][3] Without this compound, the bacteria cannot acquire sufficient iron for essential cellular processes, leading to growth arrest.
Q2: I've supplemented the medium with this compound, but my auxotroph still isn't growing well. What could be the problem?
There are several potential reasons for this:
-
Inadequate this compound Concentration: The concentration of supplemented this compound may be too low to support optimal growth or too high, which can be toxic under certain conditions, for instance in the presence of copper.[4][5]
-
This compound Degradation: this compound solutions can be unstable, especially if not stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Mutation in Uptake or Utilization Pathway: The strain may have an additional mutation in the this compound uptake pathway (e.g., fepA, fepB, fepD, fepG) or the iron-release pathway (e.g., fes).[2][6] If the cell can't transport the ferric-enterobactin complex into the cytoplasm or release the iron from it, supplementation will be ineffective.
-
Incorrect Medium Composition: The medium may contain components that chelate iron, making it unavailable even with this compound supplementation. Conversely, if the minimal medium has sufficient contaminating iron, the growth defect of the auxotroph may be masked.
Q3: My tolC mutant grows poorly in minimal medium. Is this related to this compound?
Yes, poor growth of tolC mutants in iron-limiting minimal medium is often due to the toxic accumulation of this compound in the periplasm.[7] TolC is part of a major efflux pump system, and in its absence, newly synthesized this compound cannot be efficiently secreted. This periplasmic accumulation can impair cell morphology and growth. Supplementing the medium with iron can often restore normal growth to tolC mutants.[7]
Q4: Can oxidative stress affect the growth of my this compound auxotroph?
Yes, this compound plays a role in protecting against oxidative stress, independent of its iron-scavenging function.[4][6] Mutants unable to produce, take up, or hydrolyze this compound are often more susceptible to oxidative damage from agents like hydrogen peroxide or paraquat.[6] The protective effect requires this compound to be internalized and hydrolyzed in the cytoplasm.[6]
Q5: How can I confirm that my mutant's growth defect is specifically due to a lack of this compound biosynthesis?
You can perform a cross-feeding assay. This involves growing your mutant strain in proximity to a wild-type strain on an iron-limited agar plate. The wild-type strain will secrete this compound, which can diffuse through the agar and be taken up by the mutant, restoring its growth. A zone of enhanced growth of the mutant around the wild-type streak is indicative of a functional this compound uptake system in the mutant and confirms that the growth defect is due to a lack of this compound production.
Troubleshooting Common Growth Issues
| Observed Problem | Potential Cause | Recommended Action | Expected Outcome |
| No growth of biosynthesis mutant (entA-F) in minimal medium. | Inability to synthesize this compound to acquire iron. | Supplement the medium with purified this compound (1-10 µM). | Growth should be restored to near wild-type levels. |
| Poor growth of biosynthesis mutant despite this compound supplementation. | 1. Suboptimal this compound concentration. 2. Degraded this compound. 3. Secondary mutation in uptake (fep) or iron-release (fes) genes. | 1. Titrate this compound concentration (e.g., 0.1, 1, 10, 50 µM). 2. Prepare fresh this compound solution. 3. Sequence key uptake/release genes or perform a complementation assay. | 1. Optimal growth is restored at a specific concentration. 2. Fresh this compound restores growth. 3. Identification of secondary mutation. |
| Poor growth and abnormal morphology of tolC mutant in minimal medium. | Toxic accumulation of this compound in the periplasm. | Supplement the medium with a readily available iron source (e.g., 50 µM FeCl₃). | Normal growth and cell morphology are restored. |
| Hypersensitivity of mutant to oxidative stress (e.g., H₂O₂). | Lack of intracellular this compound for radical scavenging. | Supplement the medium with a reducing agent like ascorbic acid (e.g., 5 mM).[6] | Sensitivity to oxidative stress is reduced. |
| Wild-type strain shows poor growth in "iron-free" minimal medium. | The medium still contains trace amounts of iron that are being chelated by components of the medium, or the medium is too iron-deplete for even the wild-type to thrive. | Add a controlled, low concentration of an iron source (e.g., 0.5 µM FeCl₃). | Growth of the wild-type is improved. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of purified this compound.
Materials:
-
Purified this compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of purified this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][8]
Protocol 2: Quantification of Catechol Production (Arnow Assay)
This colorimetric assay quantifies the total amount of catechol compounds (including this compound and its precursors) in a culture supernatant.[1][3]
Materials:
-
Bacterial culture supernatant
-
0.5 N HCl
-
Nitrite-molybdate reagent (10% w/v sodium nitrite, 10% w/v sodium molybdate)
-
1 N NaOH
-
Spectrophotometer
Procedure:
-
Grow bacterial cultures in an appropriate medium (e.g., iron-limited M9 medium) for 24 hours at 37°C with aeration.
-
Centrifuge the culture to pellet the cells.
-
Transfer 0.5 mL of the cell-free supernatant to a clean tube.
-
Add 0.5 mL of 0.5 N HCl and mix.
-
Add 0.5 mL of the nitrite-molybdate reagent and mix. A yellow-orange color will develop.
-
Add 0.5 mL of 1 N NaOH and mix. The solution will turn red in the presence of catechols.
-
Measure the absorbance at 515 nm using a spectrophotometer.
-
Quantify the catechol concentration by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid (DHBA).
Protocol 3: this compound Cross-Feeding Assay
This assay helps determine if a mutant's growth defect is due to a lack of this compound production.
Materials:
-
Iron-limited agar plates (e.g., M9 minimal agar)
-
Wild-type bacterial strain
-
This compound auxotroph mutant strain
-
Sterile inoculating loops or toothpicks
Procedure:
-
Using a sterile inoculating loop, streak the wild-type strain in a single line across the center of an iron-limited agar plate.
-
Using another sterile loop, streak the this compound auxotroph mutant strain perpendicular to the wild-type streak, starting close to the wild-type streak but not touching it.
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe the growth of the mutant strain. A zone of enhanced growth ("satellite" colonies) of the mutant in the vicinity of the wild-type streak indicates that the mutant is able to utilize the this compound secreted by the wild-type strain.
Visualizing Key Pathways and Workflows
Caption: this compound Biosynthesis Pathway in E. coli.
Caption: Ferric-Enterobactin Uptake and Iron Release.
Caption: Troubleshooting workflow for poor growth.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Less is more: this compound concentration dependency in copper tolerance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Less is more: this compound concentration dependency in copper tolerance and toxicity [frontiersin.org]
- 6. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A genome-wide screen reveals the involvement of this compound-mediated iron acquisition in Escherichia coli survival during copper stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electroporation for Enterobactin Mutant Generation
Welcome to the technical support center for optimizing electroporation parameters, specifically tailored for generating enterobactin mutants in Enterobacter species. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing electroporation efficiency in Enterobacter?
A1: The success of electroporation is multifactorial. Key parameters that significantly impact efficiency include the electric field strength (voltage), pulse duration, the concentration and purity of the plasmid DNA, the competency of the bacterial cells, and the composition of the recovery medium.[1][2] Optimizing the voltage and pulse length is crucial to balance cell viability and DNA uptake.[3]
Q2: I am not getting any transformants. What are the likely causes and solutions?
A2: A complete lack of transformants is a common issue with several potential causes. First, verify the viability of your competent cells by transforming them with a control plasmid (e.g., pUC19) to ensure they are capable of being transformed.[4] Next, confirm that the antibiotic selection on your plates is appropriate for your plasmid and at the correct concentration.[5] Issues with the plasmid DNA, such as low concentration or the presence of contaminants like salts from ligation reactions, can also lead to failure.[6] Consider purifying your plasmid DNA before electroporation.[4] Finally, ensure your electroporation settings are within the optimal range for Enterobacter. Arcing during the pulse, which can be caused by excessive salt, will also lead to no transformants.[4][7]
Q3: My transformation efficiency is very low. How can I improve it?
A3: Low efficiency can be improved by systematically optimizing several parameters. Ensure your Enterobacter cells are harvested during the mid-exponential growth phase for preparing competent cells.[8] The concentration of plasmid DNA is also critical; while too little DNA will result in few transformants, excessive amounts can be toxic to cells.[9] Experiment with a range of DNA concentrations to find the optimal amount. The recovery step after electroporation is also vital. Using a rich medium like SOC and allowing sufficient recovery time (at least 1 hour) enables the cells to repair membrane damage and express the antibiotic resistance gene.[10]
Q4: How does the plasmid DNA concentration affect electroporation success?
A4: Plasmid DNA concentration has a direct relationship with transformation efficiency, up to a saturation point.[9][11] Increasing the DNA concentration generally leads to a higher number of transformants.[11][12] However, very high concentrations of DNA can negatively impact cell viability and transformation efficiency.[9] It is recommended to perform a titration experiment to determine the optimal DNA concentration for your specific Enterobacter strain and plasmid.
Q5: What is the importance of the recovery step after electroporation?
A5: The recovery step is critical for cell survival and successful transformation. The electrical pulse creates temporary pores in the cell membrane, making the cells fragile.[10] A post-pulse incubation in a rich, non-selective medium allows the cell membrane to reseal.[13] This period also allows the cells to express the antibiotic resistance gene encoded on the plasmid, which is necessary for their survival on selective media.[10] The duration and medium for recovery can be optimized; typically, a 1-hour incubation at 37°C in a rich medium like SOC is effective.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Colonies | Inefficient or non-viable competent cells. | Prepare fresh competent cells and test their efficiency with a control plasmid.[4][14] |
| Incorrect antibiotic selection. | Verify the antibiotic resistance marker on your plasmid and use the correct antibiotic at the appropriate concentration on your plates.[5] | |
| Plasmid DNA is of poor quality or low concentration. | Purify the plasmid DNA to remove salts and other inhibitors.[6] Quantify the DNA and use an optimal amount. | |
| Arcing during electroporation. | Ensure the DNA solution is low in salt concentration. Desalting the DNA preparation can prevent arcing.[7] | |
| Low Number of Colonies | Suboptimal electroporation parameters. | Optimize the voltage and pulse duration. Perform a series of electroporations with varying field strengths.[15][16] |
| Cells harvested at the wrong growth phase. | Prepare competent cells from a culture in the mid-exponential growth phase (OD600 of 0.4-0.6).[8] | |
| Insufficient recovery time or inadequate recovery medium. | Extend the recovery period to 1.5-2 hours and use a rich medium like SOC.[10] | |
| Plasmid is large or has difficult-to-express genes. | For large plasmids, electroporation is generally more effective than chemical transformation.[5] Ensure the gene of interest is not toxic to the host. | |
| High Cell Death (Low Viability on Control Plates) | Electroporation settings are too harsh. | Reduce the voltage or pulse duration. High field strength can lead to irreversible cell damage.[3] |
| Impurities in the competent cell preparation. | Ensure thorough washing of the cells with sterile, ice-cold 10% glycerol to remove all traces of growth media.[17] | |
| Bubbles in the cuvette. | Ensure there are no air bubbles in the cell-DNA mixture before applying the pulse, as this can cause arcing.[4] |
Quantitative Data Summary
Table 1: Effect of Plasmid DNA Concentration on Transformation Efficiency
| Plasmid Concentration (ng/µL) | Transformation Efficiency (CFU/µg DNA) | Cell Viability (%) | Reference |
| 0.1 | 1.5 x 10^5 | 85 | [9] |
| 1 | 8.2 x 10^6 | 82 | [9] |
| 10 | 2.1 x 10^8 | 75 | [9] |
| 100 | 5.5 x 10^8 | 68 | [9] |
| 1000 | 3.1 x 10^8 | 55 | [9] |
Table 2: Optimization of Electroporation Voltage
| Voltage (kV) | Field Strength (kV/cm) for 0.2 cm cuvette | Transformation Efficiency (CFU/µg DNA) | Cell Viability (%) | Reference |
| 1.5 | 7.5 | 2.3 x 10^7 | 90 | [15] |
| 2.0 | 10.0 | 1.1 x 10^8 | 78 | [15] |
| 2.5 | 12.5 | 4.5 x 10^8 | 65 | [18] |
| 3.0 | 15.0 | 2.9 x 10^8 | 45 | [2] |
Experimental Protocols
Protocol 1: Preparation of Electrocompetent Enterobacter Cells
-
Inoculate a single colony of Enterobacter from a fresh agar plate into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
The next morning, inoculate 500 mL of pre-warmed LB broth with the overnight culture to an initial OD600 of approximately 0.05.
-
Incubate at 37°C with vigorous shaking (250 rpm) until the culture reaches an OD600 of 0.4-0.6.[8]
-
Rapidly cool the culture flask on ice for 20-30 minutes. From this point forward, all steps must be performed on ice or in a pre-chilled centrifuge (4°C).[17][19]
-
Transfer the culture to pre-chilled centrifuge bottles and harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in an equal volume of sterile, ice-cold 10% glycerol.
-
Repeat the centrifugation and washing steps two more times with ice-cold 10% glycerol.[17]
-
After the final wash, resuspend the cell pellet in a final volume of 1-2 mL of ice-cold 10% glycerol.
-
Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and immediately freeze them in liquid nitrogen. Store at -80°C until use.[20]
Protocol 2: Electroporation of Enterobacter
-
Thaw an aliquot of electrocompetent Enterobacter cells on ice.
-
Add 1-5 µL of your plasmid DNA construct (containing the desired mutation for this compound synthesis genes like entB or entC) to the thawed cells. Gently mix by flicking the tube.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (0.1 or 0.2 cm gap). Avoid introducing air bubbles.[4]
-
Wipe the outside of the cuvette and place it into the electroporation chamber.
-
Apply a single electrical pulse. Optimal settings for Enterobacter are typically around 2.5 kV, 25 µF, and 200 Ω.[18]
-
Immediately after the pulse, add 1 mL of pre-warmed SOC medium to the cuvette and gently resuspend the cells.[18]
-
Transfer the cell suspension to a microcentrifuge tube and incubate at 37°C for 1-2 hours with gentle shaking to allow for recovery and expression of the antibiotic resistance marker.[10]
-
Plate appropriate dilutions of the cell suspension onto selective LB agar plates containing the relevant antibiotic.
-
Incubate the plates overnight at 37°C.
Visualizations
Caption: Experimental workflow for generating this compound mutants via electroporation.
Caption: Troubleshooting decision tree for electroporation experiments.
References
- 1. High efficiency transformation of E. coli by high voltage electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Electroporation Conditions for Introducing Heterologous DNA into Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. neb.com [neb.com]
- 5. goldbio.com [goldbio.com]
- 6. neb.com [neb.com]
- 7. goldbio.com [goldbio.com]
- 8. The influence of the growth phase of enteric bacteria on electrotransformation with plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Electroporation of DNA and Protein into Confluent and Differentiated Epithelial Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
- 14. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - CZ [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Frontiers | Characterization of Enterobacter cloacae complex clinical isolates: comparative genomics and the role of the efflux pump AcrAB-TolC over-expression and NDM-1 production [frontiersin.org]
- 19. health.uconn.edu [health.uconn.edu]
- 20. Preparation of electrocompetent E. coli cells – Protein Expression and Purification Core Facility [embl.org]
strategies to enhance the stability of enterobactin in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enterobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical issue?
This compound is a siderophore—a small, high-affinity iron-chelating molecule—produced by many Gram-negative bacteria like E. coli to acquire iron, which is essential for their survival and growth. It has the highest known binding affinity for ferric iron (Fe³⁺), with a stability constant of 10⁴⁹ M⁻¹. This makes it a subject of intense research for applications in antimicrobial drug development (e.g., "Trojan horse" strategies) and iron overload therapies.
However, the very mechanism that makes this compound effective for bacteria is also the source of its instability in experimental settings. The molecule is designed to be degraded inside the bacterial cell to release the scavenged iron. This inherent instability poses a significant challenge for researchers who need to maintain its structural integrity and activity in solution for experiments.
Q2: What are the primary causes of this compound degradation in solution?
This compound degradation in solution is primarily driven by two mechanisms:
-
Enzymatic Hydrolysis: In biological systems, the esterase enzyme Fes specifically recognizes and hydrolyzes the trilactone backbone of this compound.[1][2] This cleavage is the primary mechanism for intracellular iron release.[3] Even trace contamination with bacterial esterases in a sample can lead to rapid degradation. The apo (iron-free) form of this compound is also susceptible to enzymatic hydrolysis.[1]
-
pH-Dependent Hydrolysis and Structural Rearrangement: The trilactone ester bonds of the this compound backbone are susceptible to base-catalyzed hydrolysis, making the molecule unstable at alkaline pH. Conversely, at acidic pH (below ~6), the ferric-enterobactin complex undergoes protonation. This leads to a coordination shift from a stable tris-catecholate complex to a less stable tris-salicylate complex, which facilitates iron release and reduces the complex's stability.[3]
Q3: How can I chemically modify this compound to increase its stability?
While direct modification can be complex, understanding nature's strategies and synthetic approaches provides options:
-
Glycosylation: In some pathogenic bacteria, this compound is naturally glycosylated to form salmochelins. This modification helps evade host defense proteins but can also alter physical properties.
-
Synthetic Analogs: Researchers have developed synthetic analogs of this compound that replace the hydrolyzable serine-trilactone backbone with more robust scaffolds (e.g., TRENCAM). These analogs are not susceptible to hydrolysis by the Fes esterase but may have different iron-binding kinetics and biological activity.[3]
-
Stereoisomer Modification: The Fes esterase is stereospecific and can only cleave the natural tri-L-serine backbone of this compound. Synthetic D-enterobactin is not a substrate for Fes and is therefore resistant to this primary degradation pathway, though it may not be biologically active in all contexts.[4]
Troubleshooting Guide
Problem: My ferric-enterobactin solution is rapidly losing its characteristic red color and activity.
This common issue indicates that the ferric-enterobactin complex is degrading or releasing its iron. Follow these steps to troubleshoot the problem.
Step 1: Check the pH of Your Solution
Cause: The stability of the ferric-enterobactin complex is highly dependent on pH. At pH values below 6, the complex becomes protonated, leading to a less stable structure and subsequent iron release.[3] At alkaline pH, the trilactone backbone is susceptible to base-catalyzed hydrolysis.
Solution:
-
Immediately measure the pH of your stock and working solutions.
-
Maintain the pH in a neutral to slightly acidic range (pH 6.5-7.5) for optimal stability of the ferric complex.
-
Use a well-buffered solution (e.g., HEPES, MOPS) at a concentration sufficient to resist pH changes. When preparing the complex, avoid titrating from a low pH to a high pH to prevent base-catalyzed hydrolysis.[3]
Step 2: Evaluate Potential Enzymatic Contamination
Cause: Contamination with bacterial esterases (like Fes) can rapidly hydrolyze the this compound backbone.[2] This is a common issue if this compound was purified from bacterial cultures.
Solution:
-
Ensure all glassware and buffers are sterile.
-
If possible, use this compound purified using methods that eliminate enzymatic carryover.
-
Consider adding a broad-spectrum protease/esterase inhibitor to your solution if compatible with your downstream application, but test for interference first.
-
Store purified this compound in solutions and conditions that inhibit enzyme activity (e.g., frozen, at an appropriate pH).
Step 3: Control the Storage Temperature
Cause: Chemical hydrolysis, even at optimal pH, is a temperature-dependent reaction. Storing solutions at room temperature or 4°C for extended periods can lead to gradual degradation.
Solution:
-
For short-term storage (hours to a few days), keep solutions on ice (0°C) or at 4°C.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the molecule and affect solution pH.
Problem: My iron-free (apo) this compound solution shows multiple peaks on HPLC.
Cause: Apo-enterobactin is also susceptible to hydrolysis, which can be catalyzed by enzymes or pH extremes. The additional peaks likely correspond to the linear monomer, dimer, and trimer degradation products.[5][6]
Solution:
-
Follow the same pH and temperature control strategies as for ferric-enterobactin.
-
Purify the apo-enterobactin using RP-HPLC immediately before use to isolate the intact cyclic molecule.
-
Handle solutions with care, as apo-enterobactin can be less stable than the ferric complex under certain conditions. Studies have shown that some esterases hydrolyze the apo form more rapidly than the iron-bound form.[1]
Data & Protocols
Quantitative Data Summary
Table 1: Effect of pH on the Reduction Potential of Ferric-Enterobactin. The reduction potential (E¹/₂) indicates the ease with which Fe³⁺ can be reduced to Fe²⁺, leading to its release. A more negative potential signifies a more stable Fe³⁺ complex.
| pH | Reduction Potential (E¹/₂) vs. NHE | Reference |
| >10 | -986 mV | [7] |
| 7.4 | -790 mV | (See note) |
| 7.0 | -750 mV (estimated) | [7] |
| 6.0 | -570 mV | (See note) |
| Note: Values for pH 7.4 and 6.0 are widely cited in literature stemming from foundational electrochemical studies. |
Table 2: Relative Enzymatic Hydrolysis Rates of this compound and its Ferric Complex. This table compares the activity of different bacterial esterases on apo (iron-free) and ferric (iron-bound) this compound. Rates are relative and highlight substrate preference.
| Enzyme | Substrate | Relative Hydrolysis Rate | Key Finding | Reference |
| Fes | Apo-Enterobactin | High | Fes readily hydrolyzes the iron-free form. | [1] |
| Fes | Ferric-Enterobactin | ~100-fold slower than apo | Iron binding significantly stabilizes the backbone against Fes hydrolysis. | [1] |
| IroD | Apo-Salmochelin | High | Specialized for modified siderophores. | [1] |
| IroD | Ferric-Salmochelin | ~100-fold slower than apo | Similar to Fes, iron binding confers stability. | [1] |
| IroE | Apo-Salmochelin | High | Specialized for modified siderophores. | [1] |
| IroE | Ferric-Salmochelin | Very Inefficient | Shows strong preference for the iron-free substrate. | [1] |
Key Experimental Protocols
Protocol 1: Quantification of this compound using the Arnow Assay
This colorimetric assay quantifies the presence of catechol moieties, which are characteristic of this compound.
Materials:
-
Sample containing this compound (e.g., culture supernatant).
-
0.5 M HCl
-
Nitrite-Molybdate Reagent: 10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O dissolved in 100 mL deionized water.
-
1 M NaOH
-
Spectrophotometer
Procedure:
-
To 1.0 mL of your sample, add the following reagents in order, mixing thoroughly after each addition.
-
Add 1.0 mL of 0.5 M HCl.
-
Add 1.0 mL of Nitrite-Molybdate reagent. The solution will turn yellow-green if catechols are present.
-
Add 1.0 mL of 1 M NaOH. The solution will turn a deep red color.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 510 nm.
-
Quantify the concentration by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[8]
Protocol 2: Assessing this compound Stability by RP-HPLC
This method separates intact this compound from its linear degradation products (trimer, dimer, monomer).[5][6]
Materials:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound samples, extracted from acidified culture fluid using ethyl acetate if necessary.[5]
Procedure:
-
Sample Preparation: Prepare your this compound solution in a suitable buffer. At defined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and stop any reaction by acidification or freezing.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B).
-
Inject the sample.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 70% B over 30 minutes).
-
Monitor the elution profile at a wavelength suitable for catechols (e.g., 254 nm or 316 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to intact this compound and its degradation products based on their retention times (typically, the cyclic form is more hydrophobic and elutes later than its linear counterparts).
-
Calculate the peak area for each compound at each time point.
-
Plot the decrease in the peak area of intact this compound over time to determine its stability under the tested conditions.
-
Visual Guides
Degradation and Stabilization Pathways
Caption: Logical overview of factors causing this compound degradation and key strategies for enhancement of its stability.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for quantitatively assessing the stability of this compound in solution over time.
References
- 1. In Vitro Characterization of Salmochelin and this compound Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic hydrolysis of trilactone siderophores: where chiral recognition occurs in this compound and bacillibactin iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC separation of this compound and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Siderophore electrochemistry: relation to intracellular iron release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Limitations of the CAS Assay for Enterobactin Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when quantifying the catecholate siderophore, enterobactin, using the Chrome Azurol S (CAS) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CAS assay for this compound quantification?
The CAS assay is a colorimetric method used for the detection and quantification of siderophores.[1] The assay is based on the competition for iron between a strong chelator, the dye Chrome Azurol S (in a complex with Fe(III) and a detergent such as hexadecyltrimethylammonium bromide - HDTMA), and the siderophore present in the sample.[1] When this compound, a powerful iron chelator, is present, it removes the iron from the dye complex. This results in a color change of the solution from blue to orange/purple, which can be measured spectrophotometrically at a wavelength of approximately 630 nm. The decrease in absorbance is proportional to the amount of siderophore present in the sample.
Q2: What are the primary limitations of the CAS assay for quantifying this compound?
While widely used, the CAS assay has several limitations:
-
Non-specificity: The CAS assay is a universal test for siderophores and is not specific to any particular type. It will react with any compound that has a higher affinity for iron than the CAS dye, leading to potential false positives from other iron-chelating molecules that are not this compound.
-
Toxicity of Reagents: The detergent HDTMA, a key component of the CAS reagent, can be toxic to some bacteria and fungi, potentially inhibiting their growth and, consequently, their siderophore production.
-
Interference from Media Components: Components of the growth medium, such as phosphates, can interfere with the assay by precipitating iron or interacting with the CAS reagent, leading to inaccurate results. High concentrations of nutrients in the media can also affect the assay's performance.
-
Variability in Siderophore-Iron Affinity: The assay's response can vary depending on the specific affinity of the siderophore for iron. While this compound has an exceptionally high affinity, other siderophores may show different levels of reactivity.
-
Semi-Quantitative Nature: While the liquid CAS assay can be quantitative, it often provides a semi-quantitative estimation of total siderophore production. For precise quantification of this compound, more specific methods are recommended.
Q3: Can the CAS assay distinguish between this compound and other types of siderophores?
No, the standard CAS assay cannot distinguish between different types of siderophores. It is a universal assay that detects the presence of iron-chelating molecules. To specifically identify and quantify this compound, which is a catecholate-type siderophore, it is necessary to use complementary assays such as the Arnow's or Rioux assay, or analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common problems encountered during this compound quantification using the CAS assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No color change or very weak color change observed, even when this compound production is expected. | 1. Low siderophore concentration: The amount of this compound produced is below the detection limit of the assay. 2. Interference from media: High phosphate concentrations in the medium can sequester iron, making it unavailable for chelation by this compound. 3. Incorrect pH: The pH of the assay solution is critical for the colorimetric reaction. 4. Degradation of this compound: this compound can be susceptible to degradation under certain conditions (e.g., high pH, presence of specific enzymes). | 1. Concentrate the culture supernatant before performing the assay. Optimize culture conditions (e.g., iron-limiting media) to enhance this compound production. 2. Use a minimal medium with a low phosphate concentration. It may be necessary to wash the cells and resuspend them in a minimal medium before the assay. 3. Ensure the pH of the CAS assay solution is correctly adjusted according to the protocol. 4. Perform the assay with fresh culture supernatants. Store samples at 4°C for short periods or freeze at -20°C or -80°C for long-term storage. |
| High background color change in the negative control (uninoculated medium). | 1. Presence of iron-chelating compounds in the medium: Some media components may have iron-chelating properties. 2. Contamination of glassware: Trace amounts of iron-chelating substances on glassware can interfere with the assay. | 1. Prepare a new batch of medium, ensuring high-purity reagents. Run a blank with each component of the medium to identify the source of interference. 2. Use acid-washed glassware to remove any potential contaminants. |
| Precipitation observed in the CAS reagent or after mixing with the sample. | 1. Incorrect preparation of the CAS reagent: The order of addition and mixing of the components is crucial. 2. High concentration of interfering substances in the sample: High levels of phosphates or other compounds in the culture supernatant can cause precipitation. | 1. Prepare the CAS reagent strictly following a validated protocol. Ensure all components are fully dissolved before mixing. 2. Dilute the culture supernatant before adding it to the CAS reagent. Perform a serial dilution to find the optimal concentration that does not cause precipitation. |
| Inconsistent or not reproducible results. | 1. Variability in culture conditions: Small changes in media composition, incubation time, or temperature can affect this compound production. 2. Pipetting errors: Inaccurate pipetting of reagents or samples can lead to significant variations. 3. Instability of the CAS reagent: The CAS reagent can degrade over time. | 1. Standardize all culture conditions and ensure they are consistent between experiments. 2. Use calibrated pipettes and ensure proper pipetting techniques. 3. Prepare fresh CAS reagent for each set of experiments or store it properly according to the protocol (e.g., protected from light, at 4°C). |
Overcoming CAS Assay Limitations: Alternative and Complementary Methods
To obtain more accurate and specific quantification of this compound, it is often necessary to employ methods that overcome the limitations of the CAS assay.
Workflow for this compound Quantification
The following diagram illustrates a recommended workflow for robust this compound quantification, starting with the general screening provided by the CAS assay and moving towards more specific and accurate methods.
Caption: A logical workflow for this compound analysis.
Quantitative Data Comparison
| Assay | Principle | Detection Wavelength | Specificity | Typical Limit of Detection | Advantages | Disadvantages |
| CAS Assay | Colorimetric (Iron competition) | ~630 nm | Low (Universal for siderophores) | Micromolar range | Simple, high-throughput screening | Non-specific, prone to interference |
| Arnow's Assay | Colorimetric (Nitration of catechols) | ~510 nm | High (Catechol-specific) | Micromolar range | Specific for catechols, relatively simple | Can be interfered with by other phenolic compounds |
| Rioux Assay | Colorimetric (Reduction of Fe³⁺ by catechols) | ~510 nm | High (Catechol-specific) | Sub-micromolar to micromolar range | More sensitive than Arnow's assay | More complex reagent preparation |
| HPLC | Chromatographic separation | UV detection (e.g., 210, 254, 310 nm) | Very High (Separates this compound from other compounds) | Nanomolar to micromolar range | Highly specific, accurate, and can quantify isomers | Requires specialized equipment and expertise, more time-consuming |
Experimental Protocols
Standard CAS Liquid Assay Protocol
This protocol is a standard method for the semi-quantitative determination of total siderophore production.
Reagents:
-
CAS Assay Solution:
-
Solution A: 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B: 72.9 mg of HDTMA in 40 mL of deionized water.
-
Solution C: 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
-
Shuttle Solution (Optional, for improved reactivity): 4.305 g of 5-sulfosalicylic acid in 50 mL of deionized water.
Procedure:
-
Slowly add Solution C to Solution A while stirring.
-
Slowly add Solution B to the mixture of A and C while stirring. The solution should turn dark blue.
-
Autoclave the final CAS assay solution and store it in a dark, sterile container.
-
In a microplate well, mix 100 µL of culture supernatant with 100 µL of CAS assay solution.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm.
-
Calculate the percentage of siderophore units as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample.
Arnow's Assay for Catechol Quantification
This assay is specific for the quantification of catechol-type siderophores like this compound.
Reagents:
-
0.5 N HCl
-
Nitrite-Molybdate Reagent: 10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O in 100 mL of deionized water.
-
1 N NaOH
Procedure:
-
To 1 mL of culture supernatant, add 1 mL of 0.5 N HCl.
-
Add 1 mL of Nitrite-Molybdate reagent and mix well. A yellow color will develop.
-
Add 1 mL of 1 N NaOH and mix well. The color will change to a stable reddish-orange.
-
Measure the absorbance at 510 nm.
-
Quantify the concentration of this compound using a standard curve prepared with 2,3-dihydroxybenzoic acid (DHBA).
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC provides a highly specific and accurate method for this compound quantification.
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
Acidify the supernatant to pH ~2.0 with concentrated HCl.
-
Extract the this compound from the acidified supernatant with an equal volume of ethyl acetate three times.
-
Pool the ethyl acetate fractions and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start with 5% acetonitrile, ramp to 95% acetonitrile over 20-30 minutes.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 210 nm, 254 nm, and 310 nm (catecholates have a characteristic absorbance spectrum).
-
Quantification: Integrate the peak area corresponding to the retention time of an this compound standard and quantify using a standard curve.
Logical Relationship of Assay Components
The following diagram illustrates the interaction of key components in the CAS assay.
Caption: Interaction of components in the CAS assay.
By utilizing this technical support guide, researchers can better navigate the challenges of this compound quantification, select the most appropriate methods for their research needs, and obtain more accurate and reliable data.
References
Validation & Comparative
A Comparative Analysis of Iron Binding Affinity: Enterobactin vs. Salmochelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the iron-chelating properties of two prominent catecholate siderophores: enterobactin and salmochelin. Both molecules are crucial for iron acquisition in various Gram-negative bacteria, including pathogenic species, making them significant targets in the development of novel antimicrobial strategies. This document outlines their respective iron binding affinities, supported by available data, details the experimental methods used for these measurements, and illustrates their distinct cellular uptake pathways.
Quantitative Comparison of Iron Binding Affinity
This compound is renowned for having the highest known affinity for ferric iron (Fe³⁺) among all known siderophores. Salmochelin, a C-glucosylated derivative of this compound, also exhibits high affinity for iron, a trait essential for its function. However, its primary biological significance lies in its ability to evade the host's innate immune system. Below is a summary of the available quantitative data.
| Parameter | This compound | Salmochelin | Reference |
| Formation Constant (K) | ~10^52 M⁻¹ | Not available in literature | [1] |
| Proton-Independent Stability Constant (K_f) | 10^49 M⁻¹ | Not available in literature | [2][3] |
| Dissociation Constant (K_D) | ~10⁻⁴⁹ M (10⁻³⁵ M at physiological pH) | Not available in literature | [4] |
| Affinity of Transporter for Ferric Complex (K_d) | FepA: 0.2 nM - 50 nMFepB: ~30 nM | SstD: 0.35 µM | [5] |
Note: While a precise formation or stability constant for the ferric-salmochelin complex is not readily found in published literature, its structural similarity to this compound implies a very high affinity for Fe³⁺. The primary focus of research on salmochelin has been its "stealth" capability to avoid sequestration by the host protein lipocalin-2.
Experimental Protocols for Determining Iron Binding Affinity
The determination of the exceptionally high stability constants of siderophores like this compound requires specialized techniques. The two primary methods employed are potentiometric titration and spectrophotometric competition assays.
Potentiometric Titration
This method directly measures the affinity of a ligand for a metal ion by monitoring changes in hydrogen ion concentration (pH) as a base is added to a solution containing the siderophore and the metal ion.
Detailed Methodology:
-
Preparation: All glassware must be rigorously cleaned with acid to remove any trace metal contaminants. High-purity water and reagents are essential. An inert atmosphere (e.g., argon) is maintained throughout the titration to prevent oxidation of the catechol moieties.
-
Titration Setup: A temperature-controlled titration vessel is equipped with a calibrated pH electrode, a burette for the addition of a standardized base (e.g., CO₂-free KOH), and an inlet for the inert gas.
-
Procedure:
-
A solution of the purified siderophore (e.g., this compound) at a known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl).
-
The solution is first titrated with the standardized base in the absence of the metal ion to determine the protonation constants (pKa values) of the ligand.
-
A second titration is performed on a solution containing the same concentration of the siderophore to which a precise amount of a standard ferric iron solution (e.g., FeCl₃ or Fe(ClO₄)₃) has been added.
-
The pH is recorded after each incremental addition of the base, allowing the system to reach equilibrium at each step.
-
-
Data Analysis: The titration curves (pH vs. volume of base added) for the ligand alone and the metal-ligand complex are analyzed using computer programs (e.g., HYPERQUAD). These programs refine the protonation and stability constants by fitting the experimental data to a model of all chemical species in equilibrium. The overall stability constant (β) is calculated from this data.
Spectrophotometric Competition Assay
Due to the extremely high stability of the ferric-enterobactin complex, direct measurement can be challenging. A competition assay, often using a chelator with a well-characterized and lower iron affinity like EDTA, is employed.
Detailed Methodology:
-
Principle: The siderophore (L) competes with a competing ligand (EDTA) for a limited amount of Fe³⁺. The equilibrium for this reaction is: Fe-EDTA + L ⇌ Fe-L + EDTA
-
Procedure:
-
Solutions of known concentrations of the ferric-siderophore complex and EDTA are prepared in a buffer at a constant pH (e.g., pH 7.4).
-
The mixture is allowed to reach equilibrium. The time to reach equilibrium must be predetermined and can be several hours or days.
-
The concentration of each ferric complex (Fe-L and Fe-EDTA) at equilibrium is determined using UV-Vis spectrophotometry by measuring the absorbance at wavelengths where the two complexes have distinct absorption maxima.
-
-
Data Analysis:
-
The equilibrium constant (K_comp) for the competition reaction is calculated from the concentrations of the species at equilibrium.
-
The conditional stability constant of the ferric-siderophore complex at that specific pH can be calculated using the known conditional stability constant of Fe-EDTA.
-
By knowing the protonation constants of the siderophore (determined by potentiometric titration), the pH-independent overall stability constant can be calculated.
-
Iron Uptake Signaling Pathways
While both this compound and salmochelin are used to acquire iron, their uptake pathways and interaction with the host immune system are distinct.
Caption: this compound iron uptake pathway and host protein interaction.
References
- 1. Availability of Ferritin-Bound Iron to Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Characterization of Salmochelin and this compound Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and salmochelin S4 inhibit the growth of Staphylococcus aureus [frontiersin.org]
A Functional Showdown: Enterobactin vs. Pyoverdine in Pseudomonas Iron Acquisition
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Iron is an essential nutrient for nearly all life, yet its bioavailability is extremely low in aerobic environments and within host organisms. To overcome this limitation, bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron chelators. The opportunistic pathogen Pseudomonas aeruginosa is notorious for its metabolic versatility and robust virulence, much of which is dependent on its ability to secure iron.
P. aeruginosa produces its own primary siderophore, pyoverdine, a key virulence factor. However, it can also exploit siderophores produced by other bacteria in a process known as "siderophore piracy."[1][2] A prime example of this is its ability to utilize enterobactin, the archetypal siderophore produced by Enterobacteriaceae like E. coli.[1][3] This guide provides a detailed functional comparison of these two critical siderophores in the context of Pseudomonas aeruginosa, supported by experimental data and methodologies.
At a Glance: Pyoverdine vs. This compound
The functional differences between pyoverdine and this compound in P. aeruginosa are rooted in their distinct chemical structures, iron affinities, and the specific genetic and regulatory systems the bacterium employs for their uptake.
| Feature | Pyoverdine | This compound |
| Producer Organism | Pseudomonas species | Enterobacteriaceae (E. coli, Salmonella, etc.) |
| Chemical Class | Mixed Type: Catechol-hydroxamate | Catecholate |
| Iron (Fe³⁺) Affinity Constant | Extremely high (Kₐ ≈ 10³² M⁻¹)[4][5] | Strongest known (K ≈ 10⁵² M⁻¹)[6][7][8] |
| Uptake in P. aeruginosa | Primary Receptor: FpvA[5][9][10]Secondary Receptor: FpvB[11] | Primary Receptor: PfeA[2][3][12]Secondary Receptor: PirA[13][14][15] |
| Signaling & Regulation | Cell-surface signaling cascade involving FpvA (receptor), FpvR (anti-sigma factor), and PvdS/FpvI (sigma factors)[11][16][17] | Periplasmic signaling via the PfeS/PfeR two-component system[12][18][19] |
| Iron Release Mechanism | Periplasmic; involves iron reduction[20] | Periplasmic; requires hydrolysis by PfeE esterase followed by iron reduction[3][21] |
| Role in P. aeruginosa Virulence | Major virulence factor, essential for establishing acute infections; also acts as a signaling molecule[20][22] | Contributes to fitness and competitiveness by allowing iron piracy from other microbes[1] |
Signaling and Uptake Pathways
The mechanisms by which P. aeruginosa recognizes and internalizes ferri-pyoverdine and ferri-enterobactin are distinct, reflecting their different origins. Pyoverdine uptake is regulated by a cell-surface signaling system, while this compound uptake is controlled by a periplasmic two-component system.
The binding of ferri-pyoverdine to its primary outer membrane receptor, FpvA, initiates a signaling cascade.[16] This signal is transduced to the inner membrane anti-sigma factor FpvR, leading to the release of the sigma factor PvdS into the cytoplasm.[16][17] PvdS then activates the transcription of genes required for both pyoverdine biosynthesis and the expression of the FpvA receptor itself, creating a positive feedback loop.[9][11]
In contrast, the ferri-enterobactin complex is transported across the outer membrane by the PfeA or PirA receptors into the periplasm.[3][13][15] Here, the complex is detected by the inner membrane sensor kinase PfeS, which then phosphorylates the cytoplasmic response regulator PfeR.[12][18][19] Phosphorylated PfeR activates the transcription of the pfeA gene, increasing the number of receptors available for uptake.[12][18] Iron release requires the periplasmic esterase PfeE to first hydrolyze the this compound backbone.[21]
Experimental Protocols
The functional comparison of siderophores relies on a set of established biochemical and microbiological assays. The following are detailed protocols for key experiments.
Experimental Workflow: Siderophore-Mediated Iron Uptake
The general process for measuring siderophore-dependent iron uptake follows a standardized workflow, from preparing the bacterial cells to quantifying the internalized iron.
Protocol 1: Siderophore Production (CAS Agar Plate Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores based on their ability to remove iron from a dye complex, resulting in a color change.[23][24]
-
Principle: The CAS dye forms a stable, blue-colored complex with Fe³⁺. Siderophores, with their higher affinity for iron, will chelate the iron from the dye, releasing the free dye and causing the color to change from blue to orange/yellow.[24]
-
Reagents & Media:
-
Procedure (Qualitative):
-
Prepare the CAS assay solution by slowly mixing the CAS, FeCl₃, and HDTMA solutions.
-
Autoclave the desired growth medium agar and cool to ~50°C.
-
Aseptically add the CAS assay solution to the molten agar (typically a 1:9 ratio), mix gently to avoid bubbles, and pour into petri plates.[25][27] The final medium should be blue.
-
Spot-inoculate the test strain onto the center of the CAS agar plate.
-
Incubate at the appropriate temperature (e.g., 28-37°C) for 24-72 hours.
-
-
Interpretation: Siderophore production is indicated by the formation of an orange or yellow halo around the bacterial growth against the blue background. The diameter of the halo can be used for semi-quantitative comparison.[26]
Protocol 2: Catechol-Type Siderophore Quantification (Arnow's Assay)
Arnow's assay is a specific colorimetric method to detect and quantify catechol-containing compounds like this compound.[26][28][29]
-
Principle: Under acidic conditions, nitritemolybdate reagent reacts with the catechol moiety. A subsequent shift to alkaline conditions develops a characteristic red color, the intensity of which is proportional to the catechol concentration.
-
Reagents:
-
Procedure:
-
Quantification: Compare the absorbance of the sample to a standard curve prepared using known concentrations of DHBA or purified this compound.
Protocol 3: Siderophore-Mediated Iron Uptake (⁵⁵Fe Assay)
This assay directly measures the transport of iron into bacterial cells, mediated by a specific siderophore.
-
Principle: Bacteria are incubated with a siderophore complexed with radioactive iron (⁵⁵Fe). The amount of iron transported into the cells is quantified by measuring the cell-associated radioactivity.
-
Reagents & Equipment:
-
⁵⁵FeCl₃ solution.
-
Purified siderophore (pyoverdine or this compound).
-
Iron-deficient culture medium and uptake buffer (e.g., M9 salts).
-
Scintillation counter and scintillation fluid.
-
Membrane filtration apparatus or microcentrifuge.
-
-
Procedure:
-
Grow P. aeruginosa to mid-log phase in an iron-deficient medium to induce the expression of siderophore uptake systems.
-
Harvest the cells by centrifugation, wash twice with ice-cold uptake buffer, and resuspend to a known cell density (e.g., OD₆₀₀ of 1.0).
-
Prepare the ⁵⁵Fe-siderophore complex by incubating ⁵⁵FeCl₃ with a slight molar excess of the siderophore for at least 1 hour at room temperature.
-
Initiate the uptake assay by adding the ⁵⁵Fe-siderophore complex (e.g., to a final concentration of 500 nM) to the cell suspension.[31] Incubate at 37°C with shaking.
-
At various time points (e.g., 5, 10, 20, 30 minutes), withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm filter. Wash the filter rapidly with cold buffer to remove non-internalized ⁵⁵Fe.
-
Alternatively, stop the reaction by rapid centrifugation, remove the supernatant, and wash the cell pellet.[32]
-
Place the filter or the resuspended cell pellet into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Controls: A crucial control involves running a parallel assay in the presence of an energy poison like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which disrupts the proton motive force required for TonB-dependent transport.[31] Radioactivity in the CCCP-treated sample represents non-specific binding and should be subtracted from the test samples.
-
Data Analysis: The counts per minute (CPM) are converted to moles of iron using the specific activity of the ⁵⁵Fe, and the uptake rate is typically expressed as pmol of Fe per minute per 10⁹ cells.[8]
Conclusion
Both pyoverdine and this compound are formidable iron chelators, but they play different strategic roles for Pseudomonas aeruginosa. Pyoverdine is an endogenously produced, indispensable weapon for virulence, tightly regulated through a sophisticated feedback loop to match production with need.[16][22] this compound, while possessing an even higher affinity for iron, represents an opportunistic tool.[6][7] The ability of P. aeruginosa to pirate this compound via a distinct and independently regulated uptake system showcases its remarkable adaptability and competitive prowess in polymicrobial environments.[13][19] Understanding the functional nuances of these two siderophore systems is critical for developing novel antimicrobial strategies, such as "Trojan horse" antibiotics that exploit these very uptake pathways to deliver lethal cargo into the pathogen.[33]
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. The complex of ferric-enterobactin with its transporter from Pseudomonas aeruginosa suggests a two-site model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of iron-depriving pyoverdines against human opportunistic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of pyoverdines [microbialcell.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Availability of Ferritin-Bound Iron to Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of Ferric this compound Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FpvA Receptor Involvement in Pyoverdine Biosynthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. PfeR, an this compound-responsive activator of ferric this compound receptor gene expression in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pseudomonas aeruginosa pirA gene encodes a second receptor for ferrithis compound and synthetic catecholate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. academic.oup.com [academic.oup.com]
- 16. pnas.org [pnas.org]
- 17. High affinity iron uptake by pyoverdine in Pseudomonas aeruginosa involves multiple regulators besides Fur, PvdS, and FpvI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PfeR, an this compound-responsive activator of ferric this compound receptor gene expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pnas.org [pnas.org]
- 21. ora.ox.ac.uk [ora.ox.ac.uk]
- 22. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Siderophore Detection assay [protocols.io]
- 26. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Use of Blue Agar CAS Assay for Siderophore Detection | Semantic Scholar [semanticscholar.org]
- 28. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 29. dc.etsu.edu [dc.etsu.edu]
- 30. Siderophore production [bio-protocol.org]
- 31. Phenotypic Adaption of Pseudomonas aeruginosa by Hacking Siderophores Produced by Other Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Tracking Uptake and Metabolism of Xenometallomycins Using a Multi-Isotope Tagging Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Siderophore-dependent iron uptake systems as gates for antibiotic Trojan horse strategies against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic Enterobactin Analogs Versus Native Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Enterobactin, a cyclic triserine lactone, is the most potent siderophore produced by many Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, to sequester ferric iron (Fe³⁺) from their environment.[1][2] Its exceptionally high affinity for iron (K = 10⁵² M⁻¹) makes the this compound-mediated iron uptake system a fascinating and well-studied pathway.[1] This high efficiency has also made it a target for the development of synthetic analogs. These analogs are designed not only to understand the intricacies of iron transport but also to be exploited as vehicles for delivering antimicrobial agents or imaging probes into pathogenic bacteria, a strategy often referred to as the "Trojan Horse" approach.[3]
This guide provides an objective comparison of the biological activities of prominent synthetic this compound analogs with the native form, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of this compound and Its Analogs
The biological efficacy of synthetic analogs is often evaluated by their ability to promote bacterial growth under iron-deficient conditions, which reflects their capacity to be recognized and utilized by the bacterial iron uptake machinery. The following table summarizes key quantitative data from comparative studies.
| Compound/Analog | Organism(s) | Biological Activity Metric | Key Findings |
| Native this compound (Ent) | E. coli, P. aeruginosa, C. jejuni | Growth Promotion / Iron Uptake | Gold standard for iron acquisition; efficiently promotes growth in siderophore-deficient mutant strains under iron limitation.[3][4] |
| EntKL | E. coli, P. aeruginosa | Growth Promotion | A biomimetic analog designed with an attachment point for cargo. It exhibits a potent, concentration-dependent growth-promoting effect similar to natural this compound.[4][5] |
| EntKL-Cargo Conjugates | E. coli, P. aeruginosa | Growth Promotion & Cargo Delivery | Four different cargo-conjugates restored growth in E. coli, and six restored growth in P. aeruginosa, demonstrating successful delivery of molecules into the cytosol.[3][5] |
| MECAM | E. coli | Iron Transport | Transported across the outer membrane at a rate similar to native this compound but showed very poor iron delivery into the cytoplasm.[6][7] |
| Minimal Synthetic Chelators | C. jejuni | Growth Promotion | Small, synthetic iron chelators based on this compound fragments provided ferric iron with equal or greater efficiency than native this compound.[8][9] |
| (AcO)EntKL-Muraymycin Conjugate | Efflux-deficient E. coli | Antibacterial Activity | The conjugate showed significantly improved antibacterial activity compared to the parent muraymycin drug, demonstrating the effectiveness of the siderophore-drug conjugate approach.[10][11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the comparative data. The following diagrams, rendered using Graphviz, illustrate the key pathways and workflows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02084F [pubs.rsc.org]
- 6. Escherichia coli iron this compound uptake monitored by Mössbauer spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Escherichia coli iron this compound uptake monitored by Moessbauer spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 8. Design, solid-phase synthesis and evaluation of this compound analogs for iron delivery into the human pathogen Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, solid-phase synthesis and evaluation of this compound analogs for iron delivery into the human pathogen Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 11. Synthesis of an Antimicrobial this compound-Muraymycin Conjugate for Improved Activity Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Enterobactin in Bacterial Virulence: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial pathogenesis is paramount. Among the myriad of virulence factors, the siderophore enterobactin stands out as a crucial player in the ability of many Gram-negative bacteria to cause disease. This guide provides a comparative analysis of the role of this compound in the virulence of key pathogens, supported by experimental data from animal models.
This compound is a high-affinity siderophore that scavenges iron from the host environment, a critical process for bacterial survival and proliferation in the iron-limited milieu of an infected host. By sequestering iron, this compound not only fuels bacterial growth but also contributes to the evasion of host immune defenses. This guide will delve into the experimental evidence validating this compound's role as a virulence factor, focusing on Salmonella typhimurium, Escherichia coli, and Klebsiella pneumoniae.
Comparative Virulence of this compound Mutants in Animal Models
The most direct way to assess the contribution of a specific factor to virulence is to compare the pathogenicity of a wild-type strain with an isogenic mutant lacking the factor of interest. In the context of this compound, this typically involves creating knockout mutants in the genes responsible for its biosynthesis, such as entB or entA.
Salmonella typhimurium
Salmonella typhimurium, a leading cause of gastroenteritis, heavily relies on this compound for its virulence. Animal studies have demonstrated a significant attenuation of mutants unable to produce this siderophore.
| Strain | Genotype | LD50 (CFU) in Mice | Fold Attenuation | Reference |
| SR-11 | Wild-type | <10 | - | [1] |
| 96-1 | ent mutant | >1 x 10^3 | >100 | [1] |
As the data indicates, the inability to produce this compound results in a dramatic increase in the 50% lethal dose (LD50), signifying a substantial reduction in virulence.[1]
Escherichia coli
Escherichia coli, a versatile pathogen responsible for a wide range of infections from urinary tract infections (UTIs) to sepsis, also utilizes this compound as a key virulence factor. While specific LD50 comparison data for this compound mutants in publicly available literature is limited, studies consistently show that mutants defective in this compound synthesis or uptake are attenuated in mouse models of infection. For instance, E. coli strains with entB deletions exhibit reduced iron acquisition and attenuated virulence in animal models.[2]
Klebsiella pneumoniae
Klebsiella pneumoniae, a notorious nosocomial pathogen, employs multiple siderophores, including this compound. While this compound is produced by most strains, its relative importance can vary depending on the presence of other iron acquisition systems like yersiniabactin and aerobactin.[3] In a murine pneumonia model, an this compound-producing (Ent+) strain was shown to be an opportunistic pathogen that caused severe, disseminated disease in mice lacking the immune protein lipocalin 2 (which sequesters this compound).[4] However, in the presence of other siderophores like yersiniabactin, the role of this compound in virulence can be less pronounced in certain infection models.[4] Studies on bacterial load in the lungs of mice infected with K. pneumoniae have shown that siderophore systems are crucial for establishing infection.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key in vivo experiments are provided below.
Determination of 50% Lethal Dose (LD50)
The LD50 is a standard measure of the virulence of a pathogen.
Protocol:
-
Bacterial Culture Preparation: Grow wild-type and mutant bacterial strains to mid-logarithmic phase in appropriate broth medium. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS to a desired concentration.
-
Animal Model: Use a suitable animal model, such as 6- to 8-week-old female BALB/c mice.
-
Infection: Divide the mice into groups and infect them intraperitoneally (or via another relevant route) with serial dilutions of the bacterial suspensions. A control group should receive sterile PBS.
-
Monitoring: Observe the animals for a set period (e.g., 14 days) and record mortality.
-
LD50 Calculation: Calculate the LD50 using a statistical method such as the Reed-Muench method.[5]
Competitive Index (CI) Assay
The CI assay is a sensitive method to compare the relative virulence of a mutant strain to its wild-type counterpart in a mixed infection.
Protocol:
-
Strain Preparation: Grow wild-type and mutant strains separately to mid-log phase. The strains should be distinguishable, for example, by antibiotic resistance markers that do not affect virulence.
-
Inoculum Preparation: Mix the wild-type and mutant strains in a 1:1 ratio. Plate a sample of the inoculum on selective and non-selective agar to determine the precise input ratio.
-
Infection: Infect a cohort of animals with the mixed bacterial suspension.
-
Bacterial Recovery: At a predetermined time point post-infection, euthanize the animals and homogenize relevant organs (e.g., spleen, liver).
-
Enumeration: Plate serial dilutions of the organ homogenates on selective and non-selective media to determine the number of wild-type and mutant bacteria.
-
CI Calculation: The competitive index is calculated as the ratio of mutant to wild-type bacteria recovered from the animal, normalized to the input ratio. A CI of <1 indicates that the mutant is attenuated.[6][7]
Bacterial Load Quantification in Organs
This assay measures the ability of a pathogen to colonize and proliferate in different host tissues.
Protocol:
-
Infection: Infect groups of animals with either the wild-type or the mutant strain.
-
Tissue Harvest: At specific time points post-infection, euthanize the animals and aseptically remove target organs (e.g., spleen, liver, lungs).
-
Homogenization: Weigh the organs and homogenize them in a known volume of sterile PBS.
-
Plating and Incubation: Plate serial dilutions of the tissue homogenates onto appropriate agar plates. Incubate the plates until colonies are visible.
-
CFU Calculation: Count the number of colony-forming units (CFU) and calculate the bacterial load per gram of tissue.[8]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs can provide a clearer understanding of the role of this compound in virulence.
Caption: this compound biosynthesis and transport pathway.
Caption: Regulation of the this compound operon by the Fur repressor.
Caption: Workflow of key in vivo virulence assays.
References
- 1. Enterochelin (this compound): virulence factor for Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Klebsiella pneumoniae Yersiniabactin Promotes Respiratory Tract Infection through Evasion of Lipocalin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Ferric this compound Transporter Fep Is Required for Persistent Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis of Enterobactin and Other Siderophores in Co-culture
For researchers, scientists, and drug development professionals, understanding the intricate interplay of microbial iron acquisition in co-culture systems is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of enterobactin and other siderophores, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable analytical approach.
The analysis of siderophores—small, high-affinity iron-chelating compounds produced by microorganisms—in complex co-culture environments presents unique analytical challenges. Mass spectrometry (MS) has emerged as a powerful tool for the sensitive and specific detection and quantification of these crucial molecules. This guide will delve into the performance of various MS platforms, sample preparation techniques, and quantitative strategies, with a focus on this compound, a well-characterized catecholate siderophore, and other common siderophores.
Performance Comparison of Mass Spectrometry Platforms
Choosing the right mass spectrometry platform is critical for achieving the desired sensitivity, resolution, and throughput. The following table summarizes the performance characteristics of commonly used MS techniques for siderophore analysis. While exact limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrument, matrix, and siderophore, this table provides a general comparison based on available literature.
| Mass Spectrometry Technique | Typical Siderophores Analyzed | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This compound, Ferrioxamines, Pyoverdines, Salmochelins, Yersiniabactin | Low nM to pM range | Low nM to pM range | High sensitivity and specificity, excellent for complex mixtures, enables chromatographic separation of isomers.[1] | Requires extensive method development, potential for matrix effects. |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) | All classes of siderophores | Sub-nM to pM range | Sub-nM to pM range | High mass accuracy for confident identification, resolves isotopic fine structure.[2][3][4] | Higher instrument cost, data files can be large and complex. |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | This compound, Ferrioxamines, Ferrichromes | Low pmol range | Low pmol range | High throughput, rapid analysis, tolerant to some salts. | Lower resolution and mass accuracy compared to HRMS, potential for ion suppression in complex mixtures. |
| Direct Infusion Mass Spectrometry (DIMS) | Primarily for screening known siderophores | Higher than LC-MS | Higher than LC-MS | Very high throughput, minimal sample preparation. | Suffers from significant ion suppression, not suitable for complex mixtures or isomer separation. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible results. Below are generalized protocols for the extraction and analysis of siderophores from bacterial co-cultures.
Protocol 1: Siderophore Extraction from Bacterial Co-culture Supernatant
This protocol outlines a common method for extracting siderophores from the liquid medium of a bacterial co-culture.
Materials:
-
Bacterial co-culture grown in iron-limited medium
-
Centrifuge
-
0.22 µm sterile filters
-
Ethyl acetate or other suitable organic solvent (for liquid-liquid extraction)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid or trifluoroacetic acid
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Harvesting the Supernatant: Centrifuge the co-culture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the bacterial cells.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cells and debris.
-
Extraction Method Selection:
-
Liquid-Liquid Extraction: This method is suitable for less polar siderophores like this compound.
-
Acidify the supernatant to pH ~2-3 with a suitable acid (e.g., HCl).
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness using a rotary evaporator or vacuum concentrator.
-
-
Solid-Phase Extraction (SPE): This method is versatile and can be optimized for different siderophores.
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the filtered supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the siderophores with methanol or a methanol/water mixture.
-
Evaporate the eluate to dryness.
-
-
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for MS analysis.
Protocol 2: Quantitative Analysis using Stable Isotope Dilution Assay (SIDA)
For accurate quantification, especially in complex matrices like co-culture media, a stable isotope dilution assay is the gold standard.[5][6] This involves spiking a known amount of a stable isotope-labeled internal standard of the target siderophore into the sample prior to extraction.
Procedure:
-
Spiking: Add a known concentration of the stable isotope-labeled siderophore standard (e.g., ¹³C- or ¹⁵N-labeled this compound) to the co-culture supernatant before the extraction process.
-
Extraction: Follow the extraction protocol as described in Protocol 1.
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for both the native (light) and the labeled (heavy) siderophore.
-
The transition for the native siderophore will be from its precursor ion to a specific product ion.
-
The transition for the labeled siderophore will be from its isotopically shifted precursor ion to the same or a correspondingly shifted product ion.
-
-
Quantification: The concentration of the native siderophore in the sample is determined by the ratio of the peak areas of the native and labeled siderophores, referenced against a calibration curve.[6] This method effectively corrects for matrix effects and variations in extraction recovery.[5][6]
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the processes involved in siderophore analysis, the following diagrams have been generated using Graphviz.
Caption: General workflow for the mass spectrometry-based analysis of siderophores from a bacterial co-culture.
Caption: Simplified signaling pathways of siderophore-mediated iron uptake and interaction in a bacterial co-culture.
Conclusion
The mass spectrometric analysis of siderophores in co-culture is a dynamic and powerful approach to understanding microbial interactions and competition for essential nutrients. The choice of analytical platform and methodology should be guided by the specific research question, the siderophores of interest, and the available instrumentation. For high-confidence identification and quantification, high-resolution mass spectrometry coupled with stable isotope dilution is the recommended approach. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers embarking on the analysis of these fascinating microbial metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
comparative iron chelation efficiency of enterobactin and deferoxamine
A comprehensive guide to the iron chelation efficiencies of two prominent siderophores, providing researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.
In the critical process of iron acquisition and management, two chelators have distinguished themselves: the bacterial siderophore Enterobactin and the clinically utilized Deferoxamine. This guide provides an objective comparison of their iron chelation performance, drawing upon available experimental data to inform researchers in drug development and related fields.
At a Glance: Key Performance Indicators
The iron chelation efficiency of a compound is determined by several key parameters, including its binding affinity for iron, its ability to remove iron from host proteins like transferrin and ferritin, and its efficacy in promoting iron excretion in vivo.
| Parameter | This compound | Deferoxamine |
| Iron (Fe³⁺) Binding Affinity (log K) | ~52[1] | ~30.6[2] |
| Iron Removal from Transferrin | Preferentially removes iron from the N-terminal site.[3] | Less effective at direct removal; often requires a shuttle mechanism.[4][5] |
| Iron Removal from Ferritin | Rapidly and efficiently removes iron.[6] | Removes iron, with a mechanism often involving autophagy.[7][8] |
| In Vivo Iron Clearance | Limited direct comparative data available. | Clinically used to promote urinary and fecal iron excretion.[9][10] |
In-Depth Analysis: Iron Removal from Host Proteins
The ability of a chelator to access and sequester iron from the body's primary iron-binding proteins, transferrin and ferritin, is a crucial indicator of its potential therapeutic efficacy.
Transferrin Iron Removal
This compound has been shown to directly remove iron from transferrin, with a preference for the N-terminal iron-binding site.[3] In contrast, deferoxamine is significantly less effective at directly mobilizing iron from transferrin.[4][5] Its clinical efficacy in this regard often relies on the presence of other small chelators that can act as intermediaries or "shuttles" to facilitate the transfer of iron from transferrin to deferoxamine.[5]
Ferritin Iron Removal
This compound is highly efficient at removing iron from ferritin, the body's primary iron storage protein.[6] Studies have demonstrated its ability to rapidly release iron from the ferritin core. The mechanism of iron removal by deferoxamine from ferritin is more complex and has been shown to involve the induction of autophagy, a cellular process where components are degraded within lysosomes.[7][8] While effective, this indirect mechanism may have different kinetic profiles compared to the direct chelation by this compound.
Visualizing the Mechanisms
To better understand the distinct ways in which these two chelators interact with iron, the following diagrams illustrate their chelation mechanisms and a general workflow for their comparative evaluation.
References
- 1. Reductive release of ferritin iron: a kinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlas-medical.com [atlas-medical.com]
- 4. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Suspended Droplet Microextraction Method for Spectrophotometric Determination of Serum Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid release of iron from ferritin by siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Kinetics and efficacy of deferoxamine in iron-overloaded hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron removal by desferrioxamine in patients on chronic hemodialysis--kinetic study and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Formidable Bond: Characterizing Enterobactin-Iron Binding
For Researchers, Scientists, and Drug Development Professionals
Enterobactin's affinity for ferric iron (Fe³⁺) is one of the strongest known in nature, with a formation constant (Kₐ) estimated to be around 10⁵² M⁻¹. This extraordinary binding affinity makes this compound a key player in microbial iron acquisition and a target of interest in the development of novel antimicrobial agents. However, this same high affinity presents a significant challenge for direct characterization by many biophysical techniques, including Isothermal Titration Calorimetry (ITC). This guide provides a comparative overview of methodologies used to study this powerful interaction, with a focus on the practical limitations of ITC and the utility of alternative approaches.
The Challenge of Measuring an Ultra-Tight Interaction with ITC
Isothermal Titration Calorimetry directly measures the heat change (enthalpy, ΔH) that occurs upon binding, allowing for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and entropy (ΔS). However, the success of an ITC experiment is highly dependent on the "c-window," a dimensionless parameter calculated as c = n * [M] * Kₐ, where [M] is the concentration of the macromolecule in the cell. For an accurate determination of Kₐ, the c-value should ideally be between 1 and 1000.
Given the astronomical Kₐ of the this compound-iron interaction, the c-value would be far outside this optimal range, even at the lowest detectable concentrations. This results in a binding isotherm that is essentially rectangular, indicating a stoichiometric titration where every injection of iron is completely bound by this compound until saturation. While such an experiment would confirm a very high affinity, it would not yield a precise Kₔ value.
Alternative Methodologies for High-Affinities
Due to the limitations of ITC for the direct measurement of this compound-iron binding, researchers have turned to alternative and indirect methods to quantify this interaction and the binding of the resulting ferric-enterobactin complex to its receptors.
Comparison of Techniques
| Technique | Parameter(s) Measured | Typical System Studied | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Kₐ, Kₔ, ΔH, ΔS, n | Ferric-enterobactin binding to receptors (e.g., FepA, Siderocalin) | Provides a complete thermodynamic profile in a single experiment. | Not suitable for direct measurement of this compound-iron binding due to extremely high affinity. |
| Fluorescence Spectroscopy | Kₔ | Ferric-enterobactin binding to receptors. | High sensitivity, can be used at low concentrations. | Requires an intrinsic or extrinsic fluorophore whose signal changes upon binding. Indirect measurement of affinity. |
| UV-Vis Spectrophotometry | Formation constant (β) | This compound-iron complex formation. | Direct measurement of complex formation by monitoring changes in absorbance. | Less sensitive than fluorescence methods. Can be complex to analyze in the presence of multiple species. |
| Filter Binding Assays | Kₔ | Ferric-enterobactin binding to receptors. | Simple and rapid method for determining binding affinity. | Non-equilibrium method, potential for protein denaturation on the filter. |
Experimental Protocols
Isothermal Titration Calorimetry (General Protocol)
While not suitable for direct this compound-iron binding, ITC is a valuable tool for studying the interaction of the ferric-enterobactin complex with its binding partners.
-
Sample Preparation:
-
The protein (e.g., FepA, Siderocalin) is extensively dialyzed against the desired buffer to ensure buffer matching.
-
The ligand (ferric-enterobactin) is prepared in the final dialysis buffer.
-
All solutions are degassed immediately prior to use to prevent bubble formation in the calorimeter.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The ferric-enterobactin solution is loaded into the injection syringe.
-
A series of small, precisely measured injections of the ligand are made into the sample cell while the temperature is held constant.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, n).
-
Fluorescence Spectroscopy
This technique is often used to measure the binding of ferric-enterobactin to its receptor proteins by monitoring changes in intrinsic protein fluorescence (e.g., from tryptophan residues).
-
Sample Preparation:
-
A solution of the receptor protein is prepared in a suitable buffer.
-
A stock solution of ferric-enterobactin is prepared.
-
-
Fluorescence Titration:
-
The fluorescence emission spectrum of the protein solution is recorded.
-
Small aliquots of the ferric-enterobactin solution are added to the protein solution.
-
The fluorescence emission is recorded after each addition until no further change is observed.
-
-
Data Analysis:
-
The change in fluorescence intensity at a specific wavelength is plotted against the concentration of ferric-enterobactin.
-
The resulting binding curve is fitted to a binding equation to determine the dissociation constant (Kₔ).
-
UV-Vis Spectrophotometry
This method can be used to determine the formation constant of the ferric-enterobactin complex by monitoring the appearance of its characteristic charge-transfer bands in the visible region.
-
Sample Preparation:
-
Solutions of this compound and a ferric iron salt (e.g., FeCl₃) are prepared in a buffer of known pH.
-
-
Spectrophotometric Titration:
-
The UV-Vis spectrum of the this compound solution is recorded.
-
Increasing amounts of the ferric iron solution are added to the this compound solution.
-
The UV-Vis spectrum is recorded after each addition.
-
-
Data Analysis:
-
The absorbance at a wavelength corresponding to the ferric-enterobactin complex is plotted against the concentration of added iron.
-
The data are analyzed using appropriate equilibrium models to calculate the formation constant.
-
Visualizing the Methodologies
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Caption: Comparison of methods for studying this compound-iron interactions.
Confirming Enterobactin Production in Bacterial Mutants: A Comparative Guide to LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, accurately confirming and quantifying the production of the siderophore enterobactin in bacterial mutants is crucial for understanding iron acquisition mechanisms and developing novel antimicrobial strategies. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative colorimetric assays for this purpose, supported by experimental data and detailed protocols.
The primary method for definitive confirmation and quantification of this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This powerful technique offers high sensitivity and specificity, allowing for the separation and identification of this compound from other molecules in a complex bacterial supernatant. However, alternative methods such as the Arnow assay and the Chrome Azurol S (CAS) assay provide simpler, more rapid, though less specific, means of detecting catecholate and total siderophore production, respectively.
Comparative Analysis of this compound Detection Methods
| Feature | LC-MS | Arnow Assay | CAS Assay |
| Specificity | High (confirms molecular weight) | Moderate (detects catechol groups) | Low (detects general siderophore activity) |
| Sensitivity | High | Moderate | Moderate |
| Quantification | Absolute and Relative | Semi-quantitative | Semi-quantitative |
| Throughput | Lower | High | High |
| Expertise Required | High | Low | Low |
| Equipment Cost | High | Low | Low |
Quantitative Comparison of this compound Production in E. coli Wild-Type and ent Mutants by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) analysis provides a precise method for quantifying this compound production. In wild-type Escherichia coli, this compound is readily detected in culture supernatants under iron-limiting conditions. However, in mutants with disruptions in the this compound biosynthesis pathway (ent genes), production is significantly reduced or completely abolished.
The following table summarizes expected quantitative LC-MS results for this compound production in various E. coli mutants compared to the wild-type strain. The data is presented as relative this compound abundance, where the wild-type is set to 100%.
| Bacterial Strain | Genotype | Relative this compound Production (%) | Expected LC-MS Observation |
| Wild-Type | ent+ | 100 | Clear this compound peak at the expected m/z |
| entA mutant | ΔentA | < 1 | No detectable this compound peak |
| entB mutant | ΔentB | < 1 | No detectable this compound peak[1] |
| entC mutant | ΔentC | < 1 | No detectable this compound peak[2] |
| entD mutant | ΔentD | < 1 | No detectable this compound peak |
| entE mutant | ΔentE | < 1 | No detectable this compound peak |
| entF mutant | ΔentF | < 1 | No detectable this compound peak |
| ahpC mutant | ΔahpC | Significantly Reduced | A much smaller this compound peak compared to wild-type[3] |
Visualizing the this compound Biosynthesis Pathway and LC-MS Workflow
To better understand the impact of mutations on this compound production and the process of its detection, the following diagrams illustrate the key pathways and workflows.
Experimental Protocols
Protocol 1: LC-MS for this compound Quantification
This protocol provides a general framework for the quantification of this compound from bacterial culture supernatants. Optimization of specific parameters may be required depending on the instrumentation used.
-
Culture Preparation: Grow wild-type and mutant bacterial strains in an iron-depleted minimal medium to induce siderophore production. Incubate for 24-48 hours with shaking.
-
Sample Collection: Centrifuge the bacterial cultures to pellet the cells. Carefully collect the supernatant, which contains the secreted this compound.
-
Extraction:
-
Acidify the supernatant to a pH of ~2.0 with concentrated HCl.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate.
-
Collect the organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase to maximize recovery.
-
Pool the organic phases.
-
-
Sample Preparation for LC-MS:
-
Evaporate the ethyl acetate extract to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[4]
-
A typical gradient might be a linear increase from 5% to 95% mobile phase B over several minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the protonated molecule of this compound ([M+H]⁺) at an m/z of approximately 670.6.
-
For confirmation, perform tandem MS (MS/MS) to observe characteristic fragment ions.[5]
-
-
-
Quantification:
-
Generate a standard curve using purified this compound of known concentrations.
-
Integrate the peak area of the this compound signal in the samples and compare it to the standard curve to determine the concentration.
-
Protocol 2: Arnow Assay for Catechol Detection
This colorimetric assay is a rapid method for the semi-quantitative detection of catechol-containing compounds like this compound.[6][7][8][9][10]
-
Reagent Preparation:
-
Reagent A: 0.5 N HCl
-
Reagent B (Nitrite-Molybdate): Dissolve 10 g of sodium nitrite and 10 g of sodium molybdate in 100 mL of deionized water.
-
Reagent C: 1 N NaOH
-
-
Assay Procedure:
-
To 1 mL of bacterial culture supernatant, add 1 mL of Reagent A and mix.
-
Add 1 mL of Reagent B and mix.
-
Add 1 mL of Reagent C and mix. The solution will turn a reddish color in the presence of catechols.
-
-
Measurement:
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
A standard curve can be prepared using known concentrations of a catechol-containing compound like 2,3-dihydroxybenzoic acid (DHBA) for semi-quantification.
-
Protocol 3: Chrome Azurol S (CAS) Assay for Total Siderophore Detection
The CAS assay is a universal method for detecting siderophore production based on the competition for iron between the siderophore and the CAS dye.[11][12][13][14][15]
-
CAS Agar Plate Preparation:
-
Prepare a CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ in a buffered solution.
-
Autoclave a minimal media agar and cool to 50°C.
-
Mix the CAS assay solution with the molten agar and pour into petri dishes. The plates will be blue.
-
-
Assay Procedure:
-
Spot a small volume of the bacterial culture onto the center of the CAS agar plate.
-
Incubate the plates at the appropriate growth temperature for 24-72 hours.
-
-
Observation:
-
Siderophore production is indicated by the formation of a color change from blue to orange/yellow around the bacterial colony. The diameter of this halo can be used as a semi-quantitative measure of siderophore production.
-
Conclusion
The choice of method for confirming this compound production in bacterial mutants depends on the specific research question and available resources. LC-MS stands as the gold standard for its specificity and quantitative power, making it indispensable for definitive confirmation and detailed comparative studies. The Arnow and CAS assays, while less specific, offer valuable, high-throughput alternatives for initial screening and qualitative assessment of catechol and total siderophore production, respectively. By employing these methods, researchers can effectively characterize the impact of genetic mutations on this critical iron acquisition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 7. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dc.etsu.edu [dc.etsu.edu]
- 10. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siderophore Detection assay [protocols.io]
- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Blue Agar CAS Assay for Siderophore Detection | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Growth Promotion of Enterobactin and Its Linear Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bacterial growth-promoting capabilities of the cyclic siderophore enterobactin and its linear degradation products. The information presented is supported by experimental data to assist researchers in understanding the nuances of iron acquisition mediated by these molecules.
Introduction to this compound and Its Catabolites
This compound is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the environment, a crucial process for their survival and proliferation.[1][2] With an exceptionally high affinity for Fe³⁺, this compound is a key player in bacterial iron acquisition.[2] Once inside the bacterial cell, the iron-laden this compound is hydrolyzed by the esterase Fes, releasing the iron and breaking down the cyclic this compound into its linear components: a trimer, dimer, and monomer of 2,3-dihydroxybenzoyl-L-serine (DHBS).[3] These linear degradation products are not merely waste; they also function as siderophores, capable of binding and transporting iron to support bacterial growth.[4]
Comparative Analysis of Growth Promotion
While this compound is the most potent of these siderophores, its linear degradation products still exhibit significant growth-promoting activity. The following table summarizes the key differences in their function and efficacy.
| Feature | This compound | Linear Trimer (DHBS)₃ | Linear Dimer (DHBS)₂ | Linear Monomer (DHBS) |
| Iron Binding Affinity | Extremely High (Kf ≈ 1052 M-1)[2] | High | Moderate | Lower |
| Primary Uptake Receptor | FepA[1][2] | Fiu, Cir[4][5] | Fiu, Cir[4][5] | Fiu, Cir, FepA (minor)[4] |
| Growth Promotion Efficacy | Very High | High | Moderate | Lower |
Growth Curve Analysis:
Experimental data from studies culturing siderophore-null E. coli strains in iron-limited media supplemented with either this compound or its degradation products demonstrate their relative abilities to support growth.
-
This compound: Cultures supplemented with this compound typically exhibit the shortest lag phase and the highest final optical density, indicating rapid and robust growth.[6]
-
Linear Dimer ((DHBS)₂): Supplementation with the linear dimer also supports significant bacterial growth, though generally with a slightly longer lag phase and a lower final cell density compared to this compound.[6]
-
Linear Monomer (DHBS): The monomer is also capable of promoting growth, but to a lesser extent than the dimer and trimer, as reflected by a longer lag phase and lower growth plateau.[4]
Signaling and Uptake Pathways
The uptake of iron complexed with this compound and its linear degradation products is mediated by distinct outer membrane receptors, leading to the initiation of different signaling cascades.
This compound Uptake Pathway
The ferric-enterobactin complex is recognized and transported across the outer membrane by the FepA receptor. This process is energy-dependent and relies on the TonB-ExbB-ExbD complex.
Caption: Ferric-enterobactin uptake pathway in E. coli.
Linear Degradation Product Uptake Pathway
The ferric complexes of the linear DHBS monomer, dimer, and trimer are primarily recognized by the Fiu and Cir outer membrane receptors.[4][5]
Caption: Uptake pathway for ferric-DHBS products in E. coli.
Experimental Protocols
Bacterial Growth Promotion Assay
This protocol details a method for comparing the growth-promoting effects of this compound and its linear degradation products on a siderophore-deficient bacterial strain.
Materials:
-
Siderophore-deficient bacterial strain (e.g., E. coli ΔentB)
-
Iron-depleted minimal medium (e.g., M9 minimal medium treated with Chelex 100)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Stock solutions of this compound, linear trimer, dimer, and monomer of DHBS (of known concentration)
-
Sterile water or buffer for dilutions
Procedure:
-
Prepare Inoculum: Culture the siderophore-deficient bacterial strain overnight in a rich medium (e.g., LB broth). Wash the cells twice with sterile, iron-depleted minimal medium to remove any residual iron and siderophores. Resuspend the cells in the iron-depleted medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.05.
-
Prepare Siderophore Solutions: Prepare serial dilutions of the this compound and DHBS stock solutions in sterile, iron-depleted minimal medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 100 µM). Include a no-siderophore control (iron-depleted medium only).
-
Set up Microplate: In a 96-well microplate, add 180 µL of the appropriate siderophore dilution to each well. Add 20 µL of the prepared bacterial inoculum to each well.
-
Incubation and Measurement: Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C) with shaking. Measure the OD₆₀₀ of each well at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves for each condition. Compare the lag phase, exponential growth rate, and final cell density for each siderophore and concentration.
Caption: Workflow for the bacterial growth promotion assay.
Conclusion
References
- 1. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. HPLC separation of this compound and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxybenzoylserine--a siderophore for E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperative Uptake of Microcin E492 by Receptors FepA, Fiu, and Cir and Inhibition by the Siderophore Enterochelin and Its Dimeric and Trimeric Hydrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uropathogenic Escherichia coli wield this compound-derived catabolites as siderophores - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Utilization of Enterobactin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate landscape of bacterial iron acquisition is paramount. Enterobactin, a high-affinity siderophore produced by many Gram-negative bacteria, stands as a central player in the competition for this essential nutrient. This guide provides a comparative analysis of how different bacterial species utilize this compound, supported by experimental data and detailed protocols to facilitate further research in this critical area.
Iron is a vital nutrient for most bacteria, yet its availability in host environments is severely restricted. To overcome this, many bacteria synthesize and secrete siderophores, small molecules that chelate iron with high affinity. This compound, produced by members of the Enterobacteriaceae family like Escherichia coli and Salmonella enterica, is one of the most potent siderophores known.[1] Its exceptional affinity for ferric iron (Fe³⁺) allows these bacteria to scavenge iron effectively from host iron-binding proteins.[2][3]
However, the story of this compound extends beyond its producers. A fascinating aspect of microbial ecology and pathogenesis is the ability of various non-producing bacteria to "pirate" or "poach" this compound synthesized by others. This cross-species utilization highlights the competitive and sometimes cooperative interactions that shape microbial communities and influence the outcomes of infections.
Comparative Analysis of this compound Utilization
The ability of a bacterium to utilize exogenous this compound hinges on the presence of specific cell surface receptors and transport systems. The canonical this compound uptake system in E. coli involves the outer membrane receptor FepA, the periplasmic binding protein FepB, and an inner membrane ABC transporter (FepDGC).[4] Many other bacteria possess homologous systems, enabling them to recognize and internalize the ferric-enterobactin complex.
Below is a comparative summary of this compound utilization across several key bacterial species:
| Bacterial Species | This compound Producer? | Known Outer Membrane Receptor(s) for this compound | Quantitative Data (Binding Affinity/Transport Rate) | Key Findings & References |
| Escherichia coli | Yes | FepA | Binding Affinity (Kd) of FepA for Ferric this compound: ~0.2 nM - 20 nM. Transport Rate: ~100 pmol/min/10⁹ cells. | The archetypal producer and user of this compound. Its transport system is the most extensively studied.[5][6][7] |
| Salmonella enterica | Yes (also produces salmochelins) | FepA, IroN | Binding Affinity (Kd) of FepA for Ferric this compound: < 50 nM. Transport Rate: ~100 pmol/min/10⁹ cells. | Produces this compound and its glycosylated derivatives (salmochelins) to evade the host immune response.[3][5] |
| Pseudomonas aeruginosa | No | PfeA | Binding Affinity (Kd) of PfeA for Ferric this compound: High affinity (Kd ≤ 100 nM). | A notable "pirate" of this compound. The PfeA receptor recognizes and transports ferric this compound.[5][8][9][10] |
| Campylobacter jejuni | No | CfrA, CfrB | Not explicitly quantified in the provided results. | Utilizes exogenous this compound for colonization. Employs a unique periplasmic trilactone esterase (Cee) for iron release.[11][12][13][14][15] |
| Vibrio cholerae | No | VctA, IrgA | Not explicitly quantified in the provided results. | Possesses two outer membrane receptors for this compound uptake, highlighting the importance of this siderophore in its iron acquisition strategies.[16][17][18] |
| Bordetella bronchiseptica | No | BfeA | Binding Affinity (Kd) of BfeA for Ferric this compound: High affinity (Kd ≤ 100 nM). Transport Rate: Low in iron-deficient media without this compound induction. | The BfeA receptor is homologous to FepA and is crucial for this compound utilization.[5][19][20][21] |
| Neisseria gonorrhoeae | No | FetA | Binding Affinity (Kd) of FetA for Ferric this compound: ~5 µM | The FetA outer membrane protein functions as a receptor for ferric this compound.[22] |
Experimental Protocols
To facilitate research in this area, detailed protocols for key experiments are provided below.
Chrome Azurol S (CAS) Assay for Siderophore Detection
This is a universal colorimetric assay to detect the production of siderophores.
Principle: The CAS assay relies on the high affinity of siderophores for iron. In the assay medium, iron is complexed with the dye chrome azurol S, forming a blue-colored complex. When a siderophore is present, it will sequester the iron from the dye, causing a color change from blue to orange/yellow.[1][23][24][25][26]
Protocol:
-
Preparation of CAS Agar:
-
Prepare the desired agar medium (e.g., LB agar) and autoclave.
-
Separately, prepare the CAS assay solution by dissolving CAS, hexadecyltrimethylammonium bromide (HDTMA), and a solution of FeCl₃ in a buffer.
-
Aseptically mix the CAS assay solution with the molten agar medium before pouring the plates.
-
-
Inoculation:
-
Spot bacterial cultures onto the surface of the CAS agar plates.
-
-
Incubation:
-
Incubate the plates under appropriate conditions for bacterial growth.
-
-
Observation:
-
A color change from blue to orange/yellow around the bacterial colony indicates siderophore production. The diameter of the halo can be used for semi-quantitative analysis.[23]
-
Bacterial Growth Promotion Assay
This assay determines if a bacterium can utilize a specific siderophore as an iron source.
Principle: Bacteria that cannot produce their own siderophores or are grown under iron-limiting conditions will exhibit poor growth. The addition of an exogenous siderophore that the bacteria can utilize will restore growth.[4]
Protocol:
-
Prepare Iron-Limited Medium:
-
Use a minimal medium with a low iron content. To further limit iron availability, a chelator like 2,2'-bipyridine can be added.
-
-
Bacterial Culture:
-
Inoculate the iron-limited medium with the bacterial strain of interest. For non-siderophore producing strains, siderophore biosynthesis mutants are often used.[4]
-
-
Addition of this compound:
-
Add filter-sterilized this compound to the cultures at various concentrations. Include a negative control with no added this compound.
-
-
Incubation and Growth Measurement:
-
Incubate the cultures and monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).
-
-
Analysis:
-
An increase in growth in the presence of this compound compared to the control indicates its utilization.[4]
-
Ferric this compound Binding and Uptake Assays
These assays quantify the interaction of ferric this compound with bacterial cells and its subsequent transport.
Principle: Radiolabeled iron (⁵⁹Fe or ⁵⁵Fe) is used to prepare ferric this compound. The binding of this complex to bacterial cells or its uptake can then be measured by quantifying the radioactivity associated with the cells.
Protocol for Binding Assay:
-
Preparation of Radiolabeled Ferric this compound:
-
Mix equimolar amounts of this compound and FeCl₃, including a radioisotope of iron.
-
-
Bacterial Culture:
-
Grow bacteria under iron-deficient conditions to induce the expression of siderophore receptors.
-
-
Binding Reaction:
-
Incubate the bacterial cells with varying concentrations of radiolabeled ferric this compound on ice to allow binding but prevent transport.
-
-
Separation and Quantification:
-
Separate the cells from the medium by filtration.
-
Measure the radioactivity on the filters to determine the amount of bound ferric this compound.
-
-
Data Analysis:
-
The data can be used to calculate the binding affinity (Kd).
-
Protocol for Uptake Assay:
-
Follow steps 1 and 2 of the binding assay.
-
Uptake Reaction:
-
Incubate the bacterial cells with radiolabeled ferric this compound at a growth-permissive temperature (e.g., 37°C) for a specific time.
-
-
Stop the Reaction and Wash:
-
Stop the uptake by rapidly cooling the samples and washing the cells to remove unbound siderophore.
-
-
Quantification:
-
Measure the radioactivity of the cell pellet to determine the amount of internalized ferric this compound.
-
-
Data Analysis:
-
The rate of uptake can be calculated from a time-course experiment.[5]
-
Visualizing the Pathways
To better understand the processes involved in this compound utilization, the following diagrams illustrate the general transport pathway and a typical experimental workflow.
Caption: Generalized pathway for ferric this compound transport in Gram-negative bacteria.
Caption: Workflow for a bacterial growth promotion assay using this compound.
Conclusion and Future Directions
The cross-species utilization of this compound is a testament to the dynamic nature of microbial interactions. For pathogenic bacteria, the ability to pirate siderophores represents a significant virulence factor, allowing them to thrive in the iron-depleted environment of the host. This also presents a unique opportunity for the development of novel antimicrobial strategies. The "Trojan horse" approach, where antibiotics are conjugated to siderophores to facilitate their entry into bacterial cells, is a promising area of research. A thorough understanding of the specificity and efficiency of this compound uptake across different pathogenic species is crucial for the design of such targeted therapies. Further research should focus on obtaining more comprehensive quantitative data on this compound utilization across a wider range of clinically relevant bacteria to inform these efforts.
References
- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02084F [pubs.rsc.org]
- 5. Selectivity of Ferric this compound Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. k-state.edu [k-state.edu]
- 7. Properties and proteolysis of ferric this compound outer membrane receptor in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cloning and characterization of the ferric this compound receptor gene (pfeA) of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Campylobacter jejuni ferric-enterobactin receptor CfrA is TonB3 dependent and mediates iron acquisition from structurally different catechol siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of a periplasmic trilactone esterase, Cee, revealed unique features of ferric this compound acquisition in Campylobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Campylobacter jejuni ferric-enterobactin receptor CfrA is TonB3 dependent and mediates iron acquisition from structurally different catechol siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of the Vibrio cholerae this compound Receptors VctA and IrgA: IrgA Is Not Required for Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Bordetella pertussis fepA homologue required for utilization of exogenous ferric this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Temporal signaling and differential expression of Bordetella iron transport systems: the role of ferrimones and positive regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An iron-regulated outer-membrane protein specific to Bordetella bronchiseptica and homologous to ferric siderophore receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. k-state.edu [k-state.edu]
- 23. Siderophore Detection assay [protocols.io]
- 24. 2.10. Chrome Azurol S (CAS) Assay [bio-protocol.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to the Enterobactin-Siderocalin-2 Interaction
For researchers, scientists, and drug development professionals, understanding the molecular intricacies of host-pathogen interactions is paramount. One such critical interaction is the sequestration of bacterial iron-scavenging molecules, known as siderophores, by the human innate immune protein Siderocalin-2 (also known as Lipocalin-2 or NGAL). This guide provides a detailed comparison of the binding specificity of the archetypal siderophore, enterobactin, with Siderocalin-2, alongside alternative bacterial strategies to evade this capture, supported by experimental data and detailed protocols.
The battle for iron is a central theme in bacterial pathogenesis. Many bacteria secrete high-affinity iron chelators, or siderophores, to acquire this essential nutrient from the host.[1] In response, the human immune system deploys Siderocalin-2, a protein that can bind to certain siderophores, effectively starving the bacteria of iron and inhibiting their growth.[1] The interaction between Siderocalin-2 and the E. coli siderophore this compound is a well-characterized example of this host defense mechanism.
The High-Affinity Embrace: this compound and Siderocalin-2
Siderocalin-2 possesses a deep, positively charged binding pocket, or calyx, that exhibits remarkable specificity for catecholate-type siderophores like this compound.[2][3] This recognition is primarily driven by electrostatic and cation-π interactions between the positively charged residues within the calyx (notably Arginine 81, Lysine 125, and Lysine 134) and the negatively charged catecholate rings of this compound when bound to ferric iron (Fe³⁺).[2][4] The result is an exceptionally tight binding affinity, with dissociation constants (K_d) reported in the sub-nanomolar range, comparable to that of the bacterial this compound receptor FepA.[3][4] This high-affinity binding effectively sequesters ferric this compound, preventing its re-uptake by bacteria.[1] Interestingly, recent studies have shown that Siderocalin-2 can also bind to iron-free (aferric) this compound, suggesting a broader mechanism of neutralizing this bacterial virulence factor.[2][5]
Evading Capture: Bacterial Counterstrategies
Pathogenic bacteria have evolved sophisticated mechanisms to circumvent Siderocalin-2-mediated immunity. These strategies primarily involve the production of "stealth" siderophores that are not recognized by the host protein.
Glycosylation of this compound: The Salmochelin Disguise
Enteric bacteria such as Salmonella species and uropathogenic E. coli can modify this compound by attaching glucose moieties to its catecholate rings, forming derivatives known as salmochelins.[1][4] This glycosylation sterically hinders the binding of the siderophore to the Siderocalin-2 calyx, allowing the bacteria to continue acquiring iron despite the presence of the host protein.[4][6]
Production of Alternative Siderophores: A Different Molecular Key
Many pathogenic bacteria produce alternative siderophores that have different chemical structures and do not bind to Siderocalin-2. A prominent example is yersiniabactin, a mixed-type siderophore produced by Yersinia pestis and other pathogenic Enterobacteriaceae.[1][7] The distinct structure of yersiniabactin does not fit into the Siderocalin-2 binding pocket, rendering it an effective tool for iron acquisition in the host.[7]
Comparative Binding Affinities
The following table summarizes the binding affinities of different siderophores for Siderocalin-2, highlighting the high specificity for this compound.
| Siderophore | Type | Producer Organism(s) | Binds to Siderocalin-2? | Dissociation Constant (K_d) | Citation(s) |
| This compound | Catecholate | Escherichia coli, Salmonella, Klebsiella | Yes | ~0.4 nM | [3] |
| Salmochelin S4 | Glycosylated Catecholate | Salmonella enterica, uropathogenic E. coli | No | - | [4][6] |
| Yersiniabactin | Mixed-type | Yersinia spp., Klebsiella pneumoniae | No | - | [1][7] |
| Bacillibactin | Catecholate | Bacillus subtilis | Yes | - | [8] |
| Carboxymycobactins | Mixed-type | Mycobacterium tuberculosis | Yes | - | [3][9] |
Visualizing the Interaction and Evasion
The following diagrams illustrate the key molecular interactions and the bacterial evasion strategies.
References
- 1. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Siderocalin Binding to Ferric and Ferric-Free this compound As Revealed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderocalin - Wikipedia [en.wikipedia.org]
- 4. Microbial Evasion of the Immune System: Structural Modifications of this compound Impair Siderocalin Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Special conditions allow binding of the siderophore salmochelin to siderocalin (NGAL-lipocalin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial this compound | PLOS Pathogens [journals.plos.org]
- 8. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fredhutch.org [research.fredhutch.org]
A Comparative Guide to Validating the Enzymatic Activity of Enterobactin Esterase (Fes)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enterobactin esterase (Fes) with alternative siderophore esterases, supported by experimental data and detailed protocols for validating its enzymatic activity. The information presented is intended to assist researchers in the objective assessment of Fes performance for applications in microbiology and drug development.
Introduction to this compound Esterase (Fes)
This compound esterase, encoded by the fes gene in Escherichia coli and other bacteria, is a key enzyme in microbial iron acquisition.[1][2][3] It catalyzes the hydrolysis of the siderophore this compound, a high-affinity iron chelator, thereby releasing iron from the ferric-enterobactin complex within the bacterial cytoplasm.[1][4][5] This process is crucial for bacterial survival in iron-limited environments, making Fes a potential target for novel antimicrobial strategies. The validation of Fes activity is therefore a critical step in understanding its biological role and in the development of inhibitors.
Comparative Analysis of Siderophore Esterase Activity
The enzymatic activity of Fes is often compared with other bacterial siderophore esterases that act on this compound or its glucosylated derivatives, known as salmochelins. The primary alternatives include IroD, IroE, and BesA.[6][7] A key distinction lies in their substrate preference, with Fes primarily acting on this compound and its ferric complex, while IroD and IroE show activity towards salmochelins.[6] BesA, from Bacillus subtilis, can hydrolyze both this compound and its own native siderophore, bacillibactin.[7]
Quantitative Data Summary
The following table summarizes the kinetic parameters for Fes and its alternatives, providing a basis for a quantitative comparison of their enzymatic efficiency.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Fes | E. coli | Ferric this compound | 1.2 ± 0.2 | 1.5 ± 0.1 | 1.3 x 106 | [4] |
| Apo this compound | 15 ± 2 | 14 ± 1 | 9.3 x 105 | [4] | ||
| IroD | E. coli | Ferric this compound | 0.9 ± 0.2 | 0.07 ± 0.01 | 7.8 x 104 | [4] |
| Apo this compound | 12 ± 2 | 0.8 ± 0.1 | 6.7 x 104 | [4] | ||
| Ferric MGE | 1.5 ± 0.3 | 0.12 ± 0.01 | 8.0 x 104 | [4] | ||
| IroE | E. coli | Apo this compound | 5.0 ± 1.0 | 2.5 ± 0.3 | 5.0 x 105 | [4] |
| Ferric this compound | 100 ± 20 | 0.1 ± 0.02 | 1.0 x 103 | [4] | ||
| BesA | Bacillus subtilis | Ferric Bacillibactin | Not Reported | Not Reported | Not Reported | [7] |
| Ferric this compound | Not Reported | Not Reported | Not Reported | [7] |
MGE: Monoglucosyl-enterobactin
Experimental Protocols
Accurate validation of Fes enzymatic activity relies on robust and reproducible experimental protocols. The following sections detail the methodologies for a standard spectrophotometric assay to determine Fes kinetics.
Overexpression and Purification of Fes
-
Gene Cloning and Expression: The E. coli fes gene is cloned into an expression vector (e.g., pGEM3Z) under the control of a suitable promoter (e.g., T7).[1][5] The vector is then transformed into a suitable E. coli expression strain (e.g., BL21).
-
Cell Culture and Induction: The transformed cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding a suitable inducer, such as IPTG, and the culture is incubated for a further 3-4 hours at a lower temperature (e.g., 30°C) to enhance protein solubility.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption can be achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation. Fes is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA if a His-tag is used) followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.[1]
Spectrophotometric Assay for Fes Activity
This assay continuously monitors the hydrolysis of the ester bonds in this compound, which results in a change in the absorbance spectrum of the molecule.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: Prepare a stock solution of either ferric this compound or apo-enterobactin in a suitable solvent (e.g., DMSO). The ferric complex can be prepared by mixing equimolar amounts of this compound and FeCl3.
-
Enzyme Solution: Dilute the purified Fes enzyme to a suitable concentration in the assay buffer.
-
-
Assay Procedure:
-
Set up a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the diluted Fes enzyme solution.
-
Monitor the decrease in absorbance at a wavelength where the substrate absorbs maximally and the product absorbs minimally. For ferric this compound, the hydrolysis can be monitored by the decrease in absorbance at around 400 nm.
-
Record the absorbance change over time. The initial linear portion of the curve represents the initial reaction velocity.
-
-
Kinetic Parameter Calculation:
-
Determine the initial reaction velocities at various substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax and the enzyme concentration.
-
Visualizing Key Processes
To further aid in the understanding of Fes function and its validation, the following diagrams illustrate the enzymatic pathway, the experimental workflow, and a comparative overview of siderophore esterases.
Caption: Enzymatic pathway of iron release from ferric this compound by Fes.
Caption: Experimental workflow for validating the enzymatic activity of Fes.
Caption: Comparison of Fes with alternative siderophore esterases.
Conclusion
The validation of Fes enzymatic activity is a multi-step process that requires careful protein purification and robust kinetic analysis. This guide provides a framework for these experiments and a comparative context for interpreting the results. Fes exhibits high efficiency in hydrolyzing both apo and ferric this compound, distinguishing it from other siderophore esterases like IroD and IroE, which have preferences for different substrates or cellular locations. Understanding these differences is crucial for researchers targeting microbial iron metabolism for therapeutic intervention. The provided protocols and comparative data serve as a valuable resource for the scientific community engaged in this field.
References
- 1. In Vitro Characterization of Salmochelin and this compound Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catecholate siderophore esterases Fes, IroD and IroE are required for salmochelins secretion following utilization, but only IroD contributes to virulence of extra-intestinal pathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterase-Catalyzed Siderophore Hydrolysis Activates an this compound–Ciprofloxacin Conjugate and Confers Targeted Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression and purification of ferric this compound esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of this compound and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in this compound and Bacillibactin Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Enterobactin vs. Synthetic Chelators in Iron Removal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron-chelating efficacy of the natural siderophore, enterobactin, against clinically used synthetic iron chelators. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the potential and limitations of these molecules for therapeutic applications in iron overload disorders.
Overview of Iron Chelators
Iron is essential for numerous physiological processes, but its excess can be highly toxic, leading to organ damage through the generation of reactive oxygen species. Iron overload is a serious condition that can result from genetic disorders such as β-thalassemia and hemochromatosis, or from repeated blood transfusions. The primary treatment for iron overload is chelation therapy, which involves the administration of agents that bind to iron and facilitate its excretion from the body.
This compound , a cyclic tricatecholate siderophore produced by Gram-negative bacteria like E. coli, is renowned for its exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. This natural chelator plays a crucial role in microbial iron acquisition, even in iron-scarce environments[1][2]. Its remarkable binding capacity has spurred interest in its potential therapeutic applications.
Synthetic iron chelators have been the mainstay of clinical practice for decades. The three most prominent synthetic chelators are:
-
Deferoxamine (DFO): A hexadentate chelator administered parenterally.
-
Deferiprone (DFP): An orally available bidentate chelator.
-
Deferasirox (DFX): An orally available tridentate chelator.
This guide will delve into a head-to-head comparison of their performance based on available experimental evidence.
Physicochemical and Pharmacokinetic Properties
The fundamental properties of a chelator dictate its biological activity, including its ability to access iron stores and be excreted from the body.
| Property | This compound | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Molar Mass ( g/mol ) | 669.59 | 560.68 | 139.15 | 373.36 |
| Iron Binding Stoichiometry (Chelator:Iron) | 1:1 | 1:1 | 3:1 | 2:1 |
| Iron Binding Affinity (K) | 10⁵² M⁻¹[1][2] | 10³¹ M⁻¹ | 10²⁰ M⁻¹ | 10³⁶ M⁻¹ |
| Route of Administration | Investigational (likely parenteral) | Subcutaneous/Intravenous | Oral | Oral |
| Plasma Half-life | Short (inactivated by lipocalin-2) | ~20-30 minutes | ~2-3 hours[3] | ~8-16 hours[3] |
| Major Excretion Route | Not established in humans | Urine and Feces | Urine | Feces |
Comparative Efficacy in Iron Removal
The ultimate measure of a chelator's effectiveness is its ability to remove iron from the body's iron stores, primarily from the iron-storage protein ferritin and the iron-transport protein transferrin.
In Vitro Iron Removal from Ferritin
Ferritin is the primary intracellular iron storage protein. The ability of a chelator to mobilize iron from ferritin is a critical indicator of its potential to reduce iron overload in tissues. Studies have shown that this compound is highly efficient at removing iron from ferritin[4].
| Chelator | Relative Efficacy in Ferritin Iron Removal | Key Findings |
| This compound | High | Rapidly releases iron from ferritin. Its efficiency is influenced by the iron saturation level of the ferritin molecule[4]. |
| Deferoxamine (DFO) | Moderate | Effective in releasing iron from ferritin, though the rate can be slower compared to this compound[5]. |
| Deferiprone (DFP) | Moderate | Capable of mobilizing iron from ferritin. |
| Deferasirox (DFX) | High | Demonstrates high efficacy in reducing liver iron concentrations in clinical settings, suggesting effective removal from ferritin-rich hepatocytes. |
In Vitro Iron Removal from Transferrin
Transferrin is the main iron carrier protein in the blood. Removing iron from transferrin can help reduce the amount of circulating iron available to cause oxidative damage.
| Chelator | Relative Efficacy in Transferrin Iron Removal | Key Findings |
| This compound | High | Capable of removing iron from transferrin, with a preference for the N-terminal iron-binding site[6]. |
| Deferoxamine (DFO) | Moderate | Can remove iron from transferrin, but the process can be slow. The presence of other smaller chelators can enhance its efficacy[7]. |
| Deferiprone (DFP) | Moderate | Can effectively shuttle iron from transferrin to other chelators like DFO[7]. |
| Deferasirox (DFX) | High | Effective at reducing non-transferrin-bound iron (NTBI) in the plasma. |
Experimental Protocols
Quantification of Siderophore Iron Chelation: Chrome Azurol S (CAS) Assay
The CAS assay is a universal spectrophotometric method for detecting and quantifying siderophores based on their high affinity for iron.
Principle: The assay utilizes a blue-colored ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent (hexadecyltrimethylammonium bromide - HDTMA). In the presence of a strong iron chelator like this compound, the iron is sequestered from the dye complex, causing a color change to orange/yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare an iron solution by dissolving 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.
-
Slowly mix the CAS solution with the HDTMA solution.
-
To this mixture, slowly add the iron solution while stirring vigorously. The resulting solution should be deep blue. Autoclave and store in the dark.
-
-
Assay Procedure:
-
Add 100 µL of the CAS assay solution to each well of a 96-well microplate.
-
Add 100 µL of the culture supernatant or purified chelator solution to the wells.
-
Incubate at room temperature for a specified time (e.g., 20 minutes to 24 hours).
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.
-
Measurement of Iron Removal from Ferritin
Principle: The release of iron from ferritin by a chelator is monitored by the formation of a colored complex between the released ferrous iron (Fe²⁺) and a chromogenic reagent like ferrozine. Since ferritin stores iron as Fe³⁺, a reducing agent is often included to facilitate its release and subsequent detection.
Protocol:
-
Reagents:
-
Horse spleen ferritin solution (e.g., 1 mg/mL in a suitable buffer like MOPS or HEPES).
-
Chelator solution (this compound or synthetic chelator) at various concentrations.
-
Ferrozine solution (e.g., 10 mM in water).
-
Reducing agent (optional, e.g., ascorbic acid or dihydroxyfumarate).
-
-
Assay Procedure:
-
In a cuvette or microplate well, mix the ferritin solution with the chelator solution.
-
If a reducing agent is used, add it to the mixture.
-
Add the ferrozine solution to the reaction mixture.
-
Monitor the increase in absorbance at 562 nm over time using a spectrophotometer. This absorbance corresponds to the formation of the Fe(II)-ferrozine complex.
-
The initial rate of iron release can be calculated from the linear portion of the absorbance versus time plot.
-
Measurement of Iron Removal from Transferrin
Principle: The removal of iron from transferrin by a chelator can be monitored by observing the change in absorbance of the iron-transferrin complex or by measuring the formation of the iron-chelator complex.
Protocol:
-
Reagents:
-
Human apo-transferrin.
-
Ferric chloride solution to prepare holo-transferrin (iron-saturated).
-
Chelator solution at various concentrations.
-
Buffer (e.g., Tris-HCl or HEPES, pH 7.4).
-
-
Assay Procedure (Spectrophotometric):
-
Prepare holo-transferrin by incubating apo-transferrin with a slight excess of ferric chloride.
-
Remove excess unbound iron by dialysis or gel filtration.
-
To a solution of holo-transferrin, add the chelator solution.
-
Monitor the decrease in absorbance at around 465 nm (the characteristic absorbance of the iron-transferrin complex) over time.
-
Alternatively, if the iron-chelator complex has a distinct absorbance maximum, monitor its formation at the corresponding wavelength.
-
The rate of iron removal can be determined from the change in absorbance over time.
-
Signaling Pathways and Experimental Workflows
Discussion and Future Directions
This compound's unparalleled affinity for iron makes it a compelling candidate for chelation therapy. In vitro studies demonstrate its potent ability to remove iron from key physiological sources. However, several challenges must be addressed before it can be considered a viable therapeutic agent.
-
Bioavailability and Stability: this compound is susceptible to inactivation by the host protein lipocalin-2 and has a short plasma half-life. Strategies to improve its stability and delivery to target tissues are necessary. The development of synthetic this compound analogs is a promising avenue of research to overcome these limitations[4].
-
Toxicity: While some studies suggest this compound has selective cytotoxicity towards cancer cells, its toxicity profile in the context of systemic administration for iron overload needs thorough investigation[8][9].
-
Iron Delivery vs. Removal: The natural function of this compound is to deliver iron to bacteria. In a therapeutic context for iron overload, the goal is iron removal. Ensuring that the this compound-iron complex is efficiently excreted and does not inadvertently deliver iron to other cells is a critical consideration.
In contrast, synthetic chelators have well-established clinical efficacy and safety profiles for the treatment of iron overload. Deferasirox and deferiprone offer the convenience of oral administration, which significantly improves patient compliance compared to the parenteral administration of deferoxamine.
Future research should focus on:
-
Conducting direct, head-to-head preclinical studies comparing the iron removal efficacy of this compound and its analogs with deferiprone and deferasirox in animal models of iron overload.
-
Investigating the long-term safety and toxicity of this compound-based chelators.
-
Developing targeted delivery systems to enhance the therapeutic index of this compound and its derivatives.
References
- 1. This compound, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an iron chelating bacterial siderophore, arrests cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid release of iron from ferritin by siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron mobilization from ferritin by chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, solid-phase synthesis and evaluation of this compound analogs for iron delivery into the human pathogen Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chelator-facilitated removal of iron from transferrin: relevance to combined chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Enterobactin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Enterobactin, a catecholate siderophore. Following these procedural, step-by-step instructions will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate it can be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, exercising caution is essential.
Personal Protective Equipment (PPE):
-
Wear appropriate protective clothing to prevent skin contact.
-
Use safety glasses with side shields or chemical goggles to protect your eyes.
-
Wear protective gloves.
Handling:
-
Avoid inhalation of dust or aerosols; use in a well-ventilated area or under a fume hood.[1][2]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature is -20°C for the powder.[1][3]
Quantitative Hazard and Disposal Information
The following table summarizes key quantitative data and classifications from safety data sheets.
| Hazard Information | Classification | Precautionary Codes |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant[1] |
Step-by-Step Disposal Protocol for this compound
This compound is a catechol-containing compound, and its disposal should follow procedures for hazardous waste.[3][4] Do not dispose of this compound or its solutions down the drain or in the regular trash.[4][5]
Solid Waste Disposal
This procedure applies to unused or expired solid this compound, as well as contaminated personal protective equipment (e.g., gloves) and lab supplies (e.g., weigh boats, pipette tips).
Methodology:
-
Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste container for solids.[4]
-
Labeling: The container must be labeled "Hazardous Waste" and should include the chemical name ("this compound"), the approximate amount, and the date.[4]
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
Pickup: When the container is full, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[5]
Liquid Waste Disposal
This procedure is for solutions containing this compound, including experimental solutions and the first rinse of emptied containers.
Methodology:
-
Segregation: Do not mix this compound-containing solutions with other waste streams.[6] Non-hazardous solutions should not be added to the hazardous waste container.[4]
-
Collection: Collect all liquid waste containing this compound in a sturdy, leak-proof, and chemically resistant container.[5]
-
Labeling: Clearly label the container "Hazardous Waste" and specify "this compound Waste Solution," the approximate concentration, and the date collection began.[4]
-
Storage: Keep the waste container securely closed except when adding waste. Store it in secondary containment to prevent spills.[5]
-
Pickup: Once the container is full, arrange for disposal through your institution's EHS department.[5]
Empty Container Disposal
The original container of this compound must be properly decontaminated before being discarded.
Methodology:
-
Initial Rinse: The first rinse of the empty container must be collected and disposed of as hazardous liquid waste.[5]
-
Thorough Cleaning: After the initial rinse, wash the container with soap and water, followed by at least three rinses with water.[6]
-
Drying: Allow the container to air-dry completely.
-
Defacing: Obliterate or remove the original label to prevent misuse.[5]
-
Disposal: Dispose of the rinsed and dried glass bottle in the designated container for glass disposal.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Enterobactin
Essential Safety and Handling Guide for Enterobactin
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Given the conflicting information in available Safety Data Sheets (SDS) and its structural relation to catechol, a precautionary approach is mandated. This compound is a catecholate siderophore, and due to the hazards associated with catechol compounds, it should be handled with care to minimize exposure.[1][2][3]
Hazard Assessment and Recommendations
While some SDS classify this compound as non-hazardous, others indicate it may be harmful if swallowed and toxic to aquatic life.[1][4] Its structural component, catechol, is classified as toxic, an irritant, and a suspected mutagen.[2][3][5] Therefore, it is prudent to handle this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating aerosols.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most effective measure to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile or Neoprene gloves. | Provides protection against incidental chemical splashes. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contaminated, and always wash hands after removal.[6][7][8] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). | Protects eyes from flying particles.[8] |
| Chemical splash goggles. | Required when there is a risk of splashes or sprays of this compound solutions.[9] | |
| Face shield worn over goggles. | Recommended when handling larger quantities, preparing concentrated stock solutions, or when there is a significant splash or aerosol generation risk.[5][9] | |
| Body Protection | Fully-fastened laboratory coat. | Protects skin and personal clothing from contamination. A flame-resistant lab coat should be considered if working with flammable solvents.[6] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | If engineering controls are insufficient or when handling large quantities of powder outside a fume hood, a NIOSH-approved respirator may be necessary. A risk assessment should be conducted by institutional EHS.[5][6][7] |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects.[8] |
Operational and Disposal Plans
Adherence to standard operating procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation : Before handling, review the product-specific SDS. Ensure a chemical fume hood is certified and operational. Prepare your workspace by covering the surface with absorbent, disposable bench paper.[2]
-
Handling Solid this compound :
-
Perform all weighing and aliquoting of solid this compound powder inside a chemical fume hood to prevent inhalation of fine particles.[2]
-
Use anti-static weigh boats or paper.
-
Close the container securely immediately after use.
-
-
Preparing Solutions :
-
Post-Handling & Decontamination :
Spill Management
-
Minor Spill (Solid) : If a small amount of powder spills inside a fume hood, gently sweep it up using a dustpan and brush or vacuum with a HEPA-filtered vacuum cleaner. Avoid generating dust.[3] Place the collected material in a sealed container for hazardous waste disposal.
-
Minor Spill (Liquid) : For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).[2] Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Major Spill : In the event of a large spill, evacuate the area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal Plan
All this compound waste must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2]
-
Solid Waste : Contaminated items such as gloves, weigh paper, pipette tips, and absorbent pads should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[4]
-
Glassware Decontamination : Reusable glassware should be rinsed with a suitable solvent (one in which this compound is soluble), and the rinsate collected as hazardous liquid waste before routine washing.
Experimental Protocol: Preparation and Use of this compound for a Bacterial Growth Assay
This protocol provides a detailed methodology for preparing an this compound stock solution and using it in a liquid culture to assess its effect on bacterial growth under iron-limiting conditions.
Materials:
-
This compound powder (CAS 28384-96-5)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Minimal media (e.g., M9 medium)
-
Bacterial strain (e.g., an E. colientE mutant, which cannot synthesize this compound)
-
Sterile culture tubes or microplates
-
Spectrophotometer
Methodology:
-
Prepare this compound Stock Solution (e.g., 10 mM):
-
Safety : Perform all steps in a certified chemical fume hood while wearing the appropriate PPE (lab coat, nitrile gloves, chemical splash goggles).
-
Calculate the mass of this compound needed for your desired volume and concentration (Molar Mass: ~669.59 g/mol ).
-
Weigh the required amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Vortex gently until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
-
-
Perform Bacterial Growth Assay:
-
Grow an overnight culture of the E. colientE mutant in iron-limiting minimal media.
-
The next day, dilute the overnight culture into fresh, pre-warmed minimal media to a starting OD₆₀₀ of ~0.05.
-
Aliquot the diluted culture into sterile culture tubes or wells of a microplate.
-
Add this compound from the stock solution to the experimental tubes to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).[10] Ensure the final DMSO concentration is consistent across all tubes (including a no-Enterobactin control) and is non-inhibitory to bacterial growth (typically <0.5%).
-
Include a "no-Enterobactin" control and a "media only" blank.
-
Incubate the cultures at 37°C with shaking.[10]
-
Measure the optical density (OD₆₀₀) at regular intervals (e.g., every 2 hours) for 18-24 hours to monitor bacterial growth.[10]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.
Caption: Workflow for safely handling this compound in a laboratory setting.
References
- 1. nbinno.com [nbinno.com]
- 2. uaf.edu [uaf.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. hazmatschool.com [hazmatschool.com]
- 5. ICSC 0411 - CATECHOL [chemicalsafety.ilo.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
- 8. protocols.io [protocols.io]
- 9. osha.gov [osha.gov]
- 10. Less is more: this compound concentration dependency in copper tolerance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
